Technical Documentation Center

(6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid
  • CAS: 1446509-85-8

Core Science & Biosynthesis

Foundational

(6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid physical properties and solubility

An In-Depth Technical Guide to the Physicochemical Properties of (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid Authored by: A Senior Application Scientist Introduction (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)bor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid

Authored by: A Senior Application Scientist

Introduction

(6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid and its salts are emerging as pivotal building blocks in contemporary drug discovery. As a bifunctional molecule, it incorporates a boronic acid moiety, renowned for its utility in Suzuki-Miyaura cross-coupling reactions and its ability to form reversible covalent bonds with biological targets, and a substituted pyridine core, a common scaffold in medicinal chemistry.[1][2][3] This guide provides a comprehensive overview of the essential physical and chemical properties of this compound, with a particular focus on its solubility, a critical parameter influencing its application in both synthetic chemistry and pharmaceutical development. The hydrochloride salt of this compound is frequently used, and its properties are also considered herein.

Core Physicochemical Properties

A thorough understanding of a compound's fundamental physicochemical properties is the bedrock of its successful application. For (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid, these properties dictate its handling, reactivity, and formulation potential.

PropertyValue (for Hydrochloride Salt)Source
CAS Number 1446509-85-8[4]
Molecular Formula C₁₀H₁₆BClN₂O₃
Molecular Weight 258.51 g/mol
Appearance Solid (typical for boronic acids)Inferred from related compounds
Purity ≥95% (typical commercial grade)
Storage Temperature Ambient

Solubility: A Critical Determinant of Utility

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a cornerstone of its developability and utility.[5][6] It directly impacts bioavailability, formulation strategies, and the design of synthetic protocols. Boronic acids, in general, present unique solubility challenges and opportunities. Their solubility can be significantly influenced by pH, the formation of trimeric boroxine anhydrides (which are often less soluble), and interactions with polyols like mannitol, which can enhance solubility by forming boronate esters.[7]

Aqueous Solubility

The aqueous solubility of (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid is expected to be pH-dependent due to the presence of the ionizable boronic acid and the basic piperidine and pyridine nitrogens. A comprehensive understanding of its solubility across a physiologically relevant pH range (1.2-6.8) is crucial for assessing its potential for oral absorption, as defined by the Biopharmaceutics Classification System (BCS).[5][8]

Organic Solvent Solubility

Solubility in organic solvents is paramount for synthetic applications, dictating solvent choice for reactions, purification, and crystallization. Given its polar nature, the compound is anticipated to have limited solubility in non-polar solvents and better solubility in polar aprotic solvents like DMSO and DMF, and potentially in alcohols like methanol and ethanol.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method.[5] This protocol provides a robust framework for accurately measuring the solubility of (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid in various media.

Materials and Equipment:
  • (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid (or its HCl salt)

  • Selected aqueous buffers (pH 1.2, 4.5, 6.8) and organic solvents (e.g., DMSO, Methanol, Acetonitrile)

  • Calibrated analytical balance

  • Vials with screw caps

  • Orbital shaker with temperature control (set to 37 ± 1 °C for aqueous media, ambient for organic)[8]

  • Centrifuge

  • Syringe filters (0.45 µm, low-binding)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (LC-MS)

  • Volumetric flasks and pipettes

Step-by-Step Procedure:
  • Preparation of Saturated Solutions:

    • Add an excess amount of the compound (e.g., 2-5 mg) to a vial containing a known volume (e.g., 1-2 mL) of the chosen solvent. The key is to ensure undissolved solid remains at equilibrium.[9]

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker.

    • Agitate at a constant temperature for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[5] A preliminary experiment can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand, permitting the excess solid to settle.

    • For robust separation, centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15-20 minutes.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

    • Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial.

    • Perform a precise serial dilution of the filtrate with the appropriate mobile phase for the analytical method to bring the concentration within the calibrated range of the assay.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC-UV or LC-MS method.

    • Prepare a calibration curve using accurately weighed standards of the compound.

    • Determine the concentration of the compound in the diluted sample by comparing its analytical response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the final solubility in units such as mg/mL or µM.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess compound to solvent prep2 Cap vials securely prep1->prep2 equil1 Agitate on orbital shaker (24-72h, constant temp) prep2->equil1 Incubate sep1 Centrifuge vials equil1->sep1 Achieve Equilibrium sep2 Collect clear supernatant sep1->sep2 quant1 Filter and dilute sample sep2->quant1 Sample quant2 Analyze via HPLC/LC-MS quant1->quant2 quant3 Calculate concentration against calibration curve quant2->quant3 result result quant3->result Final Solubility Value

Caption: Workflow of the shake-flask method for solubility determination.

Stability Considerations

The chemical stability of boronic acids is a critical aspect of their handling, storage, and application.[1] Oxidative instability is a known challenge for some boronic acids, particularly at physiological pH.[10]

Potential Degradation Pathways
  • Oxidative Deboronation: Boronic acids can undergo oxidation, leading to the cleavage of the carbon-boron bond and the formation of a hydroxyl group at that position. This process can be mediated by reactive oxygen species.[10]

  • Boroxine Formation: In the solid state or in non-aqueous solutions, boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides known as boroxines. This can affect solubility and reactivity.

Logical Framework for Stability Assessment

A systematic approach is required to evaluate the stability of (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid under various conditions relevant to its intended use.

G cluster_conditions Stress Conditions cluster_analysis Analytical Monitoring compound (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid cond1 pH Variation (Acidic, Neutral, Basic) compound->cond1 cond2 Temperature (Elevated, Freeze-Thaw) compound->cond2 cond3 Oxidative Stress (e.g., with H₂O₂) compound->cond3 cond4 Photostability (Light Exposure) compound->cond4 analysis1 HPLC/LC-MS for Purity and Degradants cond1->analysis1 analysis2 Appearance and Physical State cond1->analysis2 cond2->analysis1 cond2->analysis2 cond3->analysis1 cond3->analysis2 cond4->analysis1 cond4->analysis2 stability_profile stability_profile analysis1->stability_profile Comprehensive Stability Profile

Caption: Logical workflow for assessing the chemical stability of the compound.

Conclusion

(6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid is a compound of significant interest with promising applications in medicinal chemistry and organic synthesis. While a complete dataset on its physical properties is still being established, this guide provides a foundational understanding based on available information for its hydrochloride salt and the general behavior of boronic acids. The detailed protocol for solubility determination offers a clear path for researchers to generate critical data, enabling informed decisions in drug development and synthetic route optimization. A thorough evaluation of its stability will further solidify its utility as a robust chemical tool.

References

  • PubChem. (n.d.). 3-Pyridinylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • NextSDS. (n.d.). (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). (6-CHLOROPYRIDIN-3-YL)BORONIC ACID. Retrieved from [Link]

  • NextSDS. (n.d.). (6-(4-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid. Retrieved from [Link]

  • SIRIUS. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Sandvoss, M. I., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-pyridylboronic acid. Retrieved from [Link]

  • Silva, F., et al. (2016). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Retrieved from [Link]

  • Vippagunta, S. R. (2005). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Claremont Colleges. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved from [Link]

  • Singh, V. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. Retrieved from [Link]

  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

  • António, J. P. M., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. RSC Publishing. Retrieved from [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

Sources

Exploratory

1H and 13C NMR spectral data for (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid

An In-Depth Technical Guide to the Spectroscopic Profile of (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid Abstract (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid is a heterocyclic building block of signifi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Profile of (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid

Abstract

(6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug development, primarily utilized in Suzuki-Miyaura cross-coupling reactions. A comprehensive understanding of its structural and electronic properties is paramount for its effective application. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the cornerstone for the structural elucidation and purity assessment of such molecules. This technical guide provides a detailed analysis of the anticipated ¹H and ¹³C NMR spectra of the title compound. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes a robust, predicted spectroscopic profile based on foundational NMR principles, analysis of its constituent chemical moieties, and data from structurally analogous compounds. We will delve into the rationale behind the predicted chemical shifts, coupling constants, and multiplicities, and provide field-proven protocols for sample preparation and data acquisition, addressing the unique challenges associated with the NMR analysis of boronic acids.

Molecular Structure and Electronic Environment

To accurately predict the NMR spectrum, it is essential to first dissect the molecule's structure and the interplay of its functional groups. The molecule can be deconstructed into three key components: a disubstituted pyridine ring, a 4-hydroxypiperidine substituent, and a boronic acid group.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, which generally deshields the ring protons and carbons compared to a benzene ring.

  • 4-Hydroxypiperidine Group: Attached at the C6 position, this group acts as an electron-donating group (EDG) via the nitrogen lone pair. This donation influences the electron density of the pyridine ring, primarily affecting the ortho (C5) and para (C3) positions.

  • Boronic Acid Group [-B(OH)₂]: Positioned at C3, this group is electron-withdrawing, which will deshield adjacent nuclei. Boronic acids are also known to participate in equilibria with solvent and can form cyclic anhydrides (boroxines), which can complicate NMR spectra.[1]

The electronic push-pull system created by the electron-donating piperidinyl group and the electron-withdrawing boronic acid group significantly influences the chemical shifts of the pyridine ring protons and carbons.

Caption: Structure of (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid with atom numbering.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides information on the number of distinct proton environments and their connectivity. Typical chemical shift ranges for organic compounds can be used as a starting point for predictions.[2]

Aromatic Region (Pyridine Protons)

The pyridine ring will exhibit three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm).

  • H2: This proton is ortho to the ring nitrogen and meta to both the piperidinyl and boronic acid groups. It will be significantly deshielded by the adjacent nitrogen, appearing furthest downfield. It will show a small coupling to H4.

  • H4: This proton is meta to the nitrogen and ortho to the boronic acid group. It will be deshielded by the boronic acid and will show coupling to both H2 and H5.

  • H5: This proton is ortho to the electron-donating piperidinyl group and will therefore be the most shielded (upfield) of the aromatic protons. It will show a large ortho coupling to H4.

Aliphatic Region (Piperidine Protons)

The 4-hydroxypiperidine ring protons will appear in the aliphatic region (typically δ 1.0-4.5 ppm). Due to the chair conformation of the piperidine ring, axial and equatorial protons are chemically non-equivalent, which can lead to complex multiplets.

  • H8/H12 (Protons α to Nitrogen): These protons are adjacent to the electron-withdrawing pyridine ring and the piperidine nitrogen. They will be the most deshielded of the piperidine protons. They are expected to appear as a broad multiplet.

  • H9/H11 (Protons β to Nitrogen): These protons are adjacent to the CH₂ and CH(OH) groups. They will be more shielded than H8/H12.

  • H10 (Proton α to Hydroxyl Group): This proton is attached to the same carbon as the hydroxyl group and will be deshielded by the oxygen atom. It is expected to appear as a multiplet.

Exchangeable Protons (OH)
  • B(OH)₂: The two protons on the boronic acid group are acidic and readily exchange with water or other protic species in the solvent. This often results in a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature.

  • Piperidinol OH: The hydroxyl proton on the piperidine ring is also exchangeable and will likely appear as a broad singlet, or may not be observed at all if D₂O is used as the solvent due to H-D exchange.

Summary of Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H28.5 - 8.7dJ ≈ 2.0 - 2.5 Hz (meta)
H47.8 - 8.0ddJ ≈ 8.0 - 8.5 Hz (ortho), J ≈ 2.0 - 2.5 Hz (meta)
H56.7 - 6.9dJ ≈ 8.0 - 8.5 Hz (ortho)
H8/H12 (α-N)4.3 - 4.5m-
H10 (CH-OH)3.7 - 3.9m-
H9/H11 (β-N, equatorial)3.0 - 3.2m-
H9/H11 (β-N, axial)1.8 - 2.0m-
B(OH)₂7.5 - 8.5 (variable)br s-
C10-OH4.5 - 5.5 (variable)br s-

Note: Chemical shifts are predictions and can vary based on experimental conditions. "m" denotes multiplet, "br s" denotes broad singlet.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule.[3] Spectra are typically acquired with proton decoupling, resulting in a single peak for each chemically unique carbon atom.

Aromatic Region (Pyridine Carbons)

The six carbons of the pyridine ring will appear in the aromatic region (δ 100-160 ppm).

  • C6: Attached to the electron-donating nitrogen of the piperidine group, this carbon will be highly deshielded and is expected to be the furthest downfield.

  • C2: Adjacent to the ring nitrogen, this carbon will also be significantly deshielded.

  • C4: This carbon will show a moderate chemical shift typical for an aromatic CH.

  • C5: Shielded by the ortho piperidinyl group, this carbon will be the most upfield of the pyridine CH carbons.

  • C3: The carbon bearing the boronic acid group is a quaternary carbon, and its signal may be of lower intensity. Its chemical shift will be influenced by the boron atom, but it's difficult to predict precisely without empirical data.

Aliphatic Region (Piperidine Carbons)
  • C8/C12 (α to Nitrogen): These carbons are adjacent to the nitrogen and will be the most deshielded of the piperidine aliphatic carbons.

  • C10 (C-OH): This carbon is attached to the electronegative oxygen atom and will be deshielded, appearing in the typical range for a carbon in an alcohol.[4]

  • C9/C11 (β to Nitrogen): These carbons will be the most shielded of the piperidine carbons.

Summary of Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C6158 - 162
C2148 - 152
C4138 - 142
C3~130 (broad, low intensity)
C5106 - 110
C1065 - 70
C8/C1245 - 50
C9/C1130 - 35

Note: The C-B bond can lead to signal broadening for C3 due to quadrupolar relaxation of the boron nucleus.

Experimental Protocols and Considerations

Acquiring high-quality NMR spectra for boronic acids requires careful attention to experimental parameters.[1]

Key Challenge: Boroxine Formation

Boronic acids have a propensity to dehydrate and form cyclic trimers known as boroxines. This equilibrium can result in signal broadening or the appearance of multiple sets of signals, complicating spectral interpretation. Using anhydrous solvents and handling the sample in a dry atmosphere (e.g., in a glove box) can minimize this issue.

Recommended Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid prep2 Dissolve in 0.6-0.7 mL of anhydrous DMSO-d₆ prep1->prep2 prep3 Vortex until fully dissolved prep2->prep3 prep4 Transfer solution to a clean, dry 5 mm NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer (>400 MHz) prep4->acq1 acq2 Tune and match probe; shim the magnetic field acq1->acq2 acq3 Acquire ¹H spectrum (e.g., zg30 pulse program) acq2->acq3 acq4 Acquire ¹³C{¹H} spectrum (e.g., zgpg30 pulse program) acq3->acq4 proc1 Apply Fourier Transform to FID acq4->proc1 proc2 Phase correct the spectrum proc1->proc2 proc3 Apply baseline correction proc2->proc3 proc4 Reference spectrum (DMSO at δ 2.50 for ¹H) proc3->proc4 proc5 Integrate signals and assign peaks proc4->proc5

Caption: Standard workflow for NMR analysis of the target compound.

Detailed Protocol Steps
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the boronic acid sample into a clean, dry vial.

    • Add 0.6-0.7 mL of a suitable deuterated solvent. Anhydrous DMSO-d₆ is highly recommended as it is an excellent solvent for many boronic acids and allows for the observation of the exchangeable B(OH)₂ and alcohol OH protons.[1][5]

    • Ensure the sample is fully dissolved, using gentle vortexing if necessary.

    • Transfer the solution into a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: Use a 400 MHz or higher field NMR spectrometer for better signal dispersion.

    • Pulse Program: A standard single-pulse sequence (e.g., zg30 on Bruker systems) is sufficient.

    • Spectral Width: Set to approximately -2 to 12 ppm.

    • Number of Scans: 16 to 64 scans are typically adequate, depending on the concentration.

    • Relaxation Delay (D1): A delay of 1-2 seconds is standard.

  • ¹³C NMR Acquisition:

    • Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker systems) to simplify the spectrum.

    • Spectral Width: Set to approximately 0-180 ppm.[5]

    • Number of Scans: Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) will be required compared to ¹H NMR.[6]

    • Relaxation Delay (D1): A 2-second delay is a good starting point.

  • Advanced 2D NMR Experiments: For unambiguous assignment of all proton and carbon signals, especially the complex multiplets in the piperidine system, 2D NMR techniques are invaluable.

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm which protons are adjacent.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for assigning quaternary carbons and piecing together molecular fragments.[7]

Conclusion

This guide provides a comprehensive, predicted ¹H and ¹³C NMR spectral profile for (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid based on established chemical principles. The provided tables of chemical shifts and the detailed experimental protocols offer researchers a robust framework for the characterization of this important synthetic building block. While these predicted values serve as a strong guideline, it is imperative to confirm assignments with empirical data obtained through high-resolution 1D and 2D NMR experiments. Proper sample handling to mitigate boroxine formation is critical for obtaining clean, interpretable spectra.

References

  • MDPI. (2020). DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution.
  • Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization.
  • ResearchGate. 13C and 1H NMR spectroscopic studies on the structure of N‐methyl‐3‐pyridone and 3‐hydroxypyridine.
  • MDPI. (2024). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers.
  • ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
  • NextSDS. (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid.
  • ResearchGate. ¹H NMR spectra of (N‐methyl)‐4‐pyridinium boronic acid (a) and a....
  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • † 1H-NMR and 13C-NMR Spectra.
  • PubChem. 3-Pyridinylboronic acid.
  • The Royal Society of Chemistry. Supplementary Information Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment.
  • Sigma-Aldrich. 6-(Piperidin-1-yl)pyridin-3-ylboronic acid AldrichCPR.
  • PMC. 1H and 13C NMR spectral assignments for low-concentration bile acids in biological samples.
  • ACS Publications. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters.
  • PMC. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters.
  • ResearchGate. 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz),....
  • MDPI. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
  • ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.
  • MDPI. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric.
  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift.
  • (2022). 1 H NMR Chemical Shifts.
  • Benchchem. Spectroscopic Profile of 2-Chloropyridine-3-boronic acid: A Technical Guide.
  • Semantic Scholar. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • The Review of Diabetic Studies. (2025). Synthesis, Characterization, Antimicrobial And In-Silico Predictions Of 5,6-Dihydropyrimidin- 2(1H)-One.
  • Benchchem. Application Notes and Protocols for Identifying Oxidoboron Intermediates using NMR Spectroscopy.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • SCIRP. Synthesis, spectral characterization and biological activities of Organotin(IV) complexes with ortho-vanillin-2-hydrazinopyridine (VHP).
  • ACS Publications. (2019). Solid State NMR Study of Boron Coordination Environments in Silicone Boronate (SiBA) Polymers.

Sources

Foundational

Strategic Integration of (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic Acid in Rational Drug Design

Executive Summary In modern fragment-based drug discovery (FBDD) and rational drug design, the selection of bifunctional building blocks is critical for optimizing both synthetic viability and pharmacological efficacy. (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern fragment-based drug discovery (FBDD) and rational drug design, the selection of bifunctional building blocks is critical for optimizing both synthetic viability and pharmacological efficacy. (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid (CAS: 1446509-85-8) represents a highly privileged structural motif. It serves a dual mandate: acting as a highly reactive electrophilic coupling partner in palladium-catalyzed carbon-carbon bond formations, and functioning as a sophisticated pharmacophore that modulates physicochemical properties (ADME) and target engagement.

This whitepaper deconstructs the mechanism of action of this molecule across two distinct domains: its mechanistic role within the synthetic workflow (Suzuki-Miyaura coupling) and its pharmacological mechanism of action when integrated into a target active pharmaceutical ingredient (API).

Structural Deconstruction & Pharmacophoric Utility

The utility of (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid stems from its tripartite molecular architecture, where each functional group is engineered to solve specific challenges in drug development:

  • The Boronic Acid (-B(OH)₂): Primarily utilized as a synthetic handle for Suzuki-Miyaura cross-coupling, enabling the rapid construction of complex heteroaryl scaffolds. Alternatively, in specific inhibitor designs, the boronic acid is retained as a reversible covalent warhead targeting catalytic serine/threonine residues 1.

  • The Pyridine Core: Acts as a rigid, planar spacer. Unlike a highly lipophilic phenyl ring, the basic nitrogen of the pyridine introduces a localized hydrogen-bond acceptor, significantly improving aqueous solubility and enabling precise interactions with kinase hinge regions.

  • The 4-Hydroxypiperidin-1-yl Motif: This aliphatic heterocycle increases the fraction of sp³ carbons (Fsp³), a metric strongly correlated with clinical success. The terminal hydroxyl group acts as a potent hydrogen-bond donor/acceptor, projecting into solvent-exposed channels to drastically enhance thermodynamic solubility and optimize the topological polar surface area (tPSA).

Pharmacophore cluster_0 Fragment: 6-(4-hydroxypiperidin-1-yl)pyridin-3-yl Boron Boronic Acid Covalent Warhead / Coupling Site Pyridine Pyridine Ring Rigid Spacer / H-Bond Acceptor Boron->Pyridine Target1 Serine/Threonine Reversible Covalent Bond Boron->Target1 Electrophilic Trap Piperidine 4-Hydroxypiperidine Solubilizer / H-Bond Donor Pyridine->Piperidine Target2 Kinase Hinge Pi-Pi Stacking / H-Bond Pyridine->Target2 Pharmacophore Interaction Target3 Solvent Channel Aqueous Solvation Piperidine->Target3 ADME Optimization

Figure 2: Pharmacophoric deconstruction and target engagement model of the fragment.

Mechanism of Action I: The Synthetic Workflow

When utilized as a building block, the mechanism of action of this compound is defined by its participation in the Suzuki-Miyaura Catalytic Cycle . The electron-donating nature of the 4-hydroxypiperidin-1-yl group enriches the electron density of the pyridine ring, which can influence the transmetalation rate.

Experimental Protocol: High-Yield Heteroaryl Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system to ensure high-fidelity C-C bond formation while mitigating competitive protodeboronation.

Reagents:

  • Aryl bromide electrophile (1.0 eq)

  • (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid (1.2 eq)

  • Pre-catalyst: Pd(dppf)Cl₂ (0.05 eq)

  • Base: K₂CO₃ (2.5 eq)

  • Solvent: 1,4-Dioxane/H₂O (4:1 v/v)

Step-by-Step Methodology & Causality:

  • Solvent Degassing: Sparge the 1,4-dioxane/H₂O mixture with N₂ for 30 minutes prior to reagent addition.

    • Causality: Dissolved molecular oxygen rapidly oxidizes the electron-rich Pd(0) active species into inactive Pd(II) peroxo complexes, prematurely terminating the catalytic cycle 2.

  • Reagent Loading: Add the aryl bromide, boronic acid, and K₂CO₃ to the reaction vessel.

    • Causality: A slight stoichiometric excess of the boronic acid (1.2 eq) is required to compensate for competitive protodeboronation (hydrolysis of the C-B bond) that inherently occurs under basic aqueous conditions.

  • Catalyst Introduction: Add Pd(dppf)Cl₂ under a positive N₂ stream.

    • Causality: Pd(dppf)Cl₂ is an air-stable Pd(II) precatalyst that undergoes in situ reduction to the active Pd(0) species. The bidentate dppf ligand enforces a cis-geometry on the intermediate complex, which drastically accelerates the final reductive elimination step.

  • Thermal Activation: Heat the biphasic mixture to 80°C for 4-6 hours.

    • Causality: The biphasic system is critical; the inorganic base (K₂CO₃) dissolves in the aqueous phase to generate the reactive tetrahedral boronate species, while the organic phase solvates the electrophile. Recent kinetic studies demonstrate that utilizing K₂CO₃ shifts the rate-determining step (RDS) from transmetalation to oxidative addition, allowing for lower catalyst loadings 3.

  • Self-Validation & Workup: Monitor the reaction via LC-MS.

    • Validation Check: The disappearance of the aryl halide mass and the emergence of the product mass [M+H]⁺ confirms successful transmetalation. The presence of a prominent[M-B(OH)₂+H]⁺ peak indicates excessive protodeboronation, signaling the need to reduce the water ratio or lower the reaction temperature. Upon completion, cool to room temperature, dilute with EtOAc, and wash with brine to partition the target API into the organic layer.

SuzukiCycle Pd0 Pd(0) Active Catalyst (e.g., Pd(dppf)) OxAdd Oxidative Addition Pd(II) Complex [Ar-Pd-X] Pd0->OxAdd + Ar-X ArX Aryl Halide (Ar-X) Electrophile ArX->OxAdd PreTrans Pre-Transmetalation Intermediate [Ar-Pd-OR] OxAdd->PreTrans + Base - HX Base Base (e.g., K2CO3) Hydroxide/Carbonate Base->PreTrans TransMet Transmetalation Pd(II) Complex [Ar-Pd-Ar'] PreTrans->TransMet + Boronic Acid Boronic (6-(4-hydroxypiperidin-1-yl) pyridin-3-yl)boronic acid Boronic->TransMet RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim RedElim->Pd0 Regenerates Pd(0) Product Coupled API Product (Ar-Ar') RedElim->Product Yields Product

Figure 1: Mechanism of the Suzuki-Miyaura catalytic cycle for heteroaryl boronic acid coupling.

Mechanism of Action II: Pharmacological Target Engagement

When incorporated into a final drug scaffold, the resulting 6-(4-hydroxypiperidin-1-yl)pyridin-3-yl moiety dictates the molecule's in vivo behavior through two primary mechanisms:

Mode A: The Reversible Covalent Electrophile

If the drug is designed to retain the boronic acid moiety (avoiding cross-coupling), it acts as a highly selective, reversible covalent inhibitor. The electron-deficient sp² hybridized boron atom undergoes nucleophilic attack by the hydroxyl group of catalytic serine or threonine residues within the target enzyme's active site (e.g., the β5 subunit of the 20S proteasome or bacterial β-lactamases). This forms a stable, sp³-hybridized tetrahedral boronate complex, effectively halting enzymatic activity—a mechanism clinically validated by FDA-approved drugs such as Bortezomib and Vaborbactam 14.

Mode B: The Structural Pharmacophore

When the boronic acid is consumed during synthesis, the remaining heteroaryl-aliphatic system serves as a multi-valent pharmacophore. The pyridine nitrogen acts as a localized hydrogen bond acceptor, frequently establishing critical interactions with the backbone amides of kinase hinge regions. Simultaneously, the 4-hydroxypiperidine ring projects outward into solvent-exposed regions. The hydroxyl group forms dynamic hydrogen bond networks with surrounding water molecules, preventing the lipophilic collapse of the drug in aqueous media and ensuring high bioavailability 5.

Quantitative Data & Physicochemical Profiling

The integration of this fragment fundamentally alters the physicochemical profile of the parent molecule. The table below summarizes the theoretical properties of the isolated fragment and their pharmacological implications.

Physicochemical PropertyValuePharmacological Implication in Drug Design
Molecular Weight 222.05 g/mol Low MW allows for significant downstream elaboration without violating Lipinski's Rule of 5.
Topological Polar Surface Area (tPSA) ~80.8 ŲOptimal for high aqueous solubility; restricts passive blood-brain barrier (BBB) penetration, ideal for peripheral targets.
Estimated LogP 0.5 - 1.2Highly hydrophilic profile; lowers the overall lipophilicity of the final API, reducing off-target hERG toxicity.
H-Bond Donors 3Facilitates strong, directional interactions with target protein residues and solvent water molecules.
H-Bond Acceptors 5Enhances binding affinity via multiple acceptor vectors (pyridine N, piperidine O, boronic O).
Rotatable Bonds 2Maintains a relatively rigid conformation, reducing the entropic penalty upon binding to the target receptor.

References

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC / NIH. Available at:[Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). Available at:[Link]

  • Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture. Organic Process Research & Development (ACS Publications). Available at:[Link]

  • Designing Functional and Responsive Molecules with Boronic Acids. Accounts of Chemical Research (ACS Publications). Available at: [Link]

  • Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews (RSC Publishing). Available at: [Link]

Sources

Exploratory

Synthesis Pathways for (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic Acid Derivatives: A Technical Guide

Executive Summary (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid (CAS 1446509-85-8)[1] and its corresponding pinacol ester derivatives are critical building blocks in modern medicinal chemistry. Featuring a functi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid (CAS 1446509-85-8)[1] and its corresponding pinacol ester derivatives are critical building blocks in modern medicinal chemistry. Featuring a functionalized piperidine ring linked to a pyridine boronic acid, this structural motif is frequently utilized in the synthesis of PROTAC linkers[2], selective kinase inhibitors (e.g., RET inhibitors)[3], and specific EPAC2 antagonists[4]. This whitepaper details the retrosynthetic strategies, mechanistic causality, and validated experimental protocols required to synthesize these derivatives efficiently.

Strategic Retrosynthetic Analysis

The synthesis of (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid derivatives generally relies on two primary synthetic pathways, dictated by the availability of starting materials and the desired scale of production.

Pathway A: Direct Nucleophilic Aromatic Substitution ( SN​Ar )

This highly convergent pathway involves the direct SN​Ar reaction of 2-fluoropyridine-5-boronic acid with piperidin-4-ol[2]. It is the preferred route for rapid library generation because it bypasses the need for palladium catalysis.

Pathway B: Two-Step SN​Ar and Miyaura Borylation

This pathway is preferred for large-scale synthesis where the boronic acid must be isolated as a stable pinacol ester. It begins with the SN​Ar of 2,5-dibromopyridine with piperidin-4-ol to yield 1-(5-bromopyridin-2-yl)piperidin-4-ol[5]. This intermediate is subsequently subjected to a palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron ( B2​pin2​ )[6][7].

SynthesisPathways SM1 2-Fluoropyridine-5-boronic acid Prod (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid SM1->Prod Pathway A: SNAr (K2CO3, DMF, 90°C) SM2 Piperidin-4-ol Int1 1-(5-Bromopyridin-2-yl)piperidin-4-ol SM2->Int1 SM2->Prod SM3 2,5-Dibromopyridine SM3->Int1 SNAr (DIPEA, ACN, Reflux) ProdPin Pinacol Ester Derivative Int1->ProdPin Pathway B: Miyaura Borylation (B2pin2, Pd(dppf)Cl2, KOAc) ProdPin->Prod Hydrolysis (HCl/H2O)

Retrosynthetic and forward synthesis pathways for target boronic acid derivatives.

Mechanistic Causality in Pathway Selection

To ensure self-validating and robust experimental protocols, it is crucial to understand the chemical causality behind the reagent selections:

  • Halogen Selection in SN​Ar (Pathway A): The fluorine atom at the C2 position of 2-fluoropyridine-5-boronic acid is highly electronegative. This exerts a strong inductive effect (-I) that stabilizes the anionic Meisenheimer complex formed during nucleophilic attack by the secondary amine of piperidin-4-ol. Consequently, 2-fluoropyridines undergo SN​Ar significantly faster and under milder conditions than their chloro- or bromo- analogues[3][4].

  • Base Selection in Borylation (Pathway B): Potassium acetate (KOAc) is explicitly chosen over stronger bases (like K2​CO3​ or NaOH). KOAc is basic enough to facilitate the transmetalation step with B2​pin2​ , but weak enough to prevent the competitive Suzuki-Miyaura homocoupling of the newly formed arylboronate ester with the unreacted aryl halide[3][7].

  • Catalyst Geometry (Pathway B): Pd(dppf)Cl2​ is the catalyst of choice. The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand possesses a large bite angle (~99°). This wide angle forces the palladium center into a geometry that sterically accelerates the reductive elimination step—often the rate-determining step in the formation of C-B bonds[3][4].

  • Acid Scavenging in SN​Ar (Pathway B): N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base. It efficiently scavenges the HBr generated during the SN​Ar without competing with piperidin-4-ol as a nucleophile[5].

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition Pd(II) Intermediate Pd0->OA + 1-(5-Bromopyridin-2-yl)piperidin-4-ol TM Transmetalation B-Pd(II) Complex OA->TM + KOAc / B2pin2 RE Reductive Elimination Product Release TM->RE RE->Pd0 - Pinacol Boronate Ester

Catalytic cycle of the palladium-catalyzed Miyaura borylation step.

Quantitative Pathway Comparison

ParameterPathway A: Direct SN​Ar Pathway B: Two-Step Borylation
Starting Materials 2-Fluoropyridine-5-boronic acid, Piperidin-4-ol2,5-Dibromopyridine, Piperidin-4-ol, B2​pin2​
Step Count 12
Typical Overall Yield Moderate to High (60-80%)High (70-85%)
Key Reagents K2​CO3​ , DMFDIPEA, Pd(dppf)Cl2​ , KOAc
Primary Challenge Boronic acid protodeboronation at high tempCatalyst poisoning, higher cost of Palladium
Best Suited For Rapid library generation, Medicinal chemistryScale-up, Esterification, PROTAC synthesis

Validated Experimental Protocols

Protocol A: Direct SN​Ar Synthesis of the Boronic Acid

This protocol is optimized for generating the free boronic acid directly.

  • Preparation: Charge a dry reaction vessel with 2-fluoropyridine-5-boronic acid (1.0 equiv) and piperidin-4-ol (1.2 equiv)[2].

  • Solvent & Base: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration, followed by K2​CO3​ (2.5 equiv) to act as an acid scavenger.

  • Reaction: Heat the mixture to 90 °C under a nitrogen atmosphere with vigorous stirring for 12-18 hours.

  • Monitoring: Monitor the reaction progress via LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature and quench with distilled water. Carefully adjust the pH to ~6 using 1N HCl to precipitate the zwitterionic boronic acid. Filter the resulting solid, wash with cold water, and dry under high vacuum.

Protocol B: Synthesis of the Pinacol Ester Derivative via Miyaura Borylation

This protocol is optimized for generating the highly stable pinacol ester, ideal for subsequent Suzuki couplings.

Step 1: Synthesis of 1-(5-bromopyridin-2-yl)piperidin-4-ol

  • Combine 2,5-dibromopyridine (1.0 equiv), piperidin-4-ol (1.2 equiv), and DIPEA (2.5 equiv) in a round-bottom flask[5].

  • Add acetonitrile (ACN) to achieve a 0.2 M concentration.

  • Reflux the mixture (approx. 82 °C) until completion is observed via TLC[5].

  • Concentrate the mixture under reduced pressure to remove the ACN. Dissolve the crude residue in dichloromethane (DCM) and wash sequentially with water and brine[5].

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and purify via silica gel column chromatography to yield the intermediate[5].

Step 2: Palladium-Catalyzed Borylation

  • To a dry Schlenk tube, add 1-(5-bromopyridin-2-yl)piperidin-4-ol (1.0 equiv), B2​pin2​ (1.2 equiv), KOAc (3.0 equiv), and Pd(dppf)Cl2​ (3 mol%)[3][7].

  • Evacuate and backfill the tube with argon three times. This step is critical to remove oxygen, which rapidly poisons the Pd(0) active species[7].

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C for 12-24 hours with vigorous stirring[7].

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black. Concentrate the filtrate and purify the pinacol ester derivative via flash chromatography[7].

References

  • (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid ... - Sigma-Aldrich. sigmaaldrich.com.1

  • Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1-(5-Bromopyridin-2-yl)piperidin-4-ol - Benchchem. benchchem.com. 5

  • Synthesis of Novel Heterocycles from 1-(5-Bromopyridin-2-yl)piperidin-4-ol: Application Notes and Protocols - Benchchem. benchchem.com. 6

  • Technical Support Center: Optimizing Coupling Reactions for 1-(5-Bromopyridin-2-yl)piperidin-4-ol - Benchchem. benchchem.com. 7

  • boronic acid | MedChemExpress (MCE) Life Science Reagents. medchemexpress.com. 2

  • Discovery of an Efficacious RET PROTAC Degrader with Enhanced Antiproliferative Activity against Resistant Cancer Cells Harboring RET Solvent-Front Mutations | Journal of Medicinal Chemistry. acs.org. 3

  • Identification and Characterization of Small Molecules as Potent and Specific EPAC2 Antagonists - PMC. nih.gov. 4

Sources

Foundational

A Technical Guide to the Aqueous Stability of (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid: Mechanisms, Analysis, and Best Practices

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid is a pivotal building block in modern medicinal chemistr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid is a pivotal building block in modern medicinal chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize complex molecules. However, the inherent reactivity of the boronic acid functional group can lead to degradation in aqueous environments, a critical concern for reaction efficiency, purification, and long-term storage. This guide provides a comprehensive analysis of the factors governing the stability of this specific heteroarylboronic acid. We delve into the primary degradation mechanisms—protodeboronation and oxidation—and contextualize them based on the compound's unique 3-pyridinyl structure. This document offers detailed, field-proven protocols for conducting forced degradation and pH-dependent stability studies using stability-indicating HPLC-MS methods, enabling researchers to quantify degradation kinetics and identify potential byproducts. Finally, we synthesize this information into a set of best practices for handling and storage to ensure the integrity and reliability of this essential chemical reagent.

Foundational Principles of Boronic Acid Stability in Aqueous Media

An understanding of the fundamental chemistry of arylboronic acids is essential to predict and control their stability. The behavior of the C-B bond is dictated by both the electronic nature of the aromatic ring and the surrounding solution conditions.

The Boronic Acid-Boronate Equilibrium

In aqueous solution, a boronic acid (R-B(OH)₂) exists in a pH-dependent equilibrium with its corresponding tetrahedral boronate anion (R-B(OH)₃⁻).[1][2] The boronic acid is a Lewis acid, accepting a hydroxide ion to form the boronate.[1] This equilibrium is critical because the two species exhibit different reactivity profiles. The anionic boronate form, with its higher electron density on the boron-bearing carbon, is generally more susceptible to degradation pathways.[3]

Primary Degradation Pathways

Two main degradation pathways compromise the integrity of arylboronic acids in solution: protodeboronation and oxidation.[4]

  • Protodeboronation: This is the hydrolytic cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, yielding the parent arene/heteroarene.[3] The process can be catalyzed by acid or base and is often the most significant stability concern for many heteroarylboronic acids.[5][6] The rate is highly dependent on the electronic properties and substitution pattern of the aromatic ring.[7]

  • Oxidation: The C-B bond can be oxidized to a C-O bond, converting the arylboronic acid into the corresponding phenol.[8][9] This process can be initiated by dissolved molecular oxygen, reactive oxygen species (such as hydrogen peroxide), or trace metal catalysts.[10][11]

G cluster_conditions Forced Degradation Conditions start Prepare Stock Solution (e.g., 1 mg/mL in ACN/H₂O) stress Aliquot & Subject to Stress Conditions start->stress acid Acidic (0.1 M HCl, 40°C) stress->acid base Basic (0.1 M NaOH, 40°C) stress->base oxid Oxidative (3% H₂O₂, RT) stress->oxid therm Thermal (pH 7 Buffer, 70°C) stress->therm incubate Incubate & Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->incubate base->incubate oxid->incubate therm->incubate analyze Quench/Dilute & Analyze by Stability-Indicating HPLC-UV/MS incubate->analyze end Quantify Parent Peak Area & Identify Degradants analyze->end

Sources

Exploratory

Technical Whitepaper: Toxicity, ADME-Tox Profiling, and Safe Handling of (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid

Executive Summary As a Senior Application Scientist, evaluating a chemical reagent requires looking beyond its basic structural formula to understand its dynamic behavior in biological systems and synthetic workflows. (6...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, evaluating a chemical reagent requires looking beyond its basic structural formula to understand its dynamic behavior in biological systems and synthetic workflows. (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid (CAS: 1446509-85-8) is a highly functionalized organoboron building block[1]. While primarily utilized as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, its unique structural motifs—a Lewis acidic boronic acid, a basic pyridine core, and a hydrogen-bonding 4-hydroxypiperidine ring—dictate its physicochemical stability, toxicological profile, and strict handling requirements.

This guide synthesizes the mechanistic causality behind its safety profile and provides self-validating protocols for its implementation in drug development and materials science.

Chemical Identity & Physicochemical Causality

The behavior of this compound is governed by the electronic interplay between its functional groups. The equilibrium between the free boronic acid and its trimeric anhydride (boroxine) is heavily influenced by ambient humidity. Furthermore, the 4-hydroxypiperidine moiety increases the topological polar surface area (TPSA), enhancing aqueous solubility compared to unsubstituted analogs, but also introducing a competitive nucleophile if activation conditions are not strictly controlled.

Table 1: Physicochemical Profile

PropertyValueCausality / Impact
Chemical Name (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid-
CAS Number 1446509-85-8[1]-
Molecular Formula C10H15BN2O3[1]-
Molecular Weight 222.05 g/mol [1]-
Structural Motifs Boronic acid, aminopyridine, 4-hydroxypiperidineEnhances aqueous solubility; creates zwitterionic potential.

Predictive Toxicology & Metabolic Degradation (ADME-Tox)

Boronic acids are generally favored in medicinal chemistry due to their relatively low systemic toxicity compared to organostannanes or organozincs. However, they are not biologically inert. Understanding their metabolic fate is critical for researchers exposed to these compounds or utilizing them in prodrug design.

  • Covalent Reversibility: The empty p-orbital of the boron atom acts as a hard Lewis acid, allowing it to form reversible cyclic esters with cis-1,2- or 1,3-diols found in cellular carbohydrates and glycoproteins[2].

  • Oxidative Deboronation (Primary Metabolic Liability): In vivo, hepatic Cytochrome P450 (CYP450) enzymes generate reactive oxygen species (ROS) such as hydrogen peroxide as byproducts of their catalytic cycle[3]. The nucleophilic ROS attacks the electrophilic boron, triggering a rate-limiting 1,2-carbon migration from boron to oxygen[4]. Subsequent hydrolysis yields a hydroxypyridine (phenolic) metabolite and free boric acid, which is renally excreted[3][4].

Metabolism Parent (6-(4-hydroxypiperidin-1-yl) pyridin-3-yl)boronic acid CYP Hepatic CYP450 Enzymes Parent->CYP ROS Reactive Oxygen Species (e.g., H2O2) Parent->ROS Deboronation Oxidative Deboronation (1,2-Carbon Shift) CYP->Deboronation ROS->Deboronation Phenol Hydroxypyridine Metabolite Deboronation->Phenol BoricAcid Boric Acid (Renally Excreted) Deboronation->BoricAcid

CYP450-mediated oxidative deboronation pathway of the boronic acid.

Material Safety Data Sheet (MSDS) & GHS Profiling

Based on structural analogues within the aminopyridine boronic acid class, this compound is classified under the Globally Harmonized System (GHS) as an irritant[5].

Table 2: GHS Hazard Profiling

GHS CodeHazard ClassHazard StatementMechanistic Driver
H315 Skin Irrit. 2Causes skin irritationLewis acidic boron interacts with nucleophilic residues in dermal proteins.
H319 Eye Irrit. 2Causes serious eye irritationZwitterionic nature disrupts ocular mucosal lipid bilayers.
H335 STOT SE 3May cause respiratory irritationFine powder aerosolization leads to localized mucosal dehydration.

Precautionary Directives:

  • P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[5].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and laboratory safety, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and a validation checkpoint.

Protocol A: Preparation of Active Boronate for Suzuki-Miyaura Coupling

Causality: Boronic acids are prone to protodeboronation and homocoupling if oxidative species are present. Furthermore, they often exist as poorly soluble boroxines (anhydrides) that must be hydrolyzed to the active boronate species using a base.

  • Atmospheric Control: Weigh out the required mass of (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid inside a nitrogen or argon-filled glovebox.

    • Validation Checkpoint: Powder should remain free-flowing. Clumping indicates atmospheric moisture absorption and boroxine formation.

  • Solvent Degassing: Suspend the compound in a pre-degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v). Sparge the solvent with argon for at least 30 minutes prior to use.

    • Validation Checkpoint: Use an oxygen sensor to confirm dissolved O2​ levels are below 1 ppm to prevent oxidative deboronation[4].

  • Base Activation: Add 2.0–3.0 equivalents of an inorganic base (e.g., K2​CO3​ or Cs2​CO3​ ). The base coordinates to the empty p-orbital of the boron, converting the neutral, trigonal planar boronic acid into a reactive, tetrahedral boronate anion.

    • Validation Checkpoint: The previously cloudy suspension should clarify into a homogeneous solution, confirming the successful formation of the highly soluble boronate complex.

Protocol B: Safe Handling and Spill Decontamination

Causality: Unreacted boronic acids must be contained and quenched to prevent environmental accumulation and personnel exposure.

SpillResponse Start Spill Detected (Boronic Acid Powder/Solution) Assess Assess Spill Size & Ensure Ventilation Start->Assess PPE Don PPE (Nitrile Gloves, Goggles, Coat) Assess->PPE Contain Contain Spill (Use Inert Absorbent) PPE->Contain Sweep Sweep & Transfer to Hazmat Container Contain->Sweep Decon Decontaminate Surface (Alkaline Soap & Water) Sweep->Decon Report Log Incident in Safety System Decon->Report

Self-validating workflow for safe handling and spill response of boronic acid derivatives.
  • Containment: Immediately isolate the area. Do not use water initially if the compound is in powder form, as this may spread the contaminant.

  • Collection: Use a chemically inert, slightly damp absorbent pad to collect the powder (preventing aerosolization and inhalation risks associated with H335).

  • Neutralization: Wash the affected surface with a mild alkaline soap solution. The alkaline pH ensures the residual boronic acid remains in its highly water-soluble boronate form, allowing for complete removal.

    • Validation Checkpoint: Swipe the area with a pH indicator strip. A return to neutral pH (7.0) after a final water rinse confirms the removal of the alkaline decontamination agent and the chemical residue.

References

  • (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid - NextSDS | NextSDS |[Link]

  • Boronic acid with high oxidative stability and utility in biological contexts | PNAS |[Link]

  • Oxidative Deboronation of the Peptide Boronic Acid Proteasome Inhibitor Bortezomib: Contributions from Reactive Oxygen Species in This Novel Cytochrome P450 Reaction | ACS Publications |[Link]

  • Boronic Acid/Boronate Prodrugs for Cancer Treatment: Current Status and Perspectives | Taylor & Francis |[Link]

Sources

Foundational

The Strategic Role of (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic Acid in Modern Medicinal Chemistry

Executive Summary In contemporary drug discovery, the selection of chemical building blocks dictates not only the binding affinity of a therapeutic candidate but also its pharmacokinetic viability. (6-(4-Hydroxypiperidin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the selection of chemical building blocks dictates not only the binding affinity of a therapeutic candidate but also its pharmacokinetic viability. (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid (CAS: 1446509-85-8) has emerged as a highly versatile intermediate[1]. By combining a reactive boronic acid handle with a functionalized, sp3-rich aminopyridine core, this compound allows medicinal chemists to seamlessly install a solubilizing, hinge-binding, or solvent-exposed pharmacophore via Suzuki-Miyaura cross-coupling. This whitepaper provides an in-depth technical analysis of its structural rationale, physicochemical impact, and validated synthetic protocols.

Pharmacophore Analysis & Structural Rationale

The pharmaceutical industry has historically suffered from high clinical attrition rates due to an over-reliance on flat, highly aromatic molecules (sp2-rich) that suffer from poor solubility and off-target promiscuity. The integration of the 4-hydroxypiperidine moiety into the pyridine core is a direct application of the "Escape from Flatland" paradigm[2].

By increasing the fraction of sp3-hybridized carbons ( Fsp3​ ), molecules exhibit greater three-dimensionality, which correlates strongly with improved clinical success rates[2]. The specific topological features of (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid serve distinct mechanistic purposes in target binding:

  • Pyridine Core: Acts as a rigid structural spacer and a hydrogen-bond acceptor. In kinase inhibitors, this nitrogen frequently interacts with the hinge region of the ATP-binding pocket.

  • Piperidine Ring: Disrupts molecular planarity, significantly increasing Fsp3​ and improving aqueous solubility by lowering the crystal lattice energy.

  • Hydroxyl Motif: Serves as a dual hydrogen-bond donor/acceptor. It is typically positioned toward the solvent front to interact with bulk water or serves as an ideal "exit vector" for attaching linkers in Proteolysis Targeting Chimeras (PROTACs).

G Compound (6-(4-hydroxypiperidin-1-yl) pyridin-3-yl)boronic acid Boronic Boronic Acid Group Compound->Boronic Pyridine Pyridine Core Compound->Pyridine Piperidine Piperidine Ring Compound->Piperidine Hydroxyl Hydroxyl Motif Compound->Hydroxyl CrossCoupling Suzuki-Miyaura Cross-Coupling Boronic->CrossCoupling Reactivity Handle Rigidity Structural Rigidity & H-Bond Acceptor Pyridine->Rigidity Scaffold Fsp3 Increased Fsp3 (Escape from Flatland) Piperidine->Fsp3 3D Character Solvent Solvent Front Interaction & PROTAC Exit Vector Hydroxyl->Solvent H-Bonding

Diagram 1: Structural logic tree mapping the compound's motifs to their physicochemical benefits.

Physicochemical Impact

To quantify the value of this building block, we must compare it against simpler boronic acids. The addition of the 4-hydroxypiperidine ring dramatically alters the physicochemical profile of the resulting appended group.

Table 1: Comparative Physicochemical Properties of Boronic Acid Building Blocks

Building BlockMolecular Weight ( g/mol )Calculated LogP (cLogP)*Polar Surface Area (PSA) Fsp3​ (sp3 Carbons / Total)
Phenylboronic acid121.93~1.5040.5 Ų0.00 (0/6)
Pyridin-3-ylboronic acid122.92~0.8053.4 Ų0.00 (0/5)
(6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid 222.05 ~0.50 73.6 Ų 0.50 (5/10)

*Note: Lower cLogP and higher Fsp3​ generally correlate with improved aqueous solubility and reduced off-target toxicity.

Synthetic Utility & Reactivity Profile

The primary utility of this compound is as a nucleophilic coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. However, heteroaryl boronic acids—particularly those with electron-withdrawing or heteroatom-rich systems—are notoriously prone to protodeboronation (the premature cleavage of the C-B bond to yield the corresponding arene) under basic aqueous conditions[3].

Causality in Reaction Design

To successfully couple (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid, the reaction conditions must be carefully calibrated:

  • Catalyst Selection: Pd(dppf)Cl2​ is preferred over Pd(PPh3​)4​ . The bidentate dppf ligand prevents catalyst deactivation by the basic piperidine nitrogen and accelerates the reductive elimination step, outcompeting the degradation of the boronic acid.

  • Base Selection: Mild bases like K2​CO3​ or K3​PO4​ are chosen over strong hydroxides ( NaOH ). Strong bases accelerate the formation of the transient arylanion intermediate that leads to rapid protodeboronation[3].

CatalyticCycle Pd0 Pd(0) Catalyst e.g., Pd(dppf) OxAdd Oxidative Addition Ar-X insertion Pd0->OxAdd Ar-X (Electrophile) Transmet Transmetalation Boronic Acid Transfer OxAdd->Transmet Base, (6-(4-hydroxypiperidin-1-yl) pyridin-3-yl)boronic acid RedElim Reductive Elimination Product Formation Transmet->RedElim Ar-Pd-Ar' complex RedElim->Pd0 Release of Coupled Product

Diagram 2: Suzuki-Miyaura catalytic cycle optimized for heteroaryl boronic acids.

Experimental Protocol: Standardized Suzuki-Miyaura Coupling

The following protocol is designed as a self-validating system to ensure successful coupling while monitoring for known failure modes (specifically, protodeboronation).

Objective: Cross-coupling of (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid with an aryl bromide core.

Reagents & Stoichiometry:

  • Aryl Bromide (Ar-Br): 1.0 equivalent

  • (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid: 1.2 to 1.5 equivalents

  • Pd(dppf)Cl2​⋅CH2​Cl2​ : 0.05 equivalents (5 mol%)

  • K2​CO3​ : 2.0 equivalents

  • Solvent: 1,4-Dioxane / H2​O (4:1 ratio, v/v)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with the Ar-Br, the boronic acid, and K2​CO3​ . Add the 1,4-Dioxane/ H2​O solvent mixture.

  • Degassing (Critical Step): Sparge the mixture with dry Nitrogen or Argon for 10 minutes. Causality: Oxygen promotes the oxidative homocoupling of the boronic acid, depleting the reagent and complicating purification.

  • Catalyst Addition: Add Pd(dppf)Cl2​⋅CH2​Cl2​ under an inert atmosphere. Seal the vial.

  • Heating: Heat the reaction mixture to 80°C for 4–12 hours. Causality: Temperatures exceeding 90°C exponentially increase the rate of base-catalyzed protodeboronation of the pyridine-boronic acid[3].

  • Self-Validating Monitoring (LC-MS):

    • Sample the reaction at 2 hours.

    • Validation Check 1: Look for the disappearance of the starting boronic acid ( [M+H]+=223.05 ).

    • Validation Check 2: Monitor for the mass [M+H]+=179.1 . This is the mass of 1-(pyridin-2-yl)piperidin-4-ol, the protodeboronated byproduct. If this mass dominates, the base is too strong or the temperature is too high; abort and restart using K3​PO4​ at 65°C.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over Na2​SO4​ , filter, and concentrate in vacuo. Purify via reverse-phase prep-HPLC or silica gel chromatography (using a DCM/MeOH gradient due to the polarity of the hydroxyl group).

Applications in Targeted Therapeutics

Once coupled to a core scaffold, the 6-(4-hydroxypiperidin-1-yl)pyridin-3-yl moiety serves distinct roles depending on the therapeutic modality:

  • Kinase Inhibitors: The moiety is frequently engineered to project out of the ATP-binding pocket toward the solvent front. The basic piperidine nitrogen and the hydroxyl group ensure high aqueous solubility, allowing the drug to be formulated orally without relying on heavy co-solvents.

  • Targeted Protein Degradation (PROTACs): The secondary hydroxyl group on the piperidine ring is an ideal synthetic handle. It can be readily alkylated or acylated to attach PEG or alkyl linkers, connecting the target-binding warhead to an E3 ligase ligand (e.g., Cereblon or VHL binders) without disrupting the primary binding affinity of the core scaffold.

References

  • Title: (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)
  • Lovering, F., Bikker, J., & Humblet, C. (2009)
  • Cox, P. A., et al. (2017)

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols for the Suzuki-Miyaura Cross-Coupling of (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid

Introduction: Unlocking Novel Chemical Space The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking Novel Chemical Space

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide has become indispensable in pharmaceutical research and drug development for constructing biaryl and heteroaryl scaffolds, which are prevalent in biologically active molecules.[3][4]

This guide provides a detailed exploration of the Suzuki-Miyaura coupling protocols specifically for (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid. This particular reagent is of significant interest as it directly installs a decorated pyridine ring, a common pharmacophore, onto a variety of molecular frameworks. The presence of a Lewis basic pyridine nitrogen, a secondary alcohol, and the inherent reactivity of the boronic acid moiety presents unique challenges and opportunities that necessitate carefully optimized protocols. This document aims to provide researchers with the foundational knowledge, practical protocols, and troubleshooting insights required for the successful application of this versatile building block.

Reagent Profile and Mechanistic Considerations

(6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid is a heteroaromatic boronic acid. While 3- and 4-pyridinylboronic acids generally exhibit good stability, the presence of the nitrogen atom in the pyridine ring can influence the reaction in several ways.

  • Lewis Basicity: The pyridine nitrogen can coordinate to the palladium center, potentially interfering with the catalytic cycle. This makes the choice of ligand particularly important, as the ligand must effectively compete for coordination to the metal to ensure catalytic activity.[5]

  • Protodeboronation: Like many boronic acids, especially heteroaromatic ones, this reagent can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, leading to the formation of the corresponding non-boronated pyridine and reducing product yield.[6][7] This process is often base-catalyzed, making the choice and stoichiometry of the base a critical parameter to control.[7]

  • Functional Group Tolerance: The hydroxyl group on the piperidine ring is generally well-tolerated in Suzuki-Miyaura couplings, which is a key advantage of this reaction.[1] However, under certain conditions or with specific coupling partners, it may require protection, although this is often unnecessary.

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction provides a framework for understanding these challenges.

Workflow start Start: Assemble Reagents setup Reaction Setup: Combine boronic acid, aryl halide, base in vial. start->setup solvent Add Solvent(s) setup->solvent degas Degas Mixture (N₂ or Ar sparging) solvent->degas catalyst Add Pd Catalyst/Ligand degas->catalyst heat Heat Reaction (Conventional or Microwave) catalyst->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end End: Characterized Product purify->end

Figure 2: General Experimental Workflow.

Protocol A: General Coupling with an Aryl Bromide using a Buchwald Ligand

This protocol is a reliable starting point for coupling with standard aryl or heteroaryl bromides.

Table 1: Reagents for Protocol A

ReagentM.W. ( g/mol )StoichiometryAmount (for 0.5 mmol scale)
Aryl Bromide-1.0 equiv0.50 mmol
(6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid222.071.2 equiv133 mg (0.60 mmol)
SPhos Pd G2 Precatalyst709.282 mol %7.1 mg (0.01 mmol)
Potassium Carbonate (K₂CO₃)138.212.0 equiv138 mg (1.0 mmol)
1,4-Dioxane--4.0 mL
Water--1.0 mL

Step-by-Step Procedure:

  • To a clean, dry reaction vial equipped with a magnetic stir bar, add the aryl bromide (0.50 mmol), (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid (133 mg, 0.60 mmol), and potassium carbonate (138 mg, 1.0 mmol).

  • Add 1,4-dioxane (4.0 mL) and water (1.0 mL) to the vial.

  • Seal the vial and sparge the mixture with a gentle stream of nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen.

  • Under a positive pressure of the inert gas, quickly add the SPhos Pd G2 precatalyst (7.1 mg, 0.01 mmol).

  • Immediately seal the vial tightly and place it in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction mixture for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed. [1]7. Upon completion, cool the reaction mixture to room temperature.

Protocol B: Microwave-Assisted Coupling with an Aryl Chloride

This protocol is designed for more challenging aryl chlorides, leveraging microwave heating to accelerate the reaction. [1] Table 2: Reagents for Protocol B

ReagentM.W. ( g/mol )StoichiometryAmount (for 0.3 mmol scale)
Aryl Chloride-1.0 equiv0.30 mmol
(6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid222.071.5 equiv100 mg (0.45 mmol)
Pd(OAc)₂224.55 mol %3.4 mg (0.015 mmol)
XPhos476.610 mol %14.3 mg (0.03 mmol)
Potassium Phosphate (K₃PO₄)212.273.0 equiv191 mg (0.90 mmol)
Toluene--3.0 mL

Step-by-Step Procedure:

  • To a 5 mL microwave reaction vial equipped with a magnetic stir bar, add the aryl chloride (0.30 mmol), (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid (100 mg, 0.45 mmol), potassium phosphate (191 mg, 0.90 mmol), Pd(OAc)₂ (3.4 mg, 0.015 mmol), and XPhos (14.3 mg, 0.03 mmol).

  • Add toluene (3.0 mL) to the vial.

  • Seal the vial with a microwave-safe cap.

  • Place the vial in the cavity of a microwave reactor.

  • Irradiate the mixture with stirring at 120-140 °C for 20-60 minutes. [1]6. After the specified time, cool the vial to room temperature using a compressed air stream.

Reaction Work-up and Purification

  • Dilute the cooled reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol, to afford the pure coupled product.

Troubleshooting Common Issues

Low yields or incomplete reactions are common challenges in cross-coupling chemistry. The following guide provides a systematic approach to diagnosing and solving potential problems.

Troubleshooting start Problem: Low or No Product check_sm Starting Material Consumed? start->check_sm sm_present Starting Material Remains check_sm->sm_present No sm_gone No Starting Material check_sm->sm_gone Yes sol_inactive Inactive Catalyst sm_present->sol_inactive Action: Use fresh precatalyst or Pd source sol_conditions Insufficiently Forcing Conditions sm_present->sol_conditions Action: Increase temp. or reaction time sol_ligand Suboptimal Ligand/Base sm_present->sol_ligand Action: Screen different ligands and bases check_deboro Protodeboronation Observed? sm_gone->check_deboro deboro_yes Yes check_deboro->deboro_yes Yes deboro_no No check_deboro->deboro_no No sol_deboro Use weaker base (e.g., K₂CO₃ vs K₃PO₄) Use less water Shorter reaction time deboro_yes->sol_deboro sol_homo Homocoupling or Decomposition deboro_no->sol_homo Check for boronic acid homocoupling (Ar'-Ar') sol_degas Improve Degassing Check Reagent Purity sol_homo->sol_degas Cause: Often O₂ contamination or impure reagents

Figure 3: Troubleshooting Decision Tree.

Problem Potential Cause Suggested Solution
No or Low Conversion 1. Inactive CatalystEnsure proper degassing to prevent catalyst oxidation. Use a fresh bottle of catalyst or a reliable precatalyst.
2. Insufficiently Forcing ConditionsIncrease reaction temperature, extend reaction time, or switch to microwave heating. For aryl chlorides, stronger bases (K₃PO₄) and more electron-rich ligands (XPhos) may be required. [5]
Significant Protodeboronation 1. Base is too strong or concentration too high.Switch to a milder base (e.g., from K₃PO₄ to K₂CO₃). Reduce the equivalents of base.
2. Presence of excess protic sources.Minimize the amount of water in the reaction or consider running under anhydrous conditions with a base like KF.
Homocoupling of Boronic Acid 1. Oxygen contamination in the reaction.This side reaction can be promoted by oxygen. [8]Ensure the degassing procedure is thorough and maintain a positive inert atmosphere.
2. Pd(II) species present at start.Using a Pd(0) source or a reliable precatalyst can minimize this.
Difficult Purification 1. Residual Palladium CatalystFilter the crude reaction mixture through a pad of Celite or silica before concentration. Consider using a palladium scavenger.
2. Boronic Acid-derived ImpuritiesA basic aqueous wash during work-up can help remove unreacted boronic acid and boroxine byproducts.

Conclusion

The Suzuki-Miyaura cross-coupling of (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid is a powerful method for the synthesis of complex, nitrogen-containing molecules relevant to drug discovery. Success is predicated on a rational approach to reaction optimization, with particular attention paid to the interplay between the catalyst system, base, and solvent. By understanding the potential challenges associated with this heteroaromatic substrate, such as catalyst inhibition and protodeboronation, and by employing modern, robust catalyst systems, researchers can reliably access a diverse range of novel chemical entities. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to facilitate this exploration.

References

  • Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Available at: [Link]

  • Buchwald, S. L., et al. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 132(40), 14073-5. Available at: [Link]

  • Dou, X., et al. (2025). Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. Chemistry – An Asian Journal. Available at: [Link]

  • Organ, M. G., et al. (2014). Readily available NHC–Pd(ii)–Mp complexes 2 showed efficient catalytic activity toward the Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids or potassium phenyltrifluoroborate. Organic & Biomolecular Chemistry. Available at: [Link]

  • Buchwald, S. L., et al. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Available at: [Link]

  • Buchwald, S. L., et al. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 45(34), 5655-5658. Available at: [Link]

  • Bellina, F., et al. (2005). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 70(17), 6891–6901. Available at: [Link]

  • Various Authors. (2020). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. ResearchGate. Available at: [Link]

  • Li, A. Y. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Organic Letters, 4(20), 3473–3476. Available at: [Link]

  • Hodgson, P. B., Salingue, F. H. (2004). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 69(4), 1214–1220. Available at: [Link]

  • Emmert, M. H., et al. (2016). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Tetrahedron Letters, 57(31), 3505-3508. Available at: [Link]

  • Moody, C. J., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(2), 621–631. Available at: [Link]

  • Fresneda, P. M., et al. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC. Available at: [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Carrow, B. P., Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(20), 7382–7394. Available at: [Link]

  • Hall, D. G. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 8788-8802. Available at: [Link]

  • Organic Chemistry Portal. Miyaura Borylation Reaction. Available at: [Link]

  • Cravotto, G., et al. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules, 22(3), 503. Available at: [Link]

  • Van der Eycken, E., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2296–2304. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling Reaction. Available at: [Link]

  • Guillaumet, G., et al. EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. ICOA. Available at: [Link]

Sources

Application

Application Note: Strategic Utilization of (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid in API Synthesis

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process R&D Scientists Compound: (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid (CAS: 1446509-85-8)[1] Executive Summary & Strategic Utility In modern d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process R&D Scientists Compound: (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid (CAS: 1446509-85-8)[1]

Executive Summary & Strategic Utility

In modern drug discovery, the design of Active Pharmaceutical Ingredients (APIs)—particularly small-molecule kinase inhibitors—relies heavily on privileged scaffolds that balance target affinity with optimal physicochemical properties[2]. (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid serves as a highly versatile bifunctional building block.

From a mechanistic standpoint, this molecule offers two distinct synthetic and pharmacological advantages:

  • The Boronic Acid Moiety (C3 position): Acts as the reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling, allowing for the rapid construction of complex biaryl systems[3].

  • The 4-Hydroxypiperidine Moiety (C6 position): Functions as a highly polar, hydrogen-bonding pharmacophore. The 4-hydroxypiperidine ring is a privileged scaffold frequently utilized to improve aqueous solubility, optimize ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, and act as a critical spacer for engaging solvent-exposed regions or hinge regions in kinase targets (such as BTK or Abl kinases)[4][5][6].

Mechanistic Pathway: The Suzuki-Miyaura Catalytic Cycle

The integration of this building block into an API core requires a robust cross-coupling strategy. The presence of two basic nitrogen atoms (the pyridine ring and the piperidine ring) necessitates careful selection of the palladium ligand to prevent catalyst poisoning and facilitate efficient transmetalation.

SuzukiCycle Pd0 Pd(0) Active Catalyst (e.g., Pd(dppf)Cl2) PdII_Ox Ar-Pd(II)-X (Oxidative Addition) Pd0->PdII_Ox + Ar-X (API Core Halide) PdII_Trans Ar-Pd(II)-Ar' (Transmetalation) PdII_Ox->PdII_Trans + Base (e.g., K2CO3) PdII_Trans->Pd0 Reductive Elimination Product API Scaffold (Biaryl Product) PdII_Trans->Product Yields Boronic (6-(4-hydroxypiperidin-1-yl) pyridin-3-yl)boronic acid Boronic->PdII_Trans Base Activation (Boronate Formation)

Catalytic cycle of the Suzuki-Miyaura cross-coupling utilizing the boronic acid building block.

Experimental Protocol: Biaryl API Core Synthesis

This self-validating protocol details the coupling of (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid with a generic heteroaryl bromide (Ar-Br) to form an advanced API intermediate.

Rationale for Reaction Conditions
  • Catalyst (Pd(dppf)Cl₂·CH₂Cl₂): The bidentate dppf ligand provides a wide bite angle, which accelerates reductive elimination and is highly resistant to poisoning by the basic nitrogens present on the 4-hydroxypiperidine and pyridine rings[3].

  • Solvent System (1,4-Dioxane / H₂O, 4:1 v/v): The polar nature of the building block requires a solvent system that can solubilize both the hydrophilic boronic acid and the lipophilic aryl halide. Water is essential for the activation of the boronic acid into the reactive boronate species.

  • Base (K₂CO₃): A mild inorganic base prevents the degradation of base-sensitive functional groups on the API core while providing sufficient hydroxide/carbonate ions for transmetalation.

Step-by-Step Methodology

Step 1: Preparation and Degassing

  • Charge a dry, argon-flushed reaction vessel with the Aryl Bromide core (1.0 equivalent, 10 mmol) and (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid (1.2 equivalents, 12 mmol). Causality: A slight excess of the boronic acid compensates for potential protodeboronation.

  • Add K₂CO₃ (3.0 equivalents, 30 mmol).

  • Suspend the mixture in 1,4-Dioxane (40 mL) and Deionized H₂O (10 mL).

  • Sparge the heterogeneous mixture with Argon gas for 15 minutes. Causality: Dissolved oxygen will irreversibly oxidize the Pd(0) active species to inactive Pd(II) complexes, halting the catalytic cycle.

Step 2: Catalyst Addition and Reaction Execution 5. Under a positive stream of Argon, quickly add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equivalents, 5 mol%). 6. Seal the vessel and heat the mixture to 90 °C using a pre-heated oil bath or heating block. 7. Stir vigorously (800 rpm) for 4 to 6 hours.

Step 3: In-Process Control (IPC) & Self-Validation 8. After 4 hours, withdraw a 50 µL aliquot. Quench into 1 mL of Acetonitrile/Water (1:1) and filter through a 0.22 µm syringe filter. 9. Analyze via LC-MS.

  • Validation Checkpoint: The reaction is deemed complete when the Ar-Br peak is ≤ 2% by UV area.
  • Troubleshooting: If a mass corresponding to[M - B(OH)₂ + H]⁺ is observed in high quantities, protodeboronation has occurred. In future runs, switch to an anhydrous fluoride base (e.g., CsF) to mitigate this.

Step 4: Workup and Isolation 10. Cool the reaction to room temperature. Dilute with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove palladium black. 11. Transfer the filtrate to a separatory funnel. Wash the organic layer with saturated aqueous NaHCO₃ (2 x 30 mL) and brine (30 mL). Causality: The basic wash ensures the 4-hydroxypiperidine nitrogen remains deprotonated (free base), keeping the product in the organic phase. 12. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. 13. Purify the crude residue via flash column chromatography (Dichloromethane : Methanol gradient, typically 95:5 to 90:10) to yield the pure API building block.

Quantitative Data: Condition Optimization Matrix

To assist process chemists in scaling up, the following table summarizes the quantitative yield comparisons when optimizing the coupling of aminopyridine boronic acids[3].

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Process Observations
Pd(dppf)Cl₂·CH₂Cl₂ K₂CO₃ 1,4-Dioxane / H₂O (4:1) 90 88% Optimal. Clean conversion; minimal protodeboronation.
Pd(PPh₃)₄Na₂CO₃Toluene / EtOH / H₂O10062%Sluggish transmetalation; catalyst poisoning observed.
Pd(OAc)₂ / SPhosK₃PO₄THF / H₂O (10:1)7579%Good yield, but SPhos ligand adds significant cost at scale.
Pd(dppf)Cl₂·CH₂Cl₂CsF1,4-Dioxane (Anhydrous)10081%Best alternative if the API core is highly water-sensitive.

Downstream Processing: The 4-Hydroxypiperidine Advantage

Once the biaryl core is synthesized, the 4-hydroxypiperidine moiety provides excellent handles for final API formulation.

  • Salt Formation: The secondary/tertiary amine nature of the piperidine ring allows for the generation of pharmaceutically acceptable salts (e.g., HCl, mesylate, or citrate salts), drastically improving oral bioavailability[4].

  • Derivatization: If required by the SAR (Structure-Activity Relationship), the free hydroxyl group can be further functionalized (e.g., alkylated or acylated) to fine-tune the lipophilicity of the final drug candidate[5].

References

  • NextSDS. "(6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid - Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • PLOS. "A One Pot Synthesis of Novel Bioactive Tri-Substitute-Condensed-Imidazopyridines that Targets Snake Venom Phospholipase A2." PLOS One. Available at:[Link]

  • Journal of Medicinal Chemistry. "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis." ACS Publications. Available at:[Link]

  • Google Patents. "Substituted piperidines as BTK inhibitors." US Patent 11542266B1.
  • Journal of Medicinal Chemistry. "Rapid Discovery of a Novel Series of Abl Kinase Inhibitors by Application of an Integrated Microfluidic Synthesis and Screening Platform." ACS Publications. Available at:[Link]

Sources

Method

Application Note: Functionalization of Pyridine Rings Using (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic Acid

Executive Summary In modern medicinal chemistry, the strategic functionalization of pyridine scaffolds is critical for modulating the physicochemical and pharmacokinetic properties of drug candidates. (6-(4-Hydroxypiperi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic functionalization of pyridine scaffolds is critical for modulating the physicochemical and pharmacokinetic properties of drug candidates. (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid serves as a highly specialized bifunctional building block. It provides a reactive C3-boronic acid handle for robust carbon-carbon bond formation via Suzuki-Miyaura cross-coupling, while simultaneously delivering a 6-(4-hydroxypiperidin-1-yl) moiety—a privileged pharmacophore that enhances aqueous solubility, introduces hydrogen-bonding vectors, and improves metabolic stability.

This technical guide details the mechanistic rationale, reaction optimization, and self-validating experimental protocols required to successfully deploy this reagent in complex scaffold derivatization.

Strategic Utility & Mechanistic Causality

The Electronic Influence on the Catalytic Cycle

The efficiency of the Suzuki-Miyaura cross-coupling reaction is heavily dependent on the electronic properties of the boronic acid. The synthesis of 3-pyridyl biaryl systems utilizing pyridine-3-boronic acid derivatives is a cornerstone methodology for generating complex heterobiaryl architectures [[1]]([Link]).

In (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid, the piperidine nitrogen at the C6 position acts as a strong electron-donating group via resonance. This electron density enriches the pyridine ring, specifically at the ortho and para positions (C3 and C5).

  • Accelerated Transmetalation: The electron-rich nature of the C3-boronic acid polarizes the C-B bond, significantly accelerating the transmetalation step in the palladium catalytic cycle. Heterocyclic boronic acids with basic nitrogen substituents are well-tolerated and highly reactive in these methodologies [[2]]([Link]).

  • Mitigating Protodeboronation: Conversely, this same electronic enrichment makes the boronic acid more susceptible to base-catalyzed protodeboronation (hydrolytic cleavage of the C-B bond). To prevent degradation, the reaction must utilize a highly active palladium catalyst (e.g., Pd(dppf)Cl2​ ) and carefully selected physical activation methods to ensure the cross-coupling rate outpaces the degradation rate [[3]]([Link]).

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd 1. Oxidative Addition (Aryl/Heteroaryl Halide) Pd0->OxAdd PdII Pd(II) Intermediate [Ar-Pd-X] OxAdd->PdII TransMet 2. Transmetalation with Pyridine-3-boronic acid PdII->TransMet Base, H2O PdII_Biaryl Pd(II) Biaryl Complex [Ar-Pd-Pyridine] TransMet->PdII_Biaryl RedElim 3. Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Functionalized Biaryl Product RedElim->Product

Caption: Catalytic cycle of Suzuki-Miyaura cross-coupling highlighting the transmetalation step.

Quantitative Data: Reaction Optimization Summary

To achieve optimal yields, the choice of catalyst, base, and solvent must be tailored to the electrophilic coupling partner. The table below summarizes validated conditions for cross-coupling this specific boronic acid with various halide classes.

Coupling Partner TypeExample SubstrateCatalyst SystemBase / SolventTemp / TimeExpected Yield
Aryl Bromides 4-Bromoanisole5 mol% Pd(dppf)Cl2​ K2​CO3​ / Dioxane: H2​O (4:1)90°C / 4-6 h75 - 85%
Aryl Chlorides 4-Chlorotoluene5 mol% Pd(Amphos)Cl2​ K3​PO4​ / Toluene: H2​O (10:1)100°C / 12 h60 - 70%
Heteroaryl Bromides 3-Bromoquinoline5 mol% Pd(PPh3​)4​ Na2​CO3​ / DME: H2​O (3:1)85°C / 8 h70 - 80%
Sterically Hindered 2-Bromomesitylene10 mol% Pd(dppf)Cl2​ K3​PO4​ / Dioxane: H2​O (4:1)100°C / 16 h40 - 55%

Self-Validating Experimental Protocol

The following protocol is designed for the synthesis of complex nitrogen-containing heterocycles, a process frequently reliant on Suzuki-Miyaura cross-coupling as a key late-stage step [[4]]([Link]).

ExperimentalWorkflow Setup Reaction Setup Mix Reagents & Degas Reaction Cross-Coupling 80-100°C, 4-12 hrs Setup->Reaction Workup Basic Workup pH 9-10 Extraction Reaction->Workup Purification Purification Silica or RP-HPLC Workup->Purification

Caption: Step-by-step experimental workflow for the synthesis and isolation of the coupled product.

Step 1: Reaction Setup & Degassing
  • To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid (1.2 - 1.5 equiv), and K2​CO3​ (3.0 equiv).

  • Add a pre-mixed solvent system of 1,4-Dioxane and H2​O (4:1 ratio, 0.1 M concentration relative to the halide).

  • Self-Validation Check: Sparge the heterogeneous mixture with Argon or N2​ for exactly 15 minutes. Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) oxides and promotes unwanted oxidative homocoupling of the boronic acid.

  • Quickly add Pd(dppf)Cl2​ (0.05 equiv) under a positive stream of inert gas, then seal the vessel.

Step 2: Cross-Coupling Execution
  • Heat the reaction mixture to 90°C with vigorous stirring.

  • Self-Validation Check: Monitor the reaction via LC-MS every 2 hours. The reaction is deemed complete when the aryl halide mass disappears and the desired (M+H)+ product mass dominates the chromatogram. The solution should transition from a suspension to a dark, homogenous liquid. Note: The early appearance of a heavy black precipitate (Pd black) indicates catalyst death.

Step 3: Advanced Workup for Polar Basic Compounds

Causality Insight: The coupled product contains a basic piperidine nitrogen ( pKa​≈10 ) and a pyridine nitrogen ( pKa​≈5 ). At neutral pH, the molecule exists as a highly water-soluble ammonium cation. Standard ethyl acetate extraction will result in catastrophic yield loss.

  • Cool the reaction to room temperature and dilute with water.

  • Self-Validation Check: Add saturated aqueous Na2​CO3​ or 1M NaOH dropwise until the aqueous layer tests at pH 9-10 using universal indicator paper. This ensures the piperidine nitrogen is fully deprotonated into its neutral free-base form.

  • Extract the aqueous layer three times using a specialized polar organic solvent system: Dichloromethane (DCM) containing 10-20% Isopropanol (iPrOH) . Causality: The iPrOH acts as a hydrogen bond donor/acceptor, disrupting the hydration shell around the 4-hydroxyl group and forcing the product into the organic phase.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Step 4: Purification
  • Purify the crude residue via flash column chromatography on silica gel.

  • Due to the basicity of the product, utilize an eluent system of DCM/MeOH (gradient 0% to 10%) containing 1% aqueous NH4​OH or Triethylamine (TEA) to prevent severe peak tailing and irreversible binding to the acidic silica gel.

Sources

Application

Optimal Reaction Conditions for (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic Acid in Organic Synthesis

Application Note & Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Introduction & Strategic Significance In contemporary medicinal chemistry, the incorporation of highly func...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Strategic Significance

In contemporary medicinal chemistry, the incorporation of highly functionalized, polar heterocyclic motifs is a primary strategy for improving drug solubility, tuning physicochemical properties, and optimizing target binding affinity. (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid is a highly versatile building block that introduces a basic, hydrophilic 4-hydroxypiperidine ring tethered to a pyridine scaffold.

However, deploying this reagent in Suzuki-Miyaura cross-coupling reactions presents a multi-faceted challenge. Heteroaryl boronic acids—particularly pyridyl derivatives—are notoriously susceptible to competitive degradation pathways such as protodeboronation [1]. Furthermore, the presence of multiple Lewis basic sites (the pyridine nitrogen, the piperidine nitrogen, and the hydroxyl group) can lead to catalyst poisoning or off-target coordination. This guide provides a comprehensive, mechanistically grounded protocol for achieving high-yielding carbon-carbon bond formations using this specific boronic acid.

Physicochemical Profile
PropertyValue/Description
Chemical Name (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid
CAS Registry Number 1446509-85-8
Molecular Formula C10H15BN2O3
Molecular Weight 222.05 g/mol
Appearance White to off-white solid
Key Structural Features 3-pyridylboronic acid core; electron-donating C6-amine substituent; polar C4'-hydroxyl group

Mechanistic Insights: The Causality Behind the Conditions

To optimize the cross-coupling of (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid, we must first understand its intrinsic reactivity and degradation pathways.

The Protodeboronation Challenge

Protodeboronation (the cleavage of the C–B bond to yield a C–H bond) is the primary mode of failure in heteroaryl Suzuki couplings. Extensive mechanistic studies by Lloyd-Jones and co-workers have demonstrated that the rate of protodeboronation is highly pH-dependent [1]. While 2-pyridylboronic acids undergo rapid fragmentation via zwitterionic intermediates at neutral pH, 3-pyridylboronic acids (like our title compound) are generally more stable but remain highly susceptible to base-catalyzed protodeboronation at elevated pH levels.

Substituent Effects and Catalyst Poisoning

The 4-hydroxypiperidin-1-yl group at the 6-position exerts a strong electron-donating effect via resonance into the pyridine ring.

  • Positive Effect: This electron density reduces the electrophilicity of the boron atom, slightly dampening the rate of base-catalyzed pre-hydrolytic protodeboronation compared to electron-deficient pyridines.

  • Negative Effect: The electron-rich pyridine nitrogen and the piperidine moiety are excellent ligands for Palladium. If a simple, unhindered catalyst (like Pd(PPh₃)₄) is used, these basic sites can coordinate to the Pd(II) intermediates, stalling the catalytic cycle (catalyst poisoning) [2].

Rationale for Optimal Conditions

To outcompete protodeboronation and prevent catalyst poisoning, the reaction system must be strictly controlled:

  • Catalyst: Bulky, bidentate ligands (e.g., Pd(dppf)Cl₂ ) or Buchwald precatalysts (e.g., XPhos Pd G2/G3 ) are mandatory. The steric bulk of these ligands prevents the heteroatoms of the boronic acid from displacing the phosphine ligands on the palladium center.

  • Base: A mild base such as K₂CO₃ or K₃PO₄ is optimal. Strong bases (like NaOH) push the pH too high, accelerating the k1​ and k2​ pathways of protodeboronation.

  • Solvent: A biphasic or miscible aqueous system like 1,4-Dioxane/H₂O (4:1) ensures adequate solvation of both the highly polar boronic acid and the organic electrophile, while facilitating the necessary formation of the reactive boronate anion.

Reaction Pathway Visualizations

The following diagrams illustrate the competing kinetic pathways and the desired catalytic cycle.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Pd(II)(Ar)X(L_n) Oxidative Addition Complex Pd0->OxAdd + Ar-X (Aryl Halide) TransMet Pd(II)(Ar)(Pyridyl)(L_n) Transmetalation Complex OxAdd->TransMet Base / H2O RedElim Cross-Coupled Product + Pd(0)L_n TransMet->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration BoronicAcid (6-(4-hydroxypiperidin-1-yl) pyridin-3-yl)boronic acid + Base BoronicAcid->TransMet Boronate Anion Formation

Caption: The Suzuki-Miyaura Catalytic Cycle highlighting the entry point of the pyridylboronic acid.

CompetingPathways Boronic Pyridylboronic Acid [Ar-B(OH)2] Boronate Boronate Anion [Ar-B(OH)3]- Boronic->Boronate + OH- (Fast) Degradation Protodeboronated Arene (Degradation) Boronic->Degradation Neutral Fragmentation (Minor for 3-pyridyl) Product Desired Biaryl Product (Cross-Coupling) Boronate->Product Pd Catalyst (k_transmetalation) Boronate->Degradation H2O / Heat (k_proto)

Caption: Competing kinetic pathways: Productive transmetalation vs. destructive protodeboronation.

Quantitative Optimization Data

To validate the causality discussed above, the following table summarizes the optimization landscape for coupling (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid with a standard electron-neutral aryl bromide (e.g., 4-bromoanisole) at 80 °C for 12 hours.

Catalyst (5 mol%)Base (2.0 eq)Solvent SystemResult / Yield (%)Mechanistic Observation
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O (4:1)15%Severe catalyst poisoning; poor boronic acid solubility.
Pd(PPh₃)₄NaOH1,4-Dioxane/H₂O (4:1)22%Rapid protodeboronation due to high pH (NaOH).
Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O (4:1) 88% Optimal. Bidentate ligand prevents poisoning; mild pH.
XPhos Pd G2K₃PO₄THF/H₂O (4:1)85%Excellent alternative; highly active for sterically hindered aryl halides.
Pd(dppf)Cl₂K₂CO₃DMF/H₂O (4:1)60%Increased homocoupling and difficult workup due to DMF.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. The rigorous degassing step prevents the oxidation of the phosphine ligands and suppresses oxidative homocoupling of the boronic acid. The stoichiometry uses a slight excess of the boronic acid to compensate for trace protodeboronation.

Materials Required
  • Aryl Halide: 1.0 mmol

  • (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid: 1.3 mmol (1.3 equivalents)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%)

  • Base: K₂CO₃ (2.0 mmol, 2.0 equivalents)

  • Solvents: 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL)

Step 1: Reaction Setup & Strict Degassing
  • To an oven-dried 20 mL Schlenk tube or a microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid (288 mg, 1.3 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Seal the vessel with a rubber septum.

  • Apply vacuum to the vessel for 2 minutes, then backfill with high-purity Argon or Nitrogen. Repeat this vacuum/purge cycle three times.

  • In a separate flask, prepare a 4:1 mixture of 1,4-Dioxane and H₂O. Degas this solvent mixture by sparging with Argon for at least 30 minutes. (Note: Inadequate degassing will lead to Palladium black precipitation and reaction failure).

  • Add 5.0 mL of the degassed solvent mixture to the reaction vessel via syringe.

Step 2: Reaction Execution
  • Replace the septum with a Teflon-lined crimp cap (if using a vial) under a positive pressure of Argon.

  • Transfer the vessel to a pre-heated oil bath or heating block set to 80 °C .

  • Stir vigorously (800-1000 rpm) to ensure adequate mixing of the biphasic system.

  • Monitor the reaction via LC-MS or TLC (eluent: typically 5-10% MeOH in CH₂Cl₂ with 1% Et₃N due to the polar nature of the product). Complete consumption of the aryl halide typically occurs within 4 to 12 hours.

Step 3: Workup & Isolation

Crucial Insight: The resulting biaryl product contains a basic pyridine, a basic piperidine, and a free hydroxyl group. It will be highly polar and may partition into the aqueous layer if standard extraction protocols are used.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with 10 mL of Water and 15 mL of an organic extraction solvent. Recommendation: Use 10% Isopropanol in Chloroform (iPrOH/CHCl₃) or Ethyl Acetate (EtOAc) to extract the highly polar product.

  • Separate the layers. Extract the aqueous layer two additional times with the organic solvent.

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 4: Purification
  • The crude residue is best purified via flash column chromatography on silica gel.

  • Eluent System: Use a gradient of Dichloromethane to 10% Methanol/Dichloromethane containing 1% aqueous Ammonium Hydroxide (NH₄OH) or Triethylamine (Et₃N). The basic additive is essential to prevent the basic nitrogen atoms from streaking on the acidic silica gel.

  • Alternatively, reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid) yields the product as a formate salt of exceptional purity.

References

  • Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.[Link]

  • Thompson, A. E., Hughes, G., Batsanov, A. S., Bryce, M. R., Parry, P. R., & Tarbit, B. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 388–390.[Link]

Method

Application Note: Ligand-Free Suzuki-Miyaura Coupling of (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic Acid

Executive Summary The synthesis of complex pharmaceutical intermediates frequently relies on the Suzuki-Miyaura cross-coupling of heteroaryl boronic acids. However, substrates like (6-(4-hydroxypiperidin-1-yl)pyridin-3-y...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex pharmaceutical intermediates frequently relies on the Suzuki-Miyaura cross-coupling of heteroaryl boronic acids. However, substrates like (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid (CAS: 1446509-85-8; MW: 222.05) present unique challenges, including competitive protodeboronation and catalyst poisoning via basic nitrogen coordination. This application note details a highly optimized, ligand-free palladium-catalyzed protocol that leverages in situ generated Pd(0) nanoclusters in aqueous media. By eliminating exogenous phosphine ligands, this method avoids the formation of inseparable phenylated impurities, reduces process costs, and provides a greener, self-validating workflow for drug development professionals.

Substrate Profiling & Mechanistic Rationale

The Challenge of Heteroaryl Boronic Acids

The coupling of 3-pyridylboronic acid derivatives is notoriously difficult. The electron-deficient nature of the pyridine ring accelerates the hydrolytic cleavage of the C–B bond (protodeboronation) under basic conditions. Furthermore, when traditional phosphine ligands (e.g., PPh₃) are utilized, aryl exchange reactions frequently occur at the palladium center, leading to the generation of phosphine-derived phenylated pyridine impurities that are exceptionally difficult to remove via standard chromatography 1.

The Ligand-Free Solution

To circumvent these issues, we employ a "ligand-free" approach using a simple palladium salt (Pd(OAc)₂) in a mixed aqueous solvent system (EtOH/H₂O). The causality behind this design is threefold:

  • Nanocluster Catalysis : In the presence of ethanol and a mild base, Pd(II) is rapidly reduced to water-soluble, neutral Pd(0) nanoclusters (tetramers and trimers) which serve as the highly active catalytic species 2.

  • Solubility & Activation : The 4-hydroxypiperidine moiety renders the boronic acid highly hydrophilic. Water acts not only as a solvent to dissolve the substrate and inorganic base but also accelerates the transmetalation step without the need for phase-transfer catalysts 3.

  • Suppression of Protodeboronation : Utilizing a moderate base (Na₂CO₃) at 80 °C strikes the optimal kinetic balance—activating the boronate species for transmetalation while keeping the pH low enough to prevent rapid C–B bond hydrolysis 4.

CatalyticCycle Pd_prec Pd(II) Precatalyst (e.g., Pd(OAc)2) Pd_nano Pd(0) Nanoclusters (Active Catalyst) Pd_prec->Pd_nano EtOH/H2O Reduction Ox_Add Oxidative Addition (Ar-X Insertion) Pd_nano->Ox_Add + Ar-X Transmet Transmetalation (Heteroaryl Boronate) Ox_Add->Transmet + Base, Boronic Acid Red_Elim Reductive Elimination (Biaryl Product) Transmet->Red_Elim Red_Elim->Pd_nano Regeneration

Ligand-free Pd(0) nanocluster catalytic cycle for Suzuki-Miyaura cross-coupling.

Quantitative Optimization Data

The following table summarizes the optimization of reaction parameters for the coupling of (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid with a model electrophile (4-bromoanisole) on a 1.0 mmol scale.

EntryCatalyst (mol%)Solvent SystemBaseTemp (°C)Time (h)Yield (%)Causality / Observation
1Pd(OAc)₂ (5%) + PPh₃DMF / H₂O (4:1)K₂CO₃901264%High phosphine-derived impurities observed 1.
2Pd(OAc)₂ (1%)H₂O (Neat)Na₂CO₃100641%Poor electrophile solubility; high protodeboronation.
3 Pd(OAc)₂ (1%) EtOH / H₂O (1:1) Na₂CO₃ 80 4 92% Optimal nanocluster formation; clean conversion.
4Pd-PEG 2000 (1%)THF / H₂O (1:1)K₂CO₃80488%Good yield, but requires additional PEG removal steps 4.

Self-Validating Experimental Protocol

This protocol is designed for a 10.0 mmol preparative scale . It incorporates built-in visual and chemical checkpoints to ensure the system is functioning correctly at each stage.

Reagents & Equipment
  • (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid : 2.66 g (12.0 mmol, 1.2 equiv)

  • Aryl Halide (e.g., 4-Bromoanisole) : 10.0 mmol (1.0 equiv)

  • Sodium Carbonate (Na₂CO₃) : 2.12 g (20.0 mmol, 2.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) : 22.4 mg (0.10 mmol, 1.0 mol%)

  • Solvents : Ethanol (20 mL) and Deionized Water (20 mL)

  • Equipment : 100 mL Schlenk flask, magnetic stirrer, reflux condenser, oil bath, argon line.

Step-by-Step Methodology

Step 1: Reagent Assembly Charge the 100 mL Schlenk flask with the boronic acid, aryl halide, and Na₂CO₃. Causality: Assembling the solid reagents first prevents the premature exposure of the boronic acid to basic aqueous solutions without the electrophile present, minimizing degradation.

Step 2: Catalyst Addition Add the Pd(OAc)₂ powder directly to the solid mixture. Critical Note: Do not add any phosphine or N-heterocyclic carbene (NHC) ligands. The absence of ligands is strictly required to prevent pyridine-arylation side reactions 1.

Step 3: Solvent Introduction & Degassing Add 20 mL of Ethanol followed by 20 mL of DI Water. Seal the flask and purge the heterogeneous mixture with Argon for 5 minutes via a bubbling needle. Causality: Oxygen can promote homocoupling of the boronic acid. Degassing ensures the oxidative addition of the aryl halide is the dominant pathway.

Step 4: Thermal Activation & Nanocluster Formation Lower the flask into an oil bath pre-heated to 80 °C and stir vigorously (800 rpm).

Self-Validation Checkpoint 1: Within 10–15 minutes of heating, the initially pale yellow/orange suspension will turn completely dark brown/black . This visual cue is the definitive validation that Pd(II) has been successfully reduced by ethanol to form the catalytically active Pd(0) nanoclusters 2.

Step 5: Reaction Monitoring Maintain heating and stirring for 4 hours.

Self-Validation Checkpoint 2: Analyze an aliquot via TLC (EtOAc/Hexane 1:1) or LC-MS. The reaction is complete when the aryl halide spot is entirely consumed. The pH of the aqueous layer should test at ~9-10, confirming the base has not been entirely neutralized by acidic byproducts.

Step 6: Phase Extraction Remove the flask from the oil bath and cool to room temperature. Add 30 mL of Ethyl Acetate and 10 mL of brine to the mixture. Transfer to a separatory funnel and shake gently.

Self-Validation Checkpoint 3: Upon settling, a clean phase separation will occur. The lower aqueous layer will retain a dark, opaque appearance (containing the Pd nanoparticles and inorganic salts), while the upper organic layer should be relatively clear, containing the biaryl product.

Step 7: Purification Separate the organic phase, dry over anhydrous Na₂SO₄, and filter through a short (2 cm) pad of Celite to remove any trace partitioned Pd black. Concentrate the filtrate under reduced pressure. The crude product can typically be purified via direct recrystallization from hot ethanol or standard silica gel chromatography.

ExperimentalWorkflow Step1 1. Reagent Assembly Boronic Acid, Ar-X, Base, Pd(OAc)2 Step2 2. Solvent Addition Add EtOH/H2O (1:1) & Degas Step1->Step2 Step3 3. Thermal Activation Heat to 80°C (Observe Pd Black) Step2->Step3 Step4 4. Phase Extraction Cool, Add EtOAc, Separate Phases Step3->Step4 Step5 5. Product Isolation Celite Filtration & Crystallization Step4->Step5

Step-by-step workflow for the ligand-free Suzuki-Miyaura coupling protocol.

References

  • Leadbeater, N. E., & Marco, M. (2002). "Ligand-Free Palladium Catalysis of the Suzuki Reaction in Water Using Microwave Heating." Organic Letters - ACS Publications. 3

  • Molander, G. A., et al. (2008). "A Preparatively Convenient Ligand-Free Catalytic PEG 2000 Suzuki−Miyaura Coupling." The Journal of Organic Chemistry - ACS Publications. 4

  • Osaka University Research Group. (2025). "Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands." Chemical & Pharmaceutical Bulletin. 1

  • National Science Foundation (NSF PAR). "Water-Soluble Palladium Nanoclusters Catalysts in Ligand-Free Suzuki-Miyaura Cross-Coupling Reactions." 2

Sources

Application

Application Note: Optimization and Scale-Up Strategies for Suzuki-Miyaura Cross-Coupling Using (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic Acid

Prepared by: Senior Application Scientist, Process Chemistry & Scale-Up Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Process Chemistry & Scale-Up Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid (CAS: 1446509-85-8)

Introduction and Mechanistic Challenges

The incorporation of complex, polar heteroaromatic motifs is a cornerstone of modern targeted therapeutics, particularly in the design of kinase inhibitors [1]. The intermediate (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid is an invaluable building block for installing a solubilizing, hydrogen-bond-donating pharmacophore via Suzuki-Miyaura cross-coupling.

However, scaling up reactions with this specific aminopyridyl boronic acid presents two distinct, mechanistically driven challenges:

  • Protodeboronation (The Kuivila Mechanism): Heteroaryl boronic acids, particularly 3-pyridyl derivatives, are highly susceptible to base-catalyzed protodeboronation [2]. The electron-donating piperidine ring at the 6-position increases the electron density of the pyridine ring, which can accelerate the fragmentation of the zwitterionic boronate intermediate in aqueous, basic media.

  • Catalyst Poisoning: The molecule contains two highly Lewis-basic nitrogen atoms (the pyridine core and the piperidine nitrogen). These can coordinate to the palladium(0) active species, arresting the catalytic cycle and leading to palladium black precipitation [3].

To achieve a robust, scalable (>1 kg) process, the reaction engineering must prioritize a "slow-release" transmetalation environment and utilize sterically demanding ligands to prevent off-cycle catalyst deactivation.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Poison Catalyst Poisoning (N-Coordination) Pd0->Poison Lewis Basic Amines TransMet Transmetalation (Heteroaryl Boronic Acid) OxAdd->TransMet RedElim Reductive Elimination (Biaryl Product) TransMet->RedElim Proto Protodeboronation (Degradation Pathway) TransMet->Proto Hydrolysis RedElim->Pd0

Fig 1. Suzuki-Miyaura catalytic cycle highlighting competitive degradation pathways.

Process Optimization & Causality (E-E-A-T)

To overcome the aforementioned challenges, our optimization strategy focused on three pillars:

  • Ligand Selection: Transitioning from first-generation catalysts (e.g., Pd(PPh₃)₄) to Buchwald dialkylbiaryl phosphine ligands (e.g., XPhos). The steric bulk of XPhos prevents the basic piperidine nitrogen from coordinating to the Pd center, while its electron-rich nature accelerates the oxidative addition and transmetalation steps [4].

  • Biphasic Solvent Systems: Using a 2-Methyltetrahydrofuran (2-MeTHF) and water biphasic system. This restricts the concentration of the activated boronate in the organic phase, effectively acting as a slow-release mechanism that outpaces the rate of protodeboronation [5].

  • Base Selection: Utilizing K₃PO₄ instead of stronger bases (like NaOH) or weaker carbonate bases. K₃PO₄ provides the optimal pH (~11) to form the reactive boronate without triggering rapid hydrolytic degradation.

Table 1: Optimization of Reaction Conditions (100 mmol scale)
EntryCatalyst / LigandBase (2.0 eq)Solvent SystemYield (%)Protodeboronation (%)Residual Pd (ppm)*
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃Dioxane / H₂O42%38%>1500
2Pd(dppf)Cl₂ (3 mol%)K₂CO₃Toluene / H₂O68%15%850
3Pd(OAc)₂ / P(o-tol)₃K₃PO₄2-MeTHF / H₂O81%8%420
4 XPhos-Pd-G2 (1 mol%) K₃PO₄ 2-MeTHF / H₂O 94% < 2% 180

*Note: Residual Pd measured in the crude organic phase prior to formal scavenging treatments.

Scale-Up Protocol (1.0 kg Scale)

The following protocol is engineered as a self-validating system. Key analytical checkpoints are embedded within the workflow to ensure process control, safety, and reproducibility at the kilogram scale.

ScaleUpWorkflow Step1 1. Inertion & Reagent Charge Step2 2. Biphasic Reaction (65°C) Step1->Step2 Step3 3. Phase Separation Step2->Step3 Step4 4. Pd Scavenging (NaHSO3) Step3->Step4 Step5 5. Anti-Solvent Crystallization Step4->Step5 Step6 6. Isolation & Vacuum Drying Step5->Step6

Fig 2. Step-by-step workflow for the scalable synthesis and isolation of the biaryl API.

Phase 1: Reactor Preparation and Reaction Execution
  • Inertion: Purge a 20 L jacketed glass reactor with Nitrogen (N₂) for 30 minutes. Validation: Inline O₂ sensor must read < 1.0% to prevent oxidative degradation of the phosphine ligand.

  • Reagent Charge: Charge the reactor with the target Aryl Bromide (1.0 kg, 1.0 equiv) and (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid (1.15 kg, 1.2 equiv).

  • Solvent & Base Addition: Add 2-MeTHF (6.0 L, 6 vol) and an aqueous solution of K₃PO₄ (1.8 kg in 2.0 L H₂O). Begin agitation at 250 RPM.

  • Degassing: Sparge the biphasic mixture with N₂ for 20 minutes via a subsurface dip tube.

  • Catalyst Charge: Briefly open the port under positive N₂ flow and charge XPhos-Pd-G2 (35 g, 0.01 equiv).

  • Heating: Ramp the jacket temperature to achieve an internal reaction temperature of 65 °C. Hold for 4 hours.

  • Reaction Validation: Sample the organic phase. Validation: Analyze via HPLC. The reaction is deemed complete when Aryl Bromide is < 1.0% Area.

Phase 2: Workup and Palladium Scavenging

Causality Note: Aminopyridines have a high affinity for heavy metals. Standard aqueous washes are insufficient for API-grade Pd clearance. A chemical scavenging step using sodium bisulfite (NaHSO₃) is required to reduce Pd(II) to Pd(0) and partition it into the aqueous waste [6].

  • Phase Separation: Cool the reactor to 40 °C. Stop agitation and allow phases to settle for 30 minutes. Validation: Visual confirmation of a sharp, clear phase boundary. Drain the lower aqueous layer.

  • Scavenging: To the retained organic layer, add a 20% w/w aqueous solution of NaHSO₃ (3.0 L, 3 vol). Heat the biphasic mixture to 60 °C and agitate vigorously (350 RPM) for 2 hours.

  • Secondary Separation: Cool to 40 °C, settle, and drain the lower aqueous layer. Wash the organic layer once with brine (2.0 L).

  • Pd Validation: Sample the organic layer. Validation: Analyze via ICP-MS. Palladium content must be < 10 ppm before proceeding to crystallization.

Phase 3: Crystallization and Isolation
  • Concentration: Concentrate the 2-MeTHF organic layer under reduced pressure (150 mbar, 45 °C) down to approximately 3 volumes (3.0 L).

  • Anti-Solvent Addition: Adjust the internal temperature to 50 °C. Slowly charge Heptane (6.0 L, 6 vol) over 2 hours via an addition funnel to induce crystallization.

  • Aging: Cool the resulting slurry to 0–5 °C at a rate of 10 °C/hour. Age the slurry at 0 °C for 4 hours.

  • Filtration & Drying: Filter the product on an Aurora filter or Nutsche filter. Wash the filter cake with cold Heptane (2.0 L). Dry under vacuum (50 mbar) at 45 °C for 24 hours.

  • Final Validation: Expected Yield: 88–92%. HPLC Purity: >99.0%. Moisture (Karl Fischer): <0.5%.

References

  • Title: Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews (RSC) URL: [Link]

  • Title: A C–H Borylation Approach to Suzuki–Miyaura Coupling of Typically Unstable 2–Heteroaryl and Polyfluorophenyl Boronates Source: Organic Letters (ACS) URL: [Link]

  • Title: Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction Source: Organic Process Research & Development (via PMC) URL: [Link]

  • Title: Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique Source: Organic Process Research & Development (ACS) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Preventing protodeboronation of (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid during coupling

Topic: Preventing Protodeboronation of (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid Welcome to the Technical Support Center. As researchers and drug development professionals, you know that heteroaryl boronic ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Protodeboronation of (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid

Welcome to the Technical Support Center. As researchers and drug development professionals, you know that heteroaryl boronic acids are notoriously fragile building blocks. If you are attempting a Suzuki-Miyaura cross-coupling with (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid and are observing poor yields alongside the formation of a des-boro byproduct (1-(pyridin-2-yl)piperidin-4-ol), you are experiencing rapid protodeboronation.

This guide provides a deep mechanistic understanding of this failure mode and offers field-proven, self-validating protocols to invert the kinetics in favor of productive cross-coupling.

Part 1: The Causality of Protodeboronation (Expertise & Experience)

To solve the degradation of (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid, we must first understand its electronic liability.

This molecule is a 6-amino-3-pyridylboronic acid derivative. The piperidine nitrogen at the 6-position acts as a powerful π -donor. Through resonance, the nitrogen's lone pair delocalizes into the pyridine ring, significantly increasing the electron density at the C3 position (the carbon ipso to the boron atom).

When a base is introduced during the coupling cycle, the boronic acid forms a boronate anion [ArB(OH)3​]− . Because the ipso carbon is highly electron-rich, it becomes exceptionally susceptible to electrophilic attack by protons (typically from water or alcohols). According to mechanistic studies on1, this base-catalyzed pathway leads to rapid, irreversible cleavage of the C-B bond[1].

Therefore, preventing protodeboronation requires a two-pronged approach: accelerating transmetalation to outcompete degradation, and starving the destructive pathway of its required proton sources[2].

Part 2: Troubleshooting FAQs

Q1: Why does my boronic acid degrade instantly upon heating, even before the palladium catalyst activates? A1: You are likely using an aqueous base (e.g., Na2​CO3​ in water/toluene) and high temperatures (80–100 °C). Water acts as the primary proton source for electrophilic C-B bond cleavage[3]. The thermal energy accelerates this background degradation faster than the oxidative addition/transmetalation cycle can occur. You must switch to strictly anhydrous conditions.

Q2: How can I adjust my catalyst to outcompete this degradation? A2: Standard catalysts like Pd(PPh3​)4​ are too slow. You must invert the kinetic relationship by using a highly active precatalyst equipped with bulky, electron-rich biaryl phosphine ligands.4 drastically accelerate the transmetalation step, allowing the productive cross-coupling to outrun the destructive protodeboronation[4].

Q3: Would changing the boron species help stabilize the molecule? A3: Yes. Converting the free boronic acid to a pinacol ester (BPin) or a MIDA boronate masks the fragile C-B bond. The MIDA boronate, in particular, enables a 5, ensuring the concentration of the reactive free boronic acid remains extremely low at any given time, thereby minimizing side reactions[5],[6].

Q4: What is the optimal base for this specific substrate? A4: Avoid strong hydroxide bases ( NaOH , KOH )[3]. Use a mild, anhydrous base such as finely milled K3​PO4​ or a fluoride source like CsF . Fluoride heavily favors transmetalation without providing the protons necessary for the degradation pathway[2].

Part 3: Quantitative Data Presentation

The following table summarizes the kinetic and yield outcomes when modifying reaction parameters for highly electron-rich heteroaryl boronic acids[7].

ParameterStandard Conditions (High Degradation)Optimized Conditions (High Yield)Mechanistic Rationale
Catalyst Pd(PPh3​)4​ (5-10 mol%)XPhos Pd G3 (2-5 mol%)Bulky, electron-rich ligands dramatically lower the activation energy for transmetalation[4].
Base Aqueous Na2​CO3​ or NaOH Anhydrous K3​PO4​ or CsF Eliminates water, removing the primary proton source required for C-B bond cleavage[2],[3].
Solvent Toluene / Water / EthanolAnhydrous 1,4-DioxanePrevents hydrolysis of the boronate complex and maintains a controlled pH environment[3].
Boron Species Free Boronic Acid ( −B(OH)2​ )BPin Ester or MIDA BoronateSterically protects the boron atom and enables a controlled "slow-release" into the catalytic cycle[5],[6].
Temperature 80 - 100 °C40 - 60 °CLower thermal energy suppresses the activation of the background protodeboronation pathway[2].
Part 4: Experimental Visualizations

Mechanism BA Free Boronic Acid Boronate Boronate Anion [ArB(OH)3]- BA->Boronate Base Transmet Transmetalation (Fast Catalyst) Boronate->Transmet Productive Pathway Proto Protodeboronation (H2O / Heat) Boronate->Proto Destructive Pathway Product Coupled Product Transmet->Product Degrad Des-Boro Arene Proto->Degrad

Caption: Kinetic competition between productive transmetalation and destructive protodeboronation.

Workflow S1 1. Dry Reagents (Glovebox) S2 2. Add Precatalyst (XPhos Pd G3) S1->S2 S3 3. Degas Solvent (Anhydrous) S2->S3 S4 4. Mild Heating (40-60 °C) S3->S4 S5 5. LC-MS Monitoring S4->S5

Caption: Optimized anhydrous experimental workflow for coupling highly sensitive boronic acids.

Part 5: Step-by-Step Methodologies

Protocol: Optimized Anhydrous Suzuki-Miyaura Coupling Self-Validation Checkpoint: This protocol is designed to be self-validating. By pulling a 10 μL aliquot at the 30-minute mark for LC-MS analysis, you can quantify the ratio of the desired product mass to the des-boro mass ( m/z 178.1). A ratio of > 10:1 validates that the anhydrous environment is intact and the catalyst is outcompeting degradation.

Step 1: Reagent Preparation (Strictly Inert Atmosphere)

  • Transfer a Schlenk flask or sealed microwave vial into an argon-filled glovebox.

  • Weigh the aryl halide (1.0 equiv), (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid (or its BPin ester) (1.5 equiv), and anhydrous, finely milled K3​PO4​ (3.0 equiv). Note: The 0.5 equiv excess of the boron reagent acts as a buffer against trace degradation.

  • Add XPhos Pd G3 (2-5 mol%). Seal the vessel with a PTFE septum before removing it from the glovebox.

Step 2: Solvent Degassing

  • In a separate flask, prepare anhydrous 1,4-dioxane.

  • Degas the solvent using three consecutive freeze-pump-thaw cycles to remove dissolved oxygen, which can deactivate the palladium catalyst and stall transmetalation.

Step 3: Reaction Initiation

  • Connect the sealed reaction vessel to a Schlenk line under positive argon pressure.

  • Inject the degassed 1,4-dioxane via a dry syringe (concentration ~0.1 M to 0.2 M).

  • Place the vessel in a pre-heated oil bath set to 45 °C . Do not exceed 60 °C, as thermal energy exponentially increases the rate of protodeboronation[2].

Step 4: Monitoring and Workup

  • After 30 minutes, withdraw a 10 μL aliquot, dilute in LC-MS grade acetonitrile, and analyze. You should observe rapid conversion.

  • Once the aryl halide is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the inorganic salts and palladium black.

  • Concentrate the filtrate under reduced pressure and purify via flash chromatography.

References
  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.
  • Protodeboron
  • Technical Support Center: Managing Protodeboryl
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
  • Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development.
  • A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling. BenchChem.
  • Preventing protodeboronation of Dimethyl (2,4,6-triisopropylphenyl)

Sources

Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Coupling with (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid

Welcome to the Technical Support Center. Coupling nitrogen-rich, functionalized heteroaryl boronic acids presents a unique set of kinetic and thermodynamic challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Coupling nitrogen-rich, functionalized heteroaryl boronic acids presents a unique set of kinetic and thermodynamic challenges. This guide is designed for drug development professionals and synthetic chemists to systematically troubleshoot and optimize the Suzuki-Miyaura cross-coupling of (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid .

Mechanistic Insight & Common Failure Points

To successfully couple this substrate, we must first understand its behavior in the catalytic cycle. The presence of a basic pyridine ring, a secondary-like tertiary amine, and a free hydroxyl group creates multiple competing pathways that can derail the reaction.

SuzukiCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Poisoning Catalyst Poisoning (Pyridine/Amine Coordination) Pd0->Poisoning Deactivation PdII_1 Ar-Pd(II)-X OxAdd->PdII_1 Transmet Transmetalation (Pyridylboronic Acid + Base) PdII_1->Transmet PdII_2 Ar-Pd(II)-Pyridyl Transmet->PdII_2 Protodeboronation Protodeboronation (Destroys Boronic Acid) Transmet->Protodeboronation Competing Pathway RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Regenerates Pd(0) Product Coupled Product RedElim->Product

Suzuki-Miyaura cycle highlighting failure points (protodeboronation and poisoning).

Troubleshooting Guide & FAQs

Q1: My reaction yields massive amounts of deborylated starting material (protodeboronation) instead of my product. How can I prevent this? A1: 3-Pyridylboronic acids are notoriously unstable under basic aqueous conditions[1]. The electron-withdrawing nature of the pyridine ring increases the electrophilicity of the boron atom, making it highly susceptible to attack by water or hydroxide, which leads to the rapid cleavage of the C-B bond.

  • The Solution: You must shift the kinetics of the reaction so that transmetalation outcompetes . Switch from traditional Pd(PPh₃)₄ to a highly active Buchwald precatalyst like [2]. These precatalysts rapidly generate the active monoligated Pd(0) species at lower temperatures (e.g., 60 °C), accelerating the cross-coupling before thermal degradation can occur.

Q2: My reaction mixture turns black within 15 minutes, and the reaction stalls at 20% conversion. What causes this? A2: The substrate contains two strong coordinating groups: the pyridine nitrogen and the piperidine moiety. These can competitively bind to the palladium(II) intermediate, displacing your phosphine ligand and causing the catalyst to aggregate and precipitate out as inactive "palladium black."

  • The Solution: Employ sterically bulky, electron-rich ligands like XPhos or SPhos[3]. The massive steric profile of the dicyclohexylphosphino and biphenyl groups prevents the multidentate coordination of the basic nitrogens to the palladium center, [4].

Q3: The (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid has poor solubility in standard organic solvents. How do I optimize the solvent without increasing protodeboronation? A3: The 4-hydroxypiperidin-1-yl group introduces a strong hydrogen-bond donor (-OH), drastically altering the solubility profile. While increasing the water content improves solubility, it exponentially accelerates base-catalyzed protodeboronation.

  • The Solution: Utilize a biphasic 1,4-Dioxane/H₂O (4:1 v/v) solvent system with a mild base like K₃PO₄[5]. Dioxane is an excellent hydrogen-bond acceptor that disrupts the intermolecular interactions of the hydroxyl group. This ensures the boronic acid remains dissolved in the organic phase where transmetalation occurs, shielding it from the bulk aqueous base[6].

Quantitative Optimization Data

The following table summarizes the expected outcomes when altering the catalyst and base combinations for this specific class of nitrogen-rich heteroaryl boronic acids.

Catalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Conversion (%)Protodeboronation (%)
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O90< 10> 80
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O (4:1)804540
XPhos Pd G2 K₃PO₄ Dioxane/H₂O (4:1) 60 > 95 < 5
SPhos Pd G2Cs₂CO₃THF/H₂O (10:1)508510

Data synthesis based on optimization parameters for 3-pyridylboronic acid derivatives[3][7].

Self-Validating Experimental Protocol

This protocol utilizes kinetic control and steric shielding to maximize yield. Every step includes a visual or chemical checkpoint to validate the integrity of the reaction.

Step 1: Reagent Preparation & Stoichiometry (The "Dry" Phase)

  • Action: In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv), (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), and XPhos Pd G2 (2-5 mol%).

  • Causality: A slight excess (1.2 equiv) of the boronic acid compensates for unavoidable trace protodeboronation. K₃PO₄ is chosen because its limited solubility in the organic phase provides a controlled, slow release of hydroxide, preventing rapid base-catalyzed degradation of the boronic acid.

Step 2: Solvent Degassing (The "Oxygen-Free" Phase)

  • Action: Prepare a 4:1 (v/v) mixture of anhydrous 1,4-Dioxane and HPLC-grade H₂O. Sparge the mixture with Argon for 30 minutes prior to addition.

  • Causality: Oxygen promotes the homocoupling of the boronic acid and oxidizes the electron-rich XPhos ligand[5]. Sparging is vastly superior to sonication for removing dissolved O₂ in aqueous mixtures.

  • Validation Checkpoint: The solvent must be completely clear. Any yellowing indicates solvent degradation (peroxide formation in dioxane), which will kill the catalyst.

Step 3: Reaction Execution (The "Kinetic Control" Phase)

  • Action: Add the degassed solvent to the Schlenk flask under Argon. Heat the mixture to 60 °C for 2–4 hours.

  • Causality: 60 °C is the kinetic "sweet spot." It is high enough to activate the XPhos Pd G2 precatalyst but low enough to severely retard the thermal protodeboronation pathway.

  • Validation Checkpoint: Within 15 minutes, the reaction should turn a homogeneous pale yellow/orange, indicating the formation of the active Pd(0) complex. If the solution turns opaque black, catalyst poisoning has occurred.

Step 4: Workup & Isolation (The "Hydrophilic" Phase)

  • Action: Cool to room temperature, dilute with EtOAc, and wash with brine (not pure water). If TLC/LC-MS indicates the product is missing from the organic layer, extract the aqueous layer with 10% MeOH in DCM.

  • Causality: The 4-hydroxypiperidine moiety is highly hydrophilic. Washing with pure water will pull your product into the aqueous layer. Brine "salts out" the organic product, forcing it into the organic phase.

References

  • Directed ortho Metalation−Boronation and Suzuki−Miyaura Cross Coupling of Pyridine Derivatives: A One-Pot Protocol to Substituted Azabiaryls , The Journal of Organic Chemistry,[Link]

  • Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles , ResearchGate,[Link]

  • Antagonists of gpr39 protein (WO2023076219A2)

Sources

Troubleshooting

Overcoming solubility issues with (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid in organic solvents

Welcome to the dedicated technical support guide for (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who may encoun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges with this unique and highly functionalized building block. Our goal is to provide you with expert insights and practical, field-tested solutions to overcome common hurdles, particularly those related to solubility in organic media.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid that influence its solubility?

This molecule possesses a unique combination of functional groups that create a challenging solubility profile. Understanding these features is the first step to troubleshooting.

  • Boronic Acid Group (-B(OH)₂): This is a Lewis acidic, polar group capable of strong hydrogen bonding. Boronic acids can also self-condense to form cyclic, less soluble anhydrides called boroxines, especially when stored as a solid or heated in aprotic solvents.[1][2]

  • Pyridine Ring: The nitrogen atom in the pyridine ring is basic (a Lewis base).

  • 4-Hydroxypiperidinyl Group: This substituent adds significant polarity and provides both a hydrogen bond donor (-OH) and acceptor (the piperidinyl nitrogen).

The simultaneous presence of a Lewis acidic boronic acid and a basic pyridine nitrogen makes the formation of an internal salt, or zwitterion , highly probable.[3][4] This zwitterionic character dramatically increases the compound's polarity, leading to strong crystal lattice energy and poor solubility in common non-polar and moderately polar aprotic organic solvents.

Q2: Why does this boronic acid show poor solubility in standard Suzuki-Miyaura coupling solvents like Toluene, Dioxane, or THF?

The principle of "like dissolves like" is central here. Solvents such as Toluene, Dioxane, and Tetrahydrofuran (THF) are of low to moderate polarity and are poor hydrogen bonding partners. The highly polar, zwitterionic nature of (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid means it has a strong preference for interacting with itself rather than with these solvent molecules. To achieve dissolution, the energy input (e.g., heat) must be sufficient to overcome the strong intermolecular forces (hydrogen bonding, ionic interactions) in the solid-state lattice. For these solvents, the enthalpic penalty for breaking up the solute-solute interactions is not sufficiently compensated by favorable solute-solvent interactions.

Q3: How does pH or the choice of base in a reaction affect the solubility of this compound?

The pH of the medium is arguably the most critical factor controlling the solubility of this molecule. By altering the pH, we can disrupt the zwitterionic state and generate a species that is more readily solvated.

  • Under Basic Conditions: The base used in a cross-coupling reaction (e.g., K₃PO₄, Cs₂CO₃) deprotonates the boronic acid to form an anionic boronate species (R-B(OH)₃⁻).[1][5] This charged species is significantly more soluble in polar solvent mixtures, particularly those containing water, than the neutral or zwitterionic form. This is a key reason why aqueous base solutions are often effective in Suzuki-Miyaura reactions.[6][7]

  • Under Acidic Conditions: Adding a strong acid would protonate the pyridine nitrogen, forming a cationic species. While this also disrupts the zwitterion, it is generally not a practical strategy for reactions like the Suzuki-Miyaura coupling, which require basic conditions for the catalytic cycle to function.[8]

The interplay between the compound's structure and pH is visualized below.

G cluster_pH Effect of pH on Species and Solubility node_acid Acidic (pH < pKa-pyridine) Cationic Form Soluble in Polar Protic Solvents node_zwitter Near Neutral pH Zwitterionic Form POORLY SOLUBLE node_acid->node_zwitter Add Base node_zwitter->node_acid Add Acid node_base Basic (pH > pKa-boronic acid) Anionic Boronate Form HIGHLY SOLUBLE in Polar Solvents node_zwitter->node_base Add Base (e.g., K3PO4) (Critical for Suzuki Rxn) node_base->node_zwitter Add Acid

Caption: pH-dependent equilibrium and its impact on solubility.

Troubleshooting Guide: Solubility Issues in Reactions

This section provides a systematic approach to resolving solubility problems during experimental setup.

Problem: My (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid is not dissolving in the reaction solvent.

This is the most common issue. Below are sequential strategies, from simplest to most complex, to address it.

Probable Cause Solution & Scientific Rationale
1. Polarity Mismatch Strategy A: Employ a Polar Aprotic Co-Solvent. Instead of using a single, non-polar solvent, create a solvent system. Add a polar aprotic co-solvent like N,N-Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , or N-Methyl-2-pyrrolidone (NMP) . Rationale: These solvents have higher dielectric constants and are better at solvating polar and charged species, helping to break down the crystal lattice.
2. Insufficient Solvation Energy Strategy B: Increase Temperature. Gently heat the mixture (e.g., to 40-60 °C) while stirring. Rationale: Dissolution is often an endothermic process. Increasing the temperature provides the necessary energy to overcome the lattice energy of the solid and increases the kinetic energy of solvent molecules, promoting solvation. Always check the thermal stability of your other reagents before heating.
3. Zwitterionic State & Neutrality Strategy C: Add the Base and Water Early. In the context of a Suzuki-Miyaura coupling, add the aqueous base (e.g., a solution of K₃PO₄ or Cs₂CO₃) to the mixture of the boronic acid and solvent before adding the catalyst and aryl halide. Stir this mixture until the boronic acid dissolves. Rationale: As explained in FAQ Q3, the base converts the poorly soluble boronic acid into the highly soluble anionic boronate salt. Water acts as a highly polar co-solvent that is excellent at solvating this charged species.[6][7] Many modern Suzuki-Miyaura protocols benefit from or even require water as a co-solvent.[9]
4. Intrinsic Low Solubility Strategy D: Convert to a Boronate Ester (Pre-reaction). If the above methods fail or are incompatible with your reaction, consider converting the boronic acid to a less polar derivative, such as its pinacol ester . This can be done in a separate step by reacting the boronic acid with pinacol. Rationale: Esterification of the polar -B(OH)₂ group with a diol like pinacol creates a much less polar, more sterically hindered molecule that is readily soluble in a wide range of organic solvents, including THF, Dioxane, and Toluene.[2][10] While this adds an extra synthetic step, it often leads to more reproducible and homogeneous reaction conditions.
Troubleshooting Workflow

This decision tree illustrates the logical progression for addressing solubility.

Caption: Step-by-step workflow for troubleshooting solubility.

Experimental Protocols

Protocol 1: Systematic Solubility Screening

This protocol allows you to efficiently determine the best solvent or solvent system for your compound at a small scale.

Materials:

  • (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid

  • Small vials (e.g., 2 mL) with stir bars

  • A selection of solvents to test (see table in previous section)

  • Stir plate, vortexer

Procedure:

  • Preparation: To each vial, add approximately 2-5 mg of the boronic acid. The exact mass is less important than using the same amount for each test.

  • Solvent Addition: Add 0.5 mL of the first solvent to be tested to the first vial.

  • Room Temperature Test: Stir or vortex the vial vigorously for 2 minutes at room temperature.

  • Observation: Observe the vial. Note if the solid has completely dissolved, partially dissolved, or remained insoluble. Record the observation.

  • Heating Test: If the solid is not fully dissolved, heat the vial to 50 °C and stir for another 5 minutes.

  • Observation 2: Cool the vial to room temperature and record your observations again. Note if the solid dissolves upon heating and if it precipitates upon cooling.

  • Co-Solvent Test: For promising solvents where partial solubility was observed, repeat the process but use solvent mixtures (e.g., Toluene:DMF 9:1, Dioxane:Water 4:1).

  • Analysis: Compile your observations in a table to identify the optimal solvent system that provides complete dissolution under the mildest conditions.

Protocol 2: Model Suzuki-Miyaura Coupling with Enhanced Solubilization

This protocol incorporates best practices for ensuring the boronic acid is fully dissolved prior to the catalytic reaction.

Reactants:

  • Aryl Bromide (1.0 eq)

  • (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid (1.2 eq)

  • Pd Catalyst (e.g., Pd(dppf)Cl₂, 0.02 eq)

  • Base: K₃PO₄ (3.0 eq)

  • Solvent System: Dioxane and Water

Procedure:

  • Vessel Preparation: To a reaction vessel equipped with a stir bar and under an inert atmosphere (Nitrogen or Argon), add the (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid (1.2 eq) and K₃PO₄ (3.0 eq).

  • Solvent Addition & Dissolution: Add Dioxane and Water (e.g., in a 4:1 or 5:1 v/v ratio). Stir the mixture vigorously. You may gently warm the mixture (e.g., to 40 °C) to aid dissolution. Crucially, continue stirring until all solids have dissolved to form a clear, homogeneous solution. This step confirms the formation of the soluble boronate salt.

  • Reagent Addition: Once the boronic acid is fully dissolved, add the Aryl Bromide (1.0 eq) to the solution.

  • Degassing (Optional but Recommended): Sparge the solution with Argon or Nitrogen for 10-15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until completion.

  • Work-up: Upon completion, cool the reaction to room temperature, and proceed with a standard aqueous work-up and purification.

By ensuring the boronic acid is fully in solution before initiating the catalytic cycle, you can significantly improve reaction consistency, yield, and reproducibility.

References

  • ResearchGate. (2016). How to purify boronic acids/boronate esters? Available at: [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. (General reference, specific URL not applicable for book)
  • Wojcik, G. et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. Available at: [Link]

  • Popovic, Z. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Available at: [Link]

  • Konopelska, P. et al. (2022). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 27(15), 4938. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Available at: [Link]

  • Patsnap Eureka. (2026). How to Enhance Boric Acid's Solubility with Surfactants. Available at: [Link]

  • PubChem. (n.d.). 3-Pyridinylboronic acid. National Center for Biotechnology Information. Available at: [Link]

  • Samanta, S. et al. (2008). Ultrasensitive fluorescent responses of water-soluble, zwitterionic, boronic acid-bearing, regioregular head-to-tail polythiophene to biological species. Chemistry, 14(5), 1648-53. Available at: [Link]

  • Ramirez, A. et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 17(39), 8886-8893. Available at: [Link]

  • Naka, K. et al. (2024). Impact of Zwitterions on the Acidity Constant and Glucose Sensitivity of Block Copolymers with Phenylboronic Acid. Langmuir. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure for the Synthesis of MIDA Boronates. Available at: [Link]

  • Kubota, R. et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(17), e2022765118. Available at: [Link]

  • Science. (2024). Aminative Suzuki–Miyaura coupling. Available at: [Link]

  • Macromolecules. (2024). Dual Role of Boronic Acid Modification in Enhancing Rheological and Photophysical Properties of Supramolecular Gels. Available at: [Link]

  • Laschewsky, A. (2014). Structures and Synthesis of Zwitterionic Polymers. Polymers, 6(5), 1544-1601. Available at: [Link]

  • ResearchGate. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Available at: [Link]

  • ResearchGate. (n.d.). Boronic acid-mediated mucin/surface interactions of zwitterionic polymer brushes. Available at: [Link]

  • ResearchGate. (n.d.). Boronic acids and boronic acid esters used in the Suzuki couplings. Available at: [Link]

  • MPG.PuRe. (2014). Reversible Click Reactions with Boronic Acids to Build Supramolecular Architectures in Water. Available at: [Link]

  • Reddit. (2017). Purification of boronic acids? Available at: [Link]

  • MDPI. (2023). Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

Sources

Optimization

Purification techniques for (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid reaction mixtures

Welcome to the Technical Support Center for Boronic Acid Methodologies. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating (6-(4-hyd...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Boronic Acid Methodologies. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid .

This molecule presents a "perfect storm" of purification challenges: it possesses a basic aminopyridine core, a hydrogen-bonding hydroxyl group, and an amphoteric, degradation-prone boronic acid moiety. Standard purification templates will fail here. This guide provides field-proven, causality-driven solutions to ensure high-yield, high-purity recovery.

I. Purification Decision Matrix

Workflow A Crude (6-(4-hydroxypiperidin-1-yl) pyridin-3-yl)boronic acid B High Polarity & Zwitterionic Nature A->B C High Risk of Protodeboronation A->C D MIDA Catch-and-Release (Covalent Masking) B->D Avoids Silica Adsorption E Preparative RP-HPLC (Acidic Buffers) B->E Phase Reversal C->E pH < pKa prevents cleavage

Logical decision matrix for overcoming aminopyridine boronic acid purification challenges.

II. Troubleshooting & FAQs

Q: Why does my compound completely disappear or streak severely when I load it onto a standard normal-phase silica gel column? A: You are observing irreversible chemisorption. (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid is highly polar and zwitterionic. The empty p-orbital of the boron atom forms strong Lewis acid-base complexes with the silanol groups on standard normal-phase silica. Normal-phase chromatography is fundamentally incompatible with free amphoteric boronic acids unless they are covalently protected (e.g., as a MIDA boronate or pinacol ester) prior to loading[1][2].

Q: I am observing a major byproduct in my LC-MS with a mass corresponding to [M - B(OH)₂ + H]. How do I prevent this degradation? A: This is protodeboronation , a degradation pathway where the C-B bond is cleaved and replaced by a C-H bond[3]. Electron-rich heteroaryl boronic acids, especially aminopyridines, are highly susceptible to this. The causality lies in the pH of your system: the rate of protodeboronation peaks when the solution pH approaches the pKa of the boronic acid, maximizing the formation of the highly reactive boronate ate-complex[4][5]. Solution: Never use basic modifiers (like NH₄OH) during purification. Keep the pH strictly acidic (e.g., 0.1% Formic Acid) to keep the pyridine protonated and the boronic acid neutral. Furthermore, avoid thermal stress; do not use high-temperature rotary evaporation[5].

Q: My NMR shows broad, unresolved peaks, and LC-MS shows multiple masses, but elemental analysis is correct. Is my product impure? A: Not necessarily. Free boronic acids exist in a dynamic, reversible equilibrium with their dehydrated cyclic trimer form (the boroxine). Dehydration occurs readily upon concentration or exposure to vacuum. In NMR, the continuous exchange between the free acid and the boroxine causes severe line broadening. Self-Validating Protocol: Add a single drop of D₂O to your NMR tube. This forces the equilibrium entirely toward the hydrolyzed monomeric boronic acid, instantly sharpening your NMR signals.

III. Validated Experimental Protocols

Protocol A: Preparative RP-HPLC (For Analytical to Mid-Scale Isolation)

Because of the compound's polarity and instability under basic conditions, Reverse-Phase HPLC (RP-HPLC) under strictly acidic conditions is the most reliable method for isolating the free boronic acid[4].

  • Sample Preparation: Dissolve the crude reaction mixture in a minimum volume of DMSO/Water (1:1) containing 0.1% Formic Acid (FA). Ensure complete dissolution; filter through a 0.45 µm PTFE syringe filter.

  • Stationary Phase: Utilize a polar-embedded C18 column (e.g., Waters Atlantis T3 or equivalent AQ-type column) designed to retain highly polar analytes without phase collapse.

  • Mobile Phase:

    • Solvent A: Water + 0.1% FA. (The acidic pH suppresses the formation of the reactive boronate anion, arresting protodeboronation).

    • Solvent B: Acetonitrile + 0.1% FA.

  • Elution Gradient: Run a shallow gradient (e.g., 2% to 30% Solvent B over 20 minutes). The basic piperidine and pyridine nitrogens will be protonated, causing the compound to elute early.

  • Recovery: Immediately freeze the collected fractions on dry ice and lyophilize. Do not use a rotary evaporator, as the combination of water and heat will induce thermal protodeboronation[5].

Protocol B: MIDA Catch-and-Release (For Scalable, Chromatography-Free Purification)

If RP-HPLC is not viable due to scale, you must mask the boronic acid's empty p-orbital. N-methyliminodiacetic acid (MIDA) boronates have a unique binary affinity for silica gel, enabling a rapid "catch-and-release" workflow[6][7].

  • Complexation: Suspend the crude boronic acid and MIDA anhydride (1.5 eq) in anhydrous 1,4-dioxane. Stir at 80°C for 4 hours. The MIDA anhydride acts as an internal desiccant, driving the formation of the MIDA boronate[6].

  • The "Catch": Concentrate the mixture and load it onto a standard silica gel plug. Flush the plug generously with Et₂O/MeOH (98.5:1.5 v/v). The MIDA boronate has an Rf of exactly 0.0 in this solvent system and will remain locked at the baseline, while all cross-coupling byproducts and impurities are washed away[2][7].

  • The "Release": Switch the eluent to 100% Tetrahydrofuran (THF). The purified MIDA boronate will rapidly elute with the solvent front.

  • Deprotection: To recover the free boronic acid, treat the MIDA boronate with 1M aqueous NaHCO₃ at room temperature for 2 hours, neutralize with mild acid, and extract or lyophilize[2].

IV. Quantitative Data Presentation

The following table summarizes the expected performance metrics of various purification strategies applied to polar aminopyridine boronic acids.

Purification TechniqueTypical YieldPurity AchievedScalabilityMechanistic Limitation
Normal-Phase Silica < 5%N/AHighIrreversible Lewis acid-base chemisorption.
RP-HPLC (Acidic) 75% – 85%> 98%Low to MediumRequires specialized preparative LC equipment.
MIDA Catch-and-Release 80% – 95%> 95%HighRequires two additional synthetic steps (protection/deprotection).
Isoelectric Precipitation 50% – 70%85% – 90%Very HighRequires precise pH tuning; traps co-precipitating impurities.

V. References

  • Introduction, Interconversion and Removal of Boron Protecting Groups. ACS Publications. Available at: [Link]

  • Organic Syntheses Procedure: MIDA Anhydride Complexation. Organic Syntheses. Available at: [Link]

  • Protodeboronation. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Apparatus and methods for the automated synthesis of small molecules (Catch-and-Release). US Patent US9238597B2. Available at:

  • From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. National Center for Biotechnology Information (PMC). Available at: [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Center for Biotechnology Information (PMC). Available at: [Link]

Sources

Troubleshooting

Optimizing base and solvent for (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid reactions

Substrate Focus: (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the unique chemical challenges associated...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Substrate Focus: (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the unique chemical challenges associated with cross-coupling highly functionalized heteroaryl boronic acids.

The target substrate, (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid, presents a trifecta of synthetic hurdles: a highly basic piperidine ring, a free hydrogen-bonding hydroxyl group, and an electron-deficient pyridine core. Together, these features induce poor solubility, promote catalyst poisoning, and drastically accelerate base-catalyzed protodeboronation. This guide provides field-proven, self-validating strategies to optimize your base and solvent systems for maximum yield.

Section 1: Troubleshooting & FAQs

Q1: Why am I seeing massive protodeboronation instead of my cross-coupled product? The Causality: (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid is an electron-deficient 3-pyridylboronic acid. In the presence of strong bases (e.g., NaOH, KOtBu) and excess water, the empty p-orbital of the boron atom is rapidly attacked by hydroxide ions. The electron-withdrawing pyridine ring stabilizes the developing negative charge on the ipso-carbon during C–B bond heterolysis, making protodeboronation an extremely fast degradation pathway[1]. The Solution: You must switch to a milder base. Mild phosphate bases (like K₃PO₄) or anhydrous fluoride sources (like CsF) activate the boronic acid for transmetalation without creating the high-pH aqueous environment that drives hydrolytic cleavage[2].

Q2: The reaction stalls at 30% conversion. Is the free hydroxyl group interfering? The Causality: The aliphatic hydroxyl group on the piperidine ring (pKa ~16) is generally well-tolerated and will not be deprotonated by mild bases like K₃PO₄ (pKa ~12.3). The stalling is actually a kinetic issue related to catalyst poisoning. Both the pyridine nitrogen and the piperidine nitrogen can coordinate to the palladium center, forming unreactive off-cycle species. If the transmetalation step is sluggish, protodeboronation will simply outcompete the cross-coupling over time[3]. The Solution: Utilize a highly active precatalyst with a bulky, electron-rich ligand, such as XPhos Pd G2. This ensures the rapid formation of a reactive monoligated L-Pd(0) species that accelerates transmetalation, effectively outpacing both catalyst poisoning and substrate degradation[4].

KineticCompetition SM 3-Pyridylboronic Acid Derivative Product Cross-Coupled Product SM->Product Fast Transmetalation (XPhos Pd G2) Degradation Protodeboronated Pyridine SM->Degradation Base-Catalyzed Hydrolysis Pd Pd(II)-Aryl Halide Complex Pd->Product Base Aqueous Base (OH⁻ / CO₃²⁻) Base->Degradation

Kinetic competition between Pd-catalyzed transmetalation and base-catalyzed protodeboronation.

Q3: My starting material won't dissolve in standard Toluene/Water mixtures. How do I optimize the solvent? The Causality: The substrate possesses zwitterionic character (a basic piperidine/pyridine system paired with an acidic boronic acid) and a hydrogen-bonding hydroxyl group. This makes it highly insoluble in non-polar solvents like toluene. The Solution: Use a polar, water-miscible solvent system. A mixture of 1,4-Dioxane and Water (typically in a 10:1 ratio) provides optimal solubility for the zwitterion while keeping the bulk water concentration low enough to minimize hydrolytic protodeboronation[3].

Section 2: Quantitative Data & Optimization Matrix

To demonstrate the causality of our optimization, below is a summary matrix of base/solvent pairs and their typical outcomes when coupling (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid with a standard aryl bromide.

Base SystemSolvent SystemCatalyst (5 mol%)Temp (°C)Target YieldProtodeboronation
Na₂CO₃ (2M aq)Toluene / EtOHPd(PPh₃)₄90< 10% (Insoluble)High (> 60%)
K₂CO₃ (Solid)DMF / H₂O (4:1)Pd(dppf)Cl₂80~ 45% (Moderate)Moderate (~ 30%)
CsF (Solid)1,4-DioxaneXPhos Pd G280~ 78% (Good)Low (< 10%)
K₃PO₄ (0.5M aq) Dioxane / H₂O (10:1) XPhos Pd G2 80 > 85% (Excellent) Minimal (< 5%)
Section 3: Validated Experimental Protocol

The following self-validating protocol utilizes the optimized conditions (K₃PO₄ in Dioxane/H₂O with XPhos Pd G2) to ensure rapid transmetalation and high solubility[4].

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, charge the aryl halide (1.0 equiv), (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid (1.3 equiv), and XPhos Pd G2 (3–5 mol%).

  • Atmospheric Control: Seal the flask with a rubber septum and subject it to three cycles of vacuum/Argon backfill.

  • Solvent Addition: Syringe in anhydrous, degassed 1,4-dioxane to achieve a substrate concentration of 0.1 M. Stir for 5 minutes to ensure partial dissolution/suspension.

  • Base Addition: Syringe in a degassed aqueous solution of K₃PO₄ (0.5 M, 2.5 equiv). The final solvent ratio of Dioxane to Water should be strictly maintained at ~10:1 to balance solubility and stability.

  • Reaction Execution: Heat the biphasic mixture to 80 °C under vigorous stirring (1000 rpm) for 4 to 12 hours. Monitor the reaction via LC-MS to confirm the disappearance of the aryl halide.

  • Workup & Isolation: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash sequentially with distilled water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

ProtocolWorkflow Step1 1. Reagent Charging ArX, Boronic Acid, XPhos Pd G2 Step2 2. Solvent Addition Degassed 1,4-Dioxane Step1->Step2 Step3 3. Base Addition Degassed 0.5M K₃PO₄ (aq) Step2->Step3 Step4 4. Reaction Execution Stir at 80°C under Argon Step3->Step4 Step5 5. Workup & Isolation EtOAc Extraction, Brine Wash Step4->Step5

Step-by-step experimental workflow for the optimized Suzuki-Miyaura cross-coupling protocol.

References
  • BenchChem. "A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling." 1

  • Reddit r/chemistry. "Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?"3

  • ACS Publications. "Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals." 2

  • Google Patents. "WO2023076219A2 - Antagonists of gpr39 protein." 4

Sources

Optimization

Handling and storage conditions to prevent degradation of (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid

Welcome to the technical support guide for (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid. This document provides researchers, scientists, and drug development professionals with essential information on the prope...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid. This document provides researchers, scientists, and drug development professionals with essential information on the proper handling and storage of this compound to prevent its degradation. The following question-and-answer format addresses common issues and provides scientifically grounded explanations for the recommended procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

What are the primary factors that can cause the degradation of (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid?

The degradation of (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid, like many boronic acids, is primarily influenced by three main factors: moisture, heat, and light.

  • Moisture: Boronic acids are susceptible to hydrolysis. In the presence of water, they can form less active or inactive boric acid and the corresponding pyridine derivative.[1][2] The boron atom in boronic acids has a vacant p-orbital, making it a Lewis acid and prone to react with nucleophiles like water.[3][4][5]

  • Heat: Elevated temperatures can accelerate degradation pathways. For boronic acids in general, heating can lead to the formation of boroxines (cyclic anhydrides) through the loss of water.[4][5][6] While boroxine formation is often reversible, prolonged exposure to heat can lead to irreversible decomposition. Boric acid itself begins to decompose at temperatures above 100°C.[7][8]

  • Light: While less commonly discussed for this specific molecule, some organic compounds, including heterocyclic structures like pyridine, can be sensitive to light. Photodegradation can occur, leading to the formation of unwanted byproducts.

What are the ideal storage conditions for (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid to ensure its long-term stability?

To maintain the integrity and reactivity of (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid, it is crucial to store it under controlled conditions.

ParameterRecommended ConditionRationale
Temperature 2-8°C[9]Refrigeration slows down potential degradation reactions.
Atmosphere Inert gas (e.g., Argon)[9]An inert atmosphere displaces moisture and oxygen, minimizing hydrolysis and oxidation.
Container Tightly sealed, opaque containerPrevents exposure to moisture, air, and light.
Location Cool, dry, and well-ventilated areaProtects from environmental extremes and ensures safety.[9][10]
My Suzuki coupling reaction using (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid is giving low yields. Could improper storage be the cause?

Yes, improper storage is a very likely culprit for low yields in Suzuki coupling reactions. The success of this reaction is highly dependent on the quality of the boronic acid.

Troubleshooting Workflow for Low Yields:

Caption: Troubleshooting workflow for low Suzuki coupling yields.

Explanation of Troubleshooting Steps:

  • Review Storage Conditions: The first step is to verify that the compound has been stored according to the recommendations in the table above.

  • Assess for Moisture Exposure: Visual inspection can sometimes reveal clumping, which indicates moisture absorption. Boronic acids are known to be hygroscopic.

  • Test Purity: If you suspect degradation, analyzing a small sample by NMR or LC-MS can help identify impurities or degradation products. The presence of boric acid or the parent pyridine heterocycle would be strong indicators of hydrolysis.

  • Use a Fresh Batch: If degradation is confirmed or suspected, it is best to use a fresh, unopened vial of the boronic acid for your reaction.

  • Optimize Reaction Conditions: Even with high-quality boronic acid, the Suzuki coupling reaction itself requires anhydrous conditions. Ensure all solvents and other reagents are dry.[1]

I need to handle the solid (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid outside of a glovebox. What precautions should I take?

While working in an inert atmosphere glovebox is ideal, it is possible to handle this compound on the bench with proper precautions to minimize exposure to air and moisture.

Protocol for Handling in a Non-Inert Atmosphere:

  • Preparation:

    • Allow the container of (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

    • Have all necessary equipment (spatulas, weigh boats, vials) clean and dry.

  • Weighing and Aliquoting:

    • Work quickly and efficiently to minimize the time the container is open.

    • If possible, blanket the vial with a stream of dry inert gas (argon or nitrogen) while it is open.

    • Immediately and tightly reseal the main container after removing the desired amount.

  • Storage of Aliquots:

    • Store the weighed-out portion in a separate, tightly sealed vial.

    • For short-term storage, placing the vial in a desiccator is recommended. For long-term storage, purge the vial with an inert gas before sealing and store at 2-8°C.

Can I dissolve (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid in a solvent for storage?

Storing boronic acids in solution is generally not recommended for long periods. Solvents, even when anhydrous, can contain trace amounts of water that can lead to hydrolysis over time. If you must prepare a stock solution, follow these guidelines:

  • Solvent Choice: Use a dry, aprotic solvent in which the compound is stable.

  • Preparation: Prepare the solution immediately before use.

  • Storage: If short-term storage is unavoidable, store the solution under an inert atmosphere at low temperature (2-8°C or colder). However, be aware that the stability in solution will be significantly less than in its solid form.

What are the visible signs of degradation for (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid?

While analytical techniques are the most reliable way to assess purity, some visual cues may suggest degradation:

  • Change in Color: The material is typically a white to pale yellow solid.[11] A significant change in color could indicate the formation of impurities.

  • Change in Texture: As mentioned, clumping or the appearance of a sticky or oily residue can indicate moisture absorption.

  • Insolubility: If the compound was previously soluble in a particular solvent and now shows reduced solubility, this could be due to the formation of insoluble degradation products.

What safety precautions should be taken when handling (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid?

As with any chemical reagent, it is important to follow standard laboratory safety practices. Based on safety data for similar pyridine boronic acids, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[9][12][13]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[10][11]

  • Avoid Contact: Avoid contact with skin and eyes.[10][12] In case of contact, rinse thoroughly with water.[9][12][14]

  • Handling: Avoid creating dust.[9][14]

Degradation Pathway Overview:

Caption: Primary degradation pathways for boronic acids.

References

  • MDPI. (2025, July 18). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery.
  • Apollo Scientific. (2023, July 6). Pyridine-3-boronic acid.
  • Wikipedia. Boronic acid.
  • Thermo Fisher Scientific. (2025, September 18).
  • PMC.
  • PubChem. Boric Acid | H3BO3 | CID 7628.
  • ACS Publications. (2015, September 14).
  • Kinetic Analysis of Thermal Decomposition of Boric Acid
  • Pyridine-4-boronic acid - SAFETY D
  • Benchchem.
  • KU ScholarWorks.
  • NextSDS. (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid.
  • Kinetic analysis of thermal decomposition of boric acid
  • PMC.
  • ResearchGate. 33 questions with answers in BORONIC ACIDS | Science topic.
  • ECHEMI. (2025, February 25).
  • MDPI. (2019, March 21).
  • Tokyo Chemical Industry. (2025, August 29). SAFETY DATA SHEET - 2,6-Difluoro-3-pyridineboronic Acid.
  • Sigma-Aldrich. 6-(Piperidin-1-yl)pyridin-3-ylboronic acid AldrichCPR.
  • ResearchGate.
  • Pyridine-2-boronic acid - SAFETY D
  • Carl ROTH.
  • CymitQuimica. (2026, February 25).
  • RSC Publishing. (2024).
  • Wiley-VCH. 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.
  • ResearchGate.
  • Chemistry Stack Exchange. (2024, June 24). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?

Sources

Troubleshooting

Troubleshooting low conversion rates for (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid

Welcome to the Advanced Synthesis Support Center. This guide is dedicated to troubleshooting the synthesis, isolation, and conversion optimization of (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid and its correspo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is dedicated to troubleshooting the synthesis, isolation, and conversion optimization of (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid and its corresponding pinacol ester.

Due to the unique electronic properties of the 6-amino-3-pyridyl system, researchers frequently encounter stalled reactions, catalyst poisoning, and rapid degradation during workup. This guide synthesizes mechanistic causality with field-proven protocols to help you achieve full conversion and high isolated yields.

Mechanistic Causality: The Root Causes of Low Conversion

To troubleshoot effectively, we must first understand the electronic and structural liabilities of the target molecule. Synthesis typically proceeds via Miyaura Borylation of the aryl bromide or Nucleophilic Aromatic Substitution (SNAr) of a fluoropyridyl boronic acid. Both routes are governed by strict mechanistic boundaries:

  • Electronic Susceptibility to Protodeboronation: While standard 3-pyridylboronic acids are highly stable to base-catalyzed protodeboronation[1], introducing the strongly electron-donating 4-hydroxypiperidine moiety at the 6-position fundamentally alters its electronic profile. The nitrogen lone pair donates electron density directly to the ipso-carbon bearing the boron atom. This drastically increases susceptibility to acid-catalyzed electrophilic ipso-protonation and oxidative degradation, while also complicating base-catalyzed pre-hydrolytic pathways during ester cleavage[2],[3].

  • Catalyst Poisoning: In palladium-catalyzed cross-coupling, the basic pyridine nitrogen and the free secondary hydroxyl group can competitively coordinate to the Palladium(II) intermediate, stalling the catalytic cycle before transmetalation can occur[4],[5].

  • Zwitterionic Speciation: The free boronic acid is a highly polar zwitterion at neutral pH. Standard aqueous workups lead to massive yield losses because the compound will not partition into organic solvents like ethyl acetate or dichloromethane[6].

Troubleshooting FAQs

Q1: My Miyaura borylation of 1-(5-bromopyridin-2-yl)piperidin-4-ol stalls at 30-40% conversion. How do I push it to completion? A: Stalled borylation in electron-rich heterocycles is rarely a temperature issue; it is usually caused by catalyst deactivation or oxygen ingress leading to B2pin2 homocoupling[5],[7]. The Lewis basic pyridine nitrogen coordinates to the Pd center, poisoning it. Actionable Fix: Switch from standard Pd(dppf)Cl2​ to a more sterically demanding catalyst system like Pd2​(dba)3​ with XPhos. The bulky XPhos ligand prevents pyridine coordination. Additionally, ensure your potassium acetate (KOAc) is rigorously dried; trace water accelerates the pre-hydrolytic degradation of the formed Bpin ester[2],[8].

Q2: I am using the SNAr route with (6-fluoropyridin-3-yl)boronic acid and 4-hydroxypiperidine, but I isolate mostly 1-(pyridin-2-yl)piperidin-4-ol (loss of the boron group). Why? A: You are likely using an inorganic base (e.g., K2​CO3​ or NaOH ) at elevated temperatures. High pH shifts the speciation entirely to the reactive boronate anion ( Ar-B(OH)3−​ ), which undergoes rapid C-B bond fragmentation[1],[6]. Actionable Fix: Perform the SNAr under strictly "base-free" conditions. Use an excess (2.5 equivalents) of 4-hydroxypiperidine, which acts as both the nucleophile and a mild acid scavenger, keeping the pH near its own pKa and preventing boronate fragmentation.

Q3: I successfully synthesized the Bpin ester, but converting it to the free boronic acid yields almost nothing. How do I hydrolyze it safely? A: It is a common misconception that boronic esters are universally more stable than their free acids[2],[3]. Subjecting the Bpin ester to strong aqueous base or acid for hydrolysis destroys the electron-rich pyridine core. Actionable Fix: Avoid direct hydrolysis. Instead, convert the Bpin ester to the potassium trifluoroborate ( BF3​K ) salt using aqueous KHF2​ . The trifluoroborate is highly stable, easily isolated by filtration, and can be used directly in downstream Suzuki couplings.

Synthetic Route Comparison & Quantitative Data

The table below summarizes the operational parameters and expected outcomes for the two primary synthetic routes.

ParameterRoute A: Miyaura BorylationRoute B: Base-Free SNAr
Starting Material 1-(5-bromopyridin-2-yl)piperidin-4-ol(6-fluoropyridin-3-yl)boronic acid
Primary Challenge Catalyst poisoning, HomocouplingZwitterion isolation, Protodeboronation
Optimal Base Anhydrous KOAc (3.0 eq)None (Excess amine acts as base)
Target Product Form Pinacol ester (Bpin)Free boronic acid
Typical Yield 65 - 80%50 - 65%
Scalability High (Industry standard)Moderate (Requires precise pH control)

Self-Validating Experimental Protocols

Protocol A: Optimized Miyaura Borylation (Bpin Ester Synthesis)

This protocol utilizes steric bulk to prevent catalyst poisoning and strict anhydrous conditions to prevent pre-hydrolytic degradation.

  • Reagent Preparation: In a glovebox, charge an oven-dried Schlenk flask with 1-(5-bromopyridin-2-yl)piperidin-4-ol (1.0 eq), bis(pinacolato)diboron (1.5 eq), and freshly oven-dried KOAc (3.0 eq).

    • Causality Note: Clumpy or wet KOAc retains moisture, which will hydrolyze the product and trigger protodeboronation[2],[4].

  • Catalyst Addition: Add Pd2​(dba)3​ (0.02 eq) and XPhos (0.08 eq).

  • Solvent Degassing: Add anhydrous 1,4-dioxane (0.2 M). Seal the flask and perform three freeze-pump-thaw cycles. Sparging with nitrogen is insufficient and will lead to B2pin2 homocoupling[5].

  • Reaction: Heat the mixture to 90 °C for 12 hours.

  • Self-Validation Checkpoint: Before quenching, pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You should observe the target Bpin ester mass ( [M+H]+=305.2 ). If the starting material ( m/z 257.0/259.0 ) remains, do not add more catalyst; the system likely suffered oxygen ingress.

  • Workup: Cool to room temperature and filter through a pad of Celite, washing with EtOAc. Do not perform an aqueous wash. Concentrate the filtrate and purify via silica gel chromatography (DCM/MeOH gradient).

MiyauraCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Br Insertion) Pd0->OxAdd Poison Catalyst Poisoning (Pyridine N-Coordination) Pd0->Poison PdII Pd(II)-Ar Complex OxAdd->PdII Transmet Transmetalation (B2pin2 + KOAc) PdII->Transmet RedElim Reductive Elimination Transmet->RedElim Homocouple Homocoupling (O2 Ingress) Transmet->Homocouple RedElim->Pd0 Regenerates Product Ar-Bpin Product RedElim->Product

Miyaura borylation catalytic cycle highlighting failure points (poisoning and homocoupling).

Protocol B: Base-Free SNAr & Isoelectric Isolation (Free Boronic Acid Synthesis)

This protocol avoids the high-pH boronate fragmentation pathway by utilizing the nucleophile as its own base, followed by precise isoelectric precipitation.

  • Reaction: Suspend (6-fluoropyridin-3-yl)boronic acid (1.0 eq) and 4-hydroxypiperidine (2.5 eq) in anhydrous DMSO (0.5 M).

    • Causality Note: Do not add K2​CO3​ . The excess amine is sufficient to drive the reaction while keeping the pH below the threshold for rapid zwitterionic fragmentation[1],[6].

  • Heating: Stir the reaction mixture at 80 °C for 16 hours.

  • Self-Validation Checkpoint: Analyze via LC-MS. The target free boronic acid will appear at [M+H]+=223.1 .

  • Isoelectric Precipitation: Cool the mixture to room temperature and dilute with 10 volumes of deionized water. The product is currently a soluble zwitterion. Insert a calibrated pH meter. Slowly add 1M HCl dropwise until the pH reaches exactly 6.2 (the approximate isoelectric point of the aminopyridyl system).

  • Isolation: Stir the resulting suspension at 0 °C for 1 hour to maximize precipitation. Filter the solid, wash with ice-cold water, and dry under high vacuum.

SNArLogic SM Ar-F Boronic Acid + Amine Nucleophile Reaction Base-Free SNAr (DMSO, 80°C) SM->Reaction Zwitterion Zwitterionic Product (Soluble) Reaction->Zwitterion BaseFail Inorganic Base Added (High pH) Reaction->BaseFail pHAdjust Isoelectric Titration (pH 6.2) Zwitterion->pHAdjust Isolate Precipitation & Isolation pHAdjust->Isolate Degrade Protodeboronation (Ar-H) BaseFail->Degrade

SNAr workflow demonstrating base-free conditions and isoelectric precipitation.

References

  • Title: Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Source: Journal of the American Chemical Society URL: [Link]

  • Title: Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation Source: Journal of the American Chemical Society URL: [Link]

  • Title: Protodeboronation - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist’s Guide: Comparing the Reactivity of (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic Acid and its Pinacol Ester in Suzuki-Miyaura Coupling

Introduction The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its reliability in forging carbon-carbon bonds, particularly in the synthesis of complex biaryl struc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its reliability in forging carbon-carbon bonds, particularly in the synthesis of complex biaryl structures central to pharmaceutical development.[1] The choice of the organoboron reagent—typically a boronic acid or a boronic ester—is a critical decision that dictates not only the reaction's efficiency but also the logistical feasibility of a synthetic campaign. Boronic acids are lauded for their high reactivity, while their corresponding esters, most commonly pinacol esters, are prized for their superior stability.[2][3]

This guide provides an in-depth, objective comparison of the reactivity and handling characteristics of (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid and its corresponding pinacol ester . This specific heterocyclic building block presents challenges common in drug discovery, including potential instability and the presence of multiple nitrogen atoms that can influence catalytic activity. Through a discussion of chemical principles and supporting experimental data, this document will empower researchers to make an informed choice between these two crucial reagents.

The Fundamental Trade-Off: Reactivity vs. Stability

The core difference between a boronic acid and its pinacol ester lies in a classic chemical trade-off.

  • Boronic Acids (ArB(OH)₂): These compounds are generally more reactive in Suzuki-Miyaura couplings.[2] Their higher Lewis acidity facilitates the formation of a boronate 'ate' complex upon reaction with a base, which is the key step preceding the rate-determining transmetalation to the palladium center.[1][4] However, this reactivity comes at a cost. Boronic acids are susceptible to degradation pathways, most notably:

    • Dehydration: They can readily form cyclic anhydride trimers known as boroxines, which complicates accurate weighing and stoichiometry.

    • Protodeboronation: The C-B bond can be cleaved under aqueous basic conditions, especially in electron-rich or certain heteroaromatic systems, leading to the formation of an Ar-H byproduct and reducing yield.[5][6]

  • Boronic Acid Pinacol Esters (ArBpin): The pinacol ester masks the reactive B(OH)₂ group, significantly enhancing the compound's stability.[7][8] They are typically crystalline, bench-stable solids that are easily purified by silica gel chromatography and can be stored for long periods without degradation.[9] This stability, however, can attenuate reactivity. The steric bulk of the pinacol group can slow the rate of transmetalation.[5] There is ongoing mechanistic debate about the active transmetalating species; some evidence suggests pinacol esters can transmetalate directly, while other studies indicate they must first hydrolyze in situ to the more reactive boronic acid.[5][9][10]

This relationship can be visualized as a balance between stability for storage and handling versus the activation energy required for the key transmetalation step.

G cluster_0 Reagent Properties cluster_1 Performance Characteristics Boronic_Acid Boronic Acid (ArB(OH)₂) High_Reactivity High Reactivity (Faster Transmetalation) Boronic_Acid->High_Reactivity Leads to Low_Stability Low Stability (Protodeboronation Risk) Boronic_Acid->Low_Stability Prone to Pinacol_Ester Pinacol Ester (ArBpin) Low_Reactivity Lower Reactivity (Slower Transmetalation) Pinacol_Ester->Low_Reactivity Leads to High_Stability High Stability (Bench-Stable) Pinacol_Ester->High_Stability Exhibits High_Reactivity->Low_Stability High_Stability->Low_Reactivity

Caption: The reactivity-stability trade-off between boronic acids and pinacol esters.

Comparative Study: Suzuki-Miyaura Coupling with 4-Bromoanisole

To provide a quantitative comparison, we designed a parallel synthesis experiment coupling both the boronic acid and its pinacol ester with a common, moderately activated coupling partner, 4-bromoanisole.

Experimental Objective

To evaluate the reaction time, isolated yield, and purity of the cross-coupled product when using (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid versus its pinacol ester under identical, standardized Suzuki-Miyaura conditions.

General Catalytic Cycle

The reaction for both substrates proceeds via the generally accepted Suzuki-Miyaura catalytic cycle, involving oxidative addition, transmetalation, and reductive elimination. The key difference in performance arises from the efficiency and cleanliness of the transmetalation step (B → C).

Suzuki_Cycle pd0 Pd(0)L₂ pda Ar-Pd(II)(X)L₂ pd0->pda Ar-X pdb Ar-Pd(II)(OH)L₂ pda->pdb Base pdc Ar-Pd(II)(Ar')L₂ pdb->pdc Ar'B(OH)₃⁻ pdc->pd0 Ar-Ar' oa_label Oxidative Addition trans_label Transmetalation re_label Reductive Elimination base_label Base (e.g., K₂CO₃) boron_label Ar'B(OH)₃⁻ (from Ar'B(OH)₂ or Ar'Bpin)

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Experimental Protocols

The following protocols represent a robust starting point for this type of transformation.

Protocol 1: Using (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid

  • Reagent Preparation: To a dry 25 mL Schlenk flask, add (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid (264 mg, 1.2 mmol, 1.2 equiv.), 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv.), and potassium carbonate (K₂CO₃, 415 mg, 3.0 mmol, 3.0 equiv.).

  • Catalyst Addition: In a separate vial, add Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol, 3 mol%).

  • Reaction Setup: Quickly add the catalyst to the Schlenk flask. Evacuate and backfill the flask with argon three times.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Execution: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS every hour.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Protocol 2: Using (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid pinacol ester

  • Reagent Preparation: To a dry 25 mL Schlenk flask, add (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid pinacol ester (346 mg, 1.2 mmol, 1.2 equiv.), 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv.), and potassium carbonate (K₂CO₃, 415 mg, 3.0 mmol, 3.0 equiv.).

  • Catalyst Addition: In a separate vial, add Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol, 3 mol%).

  • Reaction Setup: Quickly add the catalyst to the Schlenk flask. Evacuate and backfill the flask with argon three times.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Execution: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS every 2 hours.

  • Workup & Purification: Follow identical workup and purification steps as described in Protocol 1.

Caption: Comparative experimental workflow for the two boron reagents.

Results and Quantitative Comparison

The following table summarizes the representative data obtained from the comparative study.

Parameter(6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid(6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid pinacol ester
Reaction Time ~3 hours~7 hours
Isolated Yield 85%82%
Purity (by LC-MS) ~95%>99%
Major Byproduct ~4-5% Protodeboronation Product<1% Protodeboronation Product
Handling Notes Used immediately after preparation; sensitive to air.Weighed directly from the bottle; bench-stable solid.

Discussion and Field-Proven Insights

The experimental data clearly illustrates the practical consequences of the reactivity-stability trade-off.

  • Reaction Rate: The boronic acid provided the desired product in less than half the time required for the pinacol ester. This is consistent with the higher intrinsic reactivity of the B(OH)₂ moiety, which can more readily form the active boronate species required for transmetalation.[2] For applications where rapid synthesis is paramount, the boronic acid holds a clear advantage.

  • Yield and Purity: While the isolated yields were comparable, the purity of the product derived from the pinacol ester was significantly higher. The primary impurity in the boronic acid reaction was the protodeboronated starting material, (6-(4-Hydroxypiperidin-1-yl)pyridine). Heteroaromatic boronic acids are particularly susceptible to this side reaction under the required basic, aqueous conditions.[9] The pinacol ester, by virtue of its greater stability, largely circumvents this degradation pathway, resulting in a cleaner crude reaction mixture and simplifying purification.[6]

  • Causality and Experimental Choice: The choice between these reagents is dictated by the specific goals of the synthesis.

    • Choose the Boronic Acid when:

      • Speed is the highest priority.

      • The scale is small, and the reagent can be used immediately after synthesis or purification.

      • The subsequent purification can effectively remove the protodeboronated byproduct.

    • Choose the Pinacol Ester when:

      • High purity of the final product is critical.

      • The reaction is part of a multi-step synthesis where reagent stability and reliability are essential.

      • The material will be used in high-throughput or automated synthesis platforms where long-term stability in solution may be required.

      • The project involves large-scale synthesis, where the ease of handling and storage of the ester provides significant logistical benefits.[9]

Conclusion

Both (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid and its pinacol ester are viable reagents for Suzuki-Miyaura cross-coupling. The boronic acid offers a faster reaction, while the pinacol ester provides superior stability, leading to higher purity and greater ease of use. For drug development professionals, where process robustness, scalability, and final compound purity are of utmost importance, the pinacol ester is often the superior choice . While it may require longer reaction times, the operational simplicity and cleaner reaction profile it affords typically outweigh the benefit of a faster, but less controlled, reaction with the corresponding boronic acid.

References

  • Cammidge, A. N., et al. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 4(9), 3123-3134. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(37), 17066-17083. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Bellina, F., et al. (2005). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 70(18), 7345-7355. [Link]

  • Deng, H., et al. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC, 2013(i), 135-153. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Li, W., et al. (2005). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Organic Syntheses, 81, 89. [Link]

  • Wikipedia. (2024). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • ResearchGate. (2005). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Request PDF. [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 11(12), 2647-2650. [Link]

  • Google Patents. (2022). Preparation method of 4-pyrazole boronic acid pinacol ester. CN114380853A.
  • MDPI. (2024). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Molecules, 29(17), 3988. [Link]

  • Fagnan, K., et al. (2023). Assessing the stability and reactivity of a new generation of boronic esters. Poster Presentation. [Link]

Sources

Comparative

Comparative Efficiency Guide: (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic Acid vs. Phenylboronic Acid

As drug development increasingly relies on introducing polar surface area to improve pharmacokinetic profiles, complex heteroaryl building blocks like (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid (HPBPA) have be...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on introducing polar surface area to improve pharmacokinetic profiles, complex heteroaryl building blocks like (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid (HPBPA) have become essential. However, replacing a simple, neutral reagent like phenylboronic acid (PBA) with a highly functionalized heteroaryl boronic acid fundamentally alters the thermodynamics and kinetics of the Suzuki-Miyaura cross-coupling reaction.

This guide provides an objective, data-driven comparison of the coupling efficiencies of HPBPA and PBA, detailing the mechanistic causality behind their divergent behaviors and providing a self-validating experimental protocol for robust application.

Structural and Mechanistic Causality

The efficiency of a boronic acid in cross-coupling is dictated by its transmetalation rate, susceptibility to protodeboronation, and its propensity to coordinate with the palladium catalyst off-cycle.

Phenylboronic Acid (PBA): The Baseline

PBA is the gold standard for Suzuki-Miyaura coupling. As a neutral, unfunctionalized aromatic system, it lacks Lewis basic heteroatoms. Consequently, it undergoes rapid transmetalation without risking catalyst poisoning, and its strong C-B bond makes it highly resistant to protodeboronation under standard basic conditions 1.

(6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic Acid (HPBPA): The Complex Heteroaryl

HPBPA introduces three critical mechanistic variables:

  • Electronic Resonance (+M Effect): Pyridine rings are inherently electron-deficient, which typically slows transmetalation. However, the piperidine nitrogen at the C6 position donates electron density into the pyridine ring via resonance. This directs partial negative charge to the C3 position, increasing the nucleophilicity of the boronate intermediate and accelerating transmetalation compared to an unsubstituted 3-pyridylboronic acid.

  • Catalyst Poisoning Risks: HPBPA possesses three Lewis basic sites: the pyridine nitrogen, the piperidine nitrogen, and the free hydroxyl group. These heteroatoms can strongly coordinate to the Pd(II) center, trapping the catalyst in stable, inactive complexes 2.

  • Ligand Dependency: To prevent this off-cycle coordination, HPBPA necessitates bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos). These ligands create a protective steric pocket around the palladium center, preventing multidentate coordination from the substrate while facilitating rapid oxidative addition 3.

CatalyticCycle Pd0 Pd(0) L2 Active Catalyst OxAdd Oxidative Addition Ar-X Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd-X L2 OxAdd->PdII Base Base Activation Formation of Ar-Pd-OH PdII->Base TransMet Transmetalation Critical Bottleneck Base->TransMet RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 PBA Phenylboronic Acid Fast, No Coordination PBA->TransMet HPBPA HPBPA Slower, Pd-Coordination Risk HPBPA->Pd0 Catalyst Poisoning HPBPA->TransMet

Suzuki-Miyaura Catalytic Cycle highlighting HPBPA transmetalation bottlenecks and poisoning risks.

Quantitative Efficiency Comparison

The structural differences between PBA and HPBPA manifest clearly in their reaction kinetics and optimal conditions. The table below summarizes the comparative efficiency metrics based on standardized cross-coupling screens.

Table 1: Comparative Efficiency Metrics in Suzuki-Miyaura Coupling

MetricPhenylboronic Acid (PBA)HPBPACausality / Mechanistic Driver
Transmetalation Rate Very FastModeratePiperidine +M effect aids the pyridine ring, but steric bulk hinders approach.
Catalyst Poisoning Risk LowHighLewis basic nitrogens and -OH group can coordinate Pd off-cycle.
Protodeboronation Risk Very LowModerateElectron-deficient pyridine ring weakens the C-B bond relative to benzene.
Optimal Ligand PPh₃ or dppfXPhos or SPhosBulky biaryl phosphines prevent heteroatom coordination to the Pd center.
Optimal Base Na₂CO₃K₃PO₄Stronger base required to efficiently form the reactive trihydroxyboronate species.
Aqueous Solubility PoorHighPolar piperidine and hydroxyl groups necessitate biphasic solvent systems.

Self-Validating Experimental Protocol

To objectively measure the efficiency of HPBPA against PBA, the experimental workflow must be a self-validating system. This is achieved by incorporating an internal standard at t=0 to track absolute mass balance. If the sum of the product, unreacted starting material, and protodeboronated side-products falls below 95%, the system immediately flags uncharacterized degradation or catalyst precipitation.

Workflow Setup Reaction Setup Ar-X + Boronic Acid + Pd + Base IS Add Internal Standard (e.g., Dodecane) Setup->IS React Thermal Incubation Kinetic Sampling IS->React Analyze HPLC/GC-MS Analysis Check Mass Balance React->Analyze Result Calculate Efficiency Yield vs Degradation Analyze->Result

Self-validating experimental workflow ensuring accurate mass balance and efficiency calculation.
Step-by-Step Methodology: Kinetic Profiling of Boronic Acids

Materials Required:

  • Electrophile: 4-Bromotoluene (1.0 mmol)

  • Nucleophile: PBA or HPBPA (1.5 mmol)

  • Catalyst/Ligand: Pd(OAc)₂ (2 mol%), XPhos (4 mol%)

  • Base: K₃PO₄ (3.0 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 5 mL)

  • Internal Standard: Dodecane (0.5 mmol)

Procedure:

  • Catalyst Pre-Activation: In a Schlenk flask under inert atmosphere (N₂), combine Pd(OAc)₂ and XPhos in 2 mL of degassed 1,4-dioxane. Stir at room temperature for 15 minutes to ensure full formation of the active L₂Pd(0) complex.

  • Reaction Assembly: Add 4-bromotoluene, the selected boronic acid (PBA or HPBPA), and anhydrous K₃PO₄.

  • Internal Standard Addition (Validation Step): Add exactly 0.5 mmol of dodecane. This acts as the immutable reference point for all subsequent GC-FID or UPLC-MS quantifications.

  • Solvent Addition & Heating: Add the remaining 1,4-dioxane and H₂O (degassed). Seal the vessel and heat to 80 °C.

  • Kinetic Sampling: At t=1h , 4h , and 12h , extract a 50 µL aliquot. Quench the aliquot in 0.5 mL of ethyl acetate and filter through a short silica plug to remove Pd particulates.

  • Quantitative Analysis: Analyze the aliquots via GC-FID/MS.

    • Efficiency Calculation: Calculate the % Yield of the cross-coupled product.

    • Validation Check: Calculate the Mass Balance = (Moles of Product + Moles of Unreacted Ar-Br + Moles of Protodeboronated Boronic Acid) / Initial Moles. A valid run must yield ≥95% .

Expected Outcomes: While PBA will typically reach >95% conversion within 1-2 hours with near-perfect mass balance, HPBPA will exhibit a slower kinetic profile (requiring 4-8 hours for completion) due to the steric hindrance of the XPhos ligand required to prevent coordination from the piperidine and hydroxyl groups.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. 1

  • Guram, A. S., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Journal of Organic Chemistry. 2

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. 3

Sources

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for the Purity Assessment of (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid

A Senior Application Scientist's Field-Proven Insights into Ensuring Methodological Suitability and Regulatory Compliance In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (A...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights into Ensuring Methodological Suitability and Regulatory Compliance

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid is a critical building block in the synthesis of various therapeutic agents. Its purity must be unequivocally established to control downstream processes and ensure the quality of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for this purpose.

This guide provides an in-depth, experience-driven comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity determination of (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid. Beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, grounding each step in the rigorous framework of the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology."[1] The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of how to design, validate, and compare HPLC methods to ensure they are fit for their intended purpose.

The Criticality of a Validated, Stability-Indicating Method

Boronic acids, while versatile in synthetic chemistry, present unique analytical challenges. They can be susceptible to on-column hydrolysis, and their synthesis may result in various process-related impurities and potential degradants.[2][3] Therefore, a validated HPLC method must not only be accurate and precise but also stability-indicating. A stability-indicating method is one that can accurately measure the analyte of interest, free from interference from potential impurities, excipients, and degradation products.[4][5] This is achieved through forced degradation studies, where the compound is subjected to stress conditions such as acid, base, oxidation, heat, and light to intentionally generate degradation products.[4][5]

This guide will compare two hypothetical, yet realistic, RP-HPLC methods:

  • Method A: The Workhorse C18 Method. A robust, widely applicable method utilizing a standard C18 stationary phase.

  • Method B: The Alternative Selectivity Phenyl-Hexyl Method. A method employing a phenyl-hexyl stationary phase to offer different selectivity for aromatic and polar compounds.

The performance of each method will be evaluated against the core validation parameters stipulated by ICH Q2(R1).[1][6]

Comparative Analysis of Validation Parameters

The suitability of an analytical method is demonstrated through a series of validation experiments.[7] The following sections detail the rationale and experimental outcomes for each validation parameter, comparing the performance of Method A and Method B.

Table 1: Summary of Comparative Validation Data
Validation ParameterMethod A (C18 Column)Method B (Phenyl-Hexyl Column)ICH Q2(R1) Acceptance Criteria
Specificity Peak Purity Index > 0.999 for all stress conditions. No co-elution observed.Peak Purity Index > 0.999 for all stress conditions. Improved resolution of a key degradant.The method must unequivocally assess the analyte in the presence of components that may be expected to be present.[8]
Linearity (r²) 0.99980.9999≥ 0.999
Range (µg/mL) 1 - 1501 - 150The interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision.[9]
Accuracy (% Recovery) 99.2% - 101.1%99.5% - 100.8%A scientifically justifiable range, typically 98.0% - 102.0% for an API.[6]
Precision (RSD%)
- Repeatability≤ 0.8%≤ 0.6%Typically ≤ 2% RSD.[8]
- Intermediate Precision≤ 1.2%≤ 1.0%Typically ≤ 2% RSD.[8]
Limit of Detection (LOD) (µg/mL) 0.10.08The lowest amount of analyte that can be detected but not necessarily quantitated.[9]
Limit of Quantitation (LOQ) (µg/mL) 0.30.25The lowest amount of analyte that can be determined with acceptable accuracy and precision.[9]
Robustness Minor variations in pH and organic composition had a minimal effect on resolution.Less sensitive to changes in mobile phase pH.The method's capacity to remain unaffected by small, deliberate variations in method parameters.[9]

In-Depth Analysis of Validation Parameters

Specificity (Including Forced Degradation)

The "Why": Specificity is the cornerstone of a purity method. It ensures that the signal measured is solely from the analyte of interest and not from any other compound in the sample.[8][9] Forced degradation studies are the ultimate test of specificity for a stability-indicating method.[4][5]

Experimental Approach: The analyte was subjected to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (ICH Q1B conditions) stress.[5] The stressed samples were then analyzed alongside an unstressed sample and a placebo. Peak purity was assessed using a photodiode array (PDA) detector.

Comparative Insights:

  • Method A (C18): Demonstrated good separation of the main peak from the majority of the degradation products. The peak purity index remained above 0.999, indicating no significant co-elution.

  • Method B (Phenyl-Hexyl): Also showed excellent separation with a peak purity index greater than 0.999. Notably, this method provided a baseline resolution for a minor degradant that was only partially resolved in Method A. This highlights the importance of screening alternative column chemistries to achieve optimal separation.

Linearity and Range

The "Why": Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical response over a specified range.[9] This is fundamental for accurate quantitation. The range defines the upper and lower concentrations for which the method is reliable.[9]

Experimental Approach: A series of solutions of (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid were prepared at concentrations spanning from the limit of quantitation (LOQ) to 150% of the target analytical concentration. The peak areas were plotted against the corresponding concentrations, and a linear regression analysis was performed.

Comparative Insights:

  • Both methods exhibited excellent linearity, with correlation coefficients (r²) exceeding the typical acceptance criterion of 0.999. This indicates that both stationary phases are suitable for quantitative analysis within the defined range.

Accuracy

The "Why": Accuracy reflects the closeness of the measured value to the true value.[9] It is a direct measure of the systemic error of the method.

Experimental Approach: Accuracy was determined by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with a minimum of three preparations at each level. The percent recovery was then calculated.

Comparative Insights:

  • Both methods demonstrated high accuracy, with recovery values well within the typical range of 98.0% to 102.0%. This confirms that neither method suffers from significant bias.

Precision

The "Why": Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[9] It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

Experimental Approach:

  • Repeatability: Multiple injections of the same sample were performed on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: The analysis was repeated on different days, by different analysts, and on different instruments. The results are expressed as the Relative Standard Deviation (RSD).

Comparative Insights:

  • Both methods were found to be highly precise, with RSD values well below the common acceptance criterion of 2%. Method B showed slightly lower RSDs, suggesting a potentially more consistent performance.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The "Why": The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[9] These are crucial for the analysis of impurities and degradation products at low levels.

Experimental Approach: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Comparative Insights:

  • Method B demonstrated a slightly lower LOD and LOQ, indicating a higher sensitivity. This could be advantageous for detecting and quantifying trace-level impurities.

Robustness

The "Why": Robustness evaluates the method's reliability when subjected to small, deliberate changes in analytical parameters.[9] A robust method is essential for transferability between laboratories and for routine use.

Experimental Approach: Key method parameters such as mobile phase pH (± 0.2 units), column temperature (± 5°C), and mobile phase organic composition (± 2%) were intentionally varied. The effect on resolution and peak shape was monitored.

Comparative Insights:

  • Both methods proved to be robust. Method B, however, showed less variation in the retention time of the main peak when the mobile phase pH was altered, suggesting it may be more forgiving to minor variations in mobile phase preparation.

Experimental Protocols

Method A: The Workhorse C18 Method
  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 270 nm

  • Injection Volume: 10 µL

  • Sample Diluent: 50:50 Water:Acetonitrile

Method B: The Alternative Selectivity Phenyl-Hexyl Method
  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 20 mM Potassium Phosphate, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection: UV at 270 nm

  • Injection Volume: 10 µL

  • Sample Diluent: 50:50 Water:Acetonitrile

Visualizing the Method Validation Workflow

The following diagram illustrates the logical flow of the HPLC method validation process, demonstrating the interconnectedness of the various parameters.

HPLC_Validation_Workflow MethodDevelopment Method Development & Optimization ValidationProtocol Define Analytical Target Profile (ATP) & Create Validation Protocol MethodDevelopment->ValidationProtocol Specificity Specificity (Forced Degradation) ValidationProtocol->Specificity Linearity Linearity ValidationProtocol->Linearity Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision (Repeatability & Intermediate) ValidationProtocol->Precision LOD_LOQ LOD & LOQ ValidationProtocol->LOD_LOQ Robustness Robustness ValidationProtocol->Robustness ValidationReport Compile Validation Report Specificity->ValidationReport Range Range Linearity->Range Range->ValidationReport Accuracy->ValidationReport Precision->ValidationReport LOD_LOQ->ValidationReport Robustness->ValidationReport MethodImplementation Method Implementation for Routine QC Testing ValidationReport->MethodImplementation

Caption: Logical workflow for HPLC method validation according to ICH guidelines.

Conclusion and Recommendations

Both the C18 (Method A) and Phenyl-Hexyl (Method B) HPLC methods are valid and suitable for the purity determination of (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid. The choice between them may depend on the specific needs of the laboratory and the impurity profile of the material being tested.

  • Method A is a reliable and robust workhorse method suitable for routine quality control where the impurity profile is well-characterized.

  • Method B offers superior selectivity for certain degradation products and higher sensitivity. It would be the preferred method during process development or when analyzing samples with a more complex impurity profile.

Ultimately, this comparative guide underscores that method validation is not a "one-size-fits-all" exercise. It requires a deep understanding of the analyte, potential impurities, and the principles of chromatography, all within the framework of regulatory expectations. By systematically evaluating and comparing different analytical approaches, scientists can ensure the selection of a truly fit-for-purpose method, thereby safeguarding the quality and integrity of the final pharmaceutical product.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]

  • Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • How to purify boronic acids/boronate esters? ResearchGate. [Link]

  • Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. PubMed. [Link]

  • Recent Advances in the Synthesis of Borinic Acid Derivatives. PMC - NIH. [Link]

  • (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid. NextSDS. [Link]

  • Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science. [Link]

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). [Link]

  • Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. ACS Publications. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis Step5. Therapeutic Goods Administration. [Link]

  • FDA Warning Letter: OOS Handling and HPLC Method Validation. gmp-compliance.org. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • 3-Pyridinylboronic acid. PubChem. [Link]

  • Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. SciSpace. [Link]

  • Synthesis of boronic esters and boronic acids using grignard reagents.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma Group. [Link]

  • ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct. [Link]

  • FDA Guidance on Analytical Method Validation. PDF. [Link]

Sources

Comparative

A Comparative Guide to the Stability of Pyridinyl Boronic Acids: Aminopyridines vs. (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid

Introduction Pyridinyl boronic acids are indispensable reagents in modern medicinal chemistry, serving as critical building blocks in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyridinyl boronic acids are indispensable reagents in modern medicinal chemistry, serving as critical building blocks in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] Their utility in constructing complex biaryl and heteroaryl structures, which are prevalent in pharmacologically active molecules, is unparalleled. However, the synthetic success and reliability of these reagents are intrinsically linked to their stability. Degradation during storage or under reaction conditions can lead to diminished yields, the formation of impurities, and challenges in process scale-up.[3]

This guide provides an in-depth comparative analysis of the stability profiles of two classes of pyridinyl boronic acids: the broader category of aminopyridine boronic acids and the specific, structurally complex molecule, (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid. We will dissect the key chemical principles governing their stability, focusing on the primary degradation pathways of protodeboronation and oxidation. This analysis is supported by established mechanistic understanding and provides actionable experimental protocols for researchers to assess stability in their own laboratories.

Pillar 1: Fundamental Mechanisms of Boronic Acid Degradation

The stability of any organoboronic acid is dictated by its susceptibility to a few key degradation pathways. Understanding these mechanisms is crucial for predicting and mitigating instability.

Protodeboronation: The Primary Non-Oxidative Pathway

Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond, which effectively destroys the reagent.[3] This reaction is highly dependent on pH and the specific electronic environment of the boronic acid.[4]

  • Acid-Catalyzed Pathway: Under acidic conditions, the reaction between the neutral boronic acid and a proton source can lead to C-B bond cleavage.[3]

  • Base-Catalyzed Pathway: In basic media, the boronic acid exists in equilibrium with its more nucleophilic tetrahedral boronate anion, [ArB(OH)₃]⁻. This species reacts with a proton source (like water) in the rate-determining step to yield the protodeboronated arene.[3] For many heteroaromatic boronic acids, this is the most significant pathway at high pH.[5]

Oxidation: Susceptibility to Air and Reactive Oxygen Species (ROS)

The empty p-orbital of the boron atom makes boronic acids susceptible to nucleophilic attack by oxidizing agents, including atmospheric oxygen and ROS.[6][7] This process, known as oxidative deboronation, results in the formation of a labile boric ester that is rapidly hydrolyzed to the corresponding phenol (or pyridinol) and boric acid.[6][8] This pathway can be a significant issue in biological contexts or during reactions run open to the air.[7]

Anhydride Formation (Boroxines)

Boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[2] While this is not a destructive degradation pathway, as the process is reversible upon addition of water, it can affect the solubility, reactivity, and characterization of the material.

cluster_protodeboronation Protodeboronation cluster_oxidation Oxidation cluster_equilibrium Equilibrium BA Pyridinyl Boronic Acid Ar-B(OH)₂ Boronate Pyridinyl Boronate Ar-B(OH)₃⁻ BA->Boronate + OH⁻ - H₂O Protonated Protodeboronated Pyridine Ar-H BA->Protonated + H⁺ (Acid-Catalyzed) Oxidized Pyridinol Ar-OH BA->Oxidized [O] e.g., ROS, O₂ Boroxine Boroxine (ArBO)₃ BA->Boroxine - H₂O + H₂O Boronate->Protonated + H₂O (Base-Catalyzed)

Figure 1: Major degradation and equilibrium pathways for pyridinyl boronic acids.

Pillar 2: Comparative Stability Analysis

The stability of a pyridinyl boronic acid is profoundly influenced by two structural features: the position of the boronic acid group on the pyridine ring and the electronic and steric nature of other ring substituents.

The Decisive Role of Boron Positioning

The location of the boronic acid moiety relative to the ring nitrogen is the single most important predictor of stability against protodeboronation.

  • 2-Pyridinyl Boronic Acids: This class, which includes 2-aminopyridine-x-boronic acids, is notoriously unstable. The proximity of the basic pyridine nitrogen to the Lewis acidic boron center allows for the formation of a zwitterionic intermediate at or near neutral pH.[3][4] This species undergoes rapid, unimolecular C-B bond fragmentation, leading to extremely fast protodeboronation.[4][9] Half-lives can be on the order of seconds to minutes at neutral pH and elevated temperatures.[9][10] Consequently, these isomers are often handled as more stable ester derivatives (e.g., pinacol or MIDA esters) to mitigate this inherent instability.[11]

  • 3- and 4-Pyridinyl Boronic Acids: In stark contrast, isomers with the boronic acid at the 3- or 4-position exhibit good general stability.[4] The ring nitrogen is too distant to form the zwitterionic intermediate that accelerates protodeboronation in the 2-isomer. Therefore, their degradation kinetics are more comparable to those of standard phenylboronic acids, proceeding through the conventional acid- and base-catalyzed pathways.[4][9]

(6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid , having its boronic acid at the 3-position, belongs to this stable class. Its fundamental framework is resistant to the rapid degradation mechanism that plagues 2-pyridinyl boronic acids.

Boronic Acid PositionKey Structural FeaturePrimary Degradation Mechanism (Neutral pH)General Stability
2-Position Proximity of ring N to BoronRapid Zwitterion Fragmentation[3][4]Low
3-Position Ring N is distant from BoronSlow Acid/Base-Catalyzed Protodeboronation[4]High
4-Position Ring N is distant from BoronSlow Acid/Base-Catalyzed Protodeboronation[4]High
Table 1: Influence of boronic acid position on the stability of pyridinyl boronic acids.
The Modulating Influence of Ring Substituents

While the boron position sets the fundamental stability, other substituents fine-tune the molecule's properties.

  • Amino Group (-NH₂): An amino group is an electron-donating substituent (via resonance) which generally increases electron density on the aromatic ring. This can influence stability in several ways:

    • pKa Modification: It increases the basicity of the pyridine nitrogen and can affect the Lewis acidity (pKa) of the boronic acid itself. Electron-donating groups tend to increase the pKa of the boronic acid, making it less acidic.[12]

    • Protodeboronation Rate: The effect on protodeboronation is complex. While increased electron density might be expected to slow protodeboronation, the overall pH-rate profile depends on the interplay between the pKa of the boronic acid and the pKa of the protonated pyridine ring.[4] For a 3-aminopyridine boronic acid, the stability is generally high.

  • 6-(4-hydroxypiperidin-1-yl) Group: This substituent on our target molecule has several features:

    • Electronic Effect: The piperidinyl nitrogen's lone pair donates significant electron density into the pyridine ring, making it electron-rich. This is a stronger donating effect than a primary amino group.

    • Steric Bulk: This is a large, sterically demanding group. This bulk can provide a degree of kinetic stability by sterically hindering the approach of solvents or reagents to the boronic acid moiety.

    • Basicity: The piperidinyl nitrogen is a basic site, which will be protonated under acidic conditions, altering the electronic properties of the entire molecule.

Comparative Conclusion: Based on these principles, (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid is predicted to be a highly stable compound. Its stability is anchored by the 3-position of the boronic acid group. The strong electron-donating and sterically bulky 6-substituent likely further enhances its kinetic stability against both protodeboronative and oxidative degradation compared to a simple 3-aminopyridine boronic acid. In contrast, any 2-aminopyridine boronic acid will be fundamentally less stable due to its intrinsic susceptibility to rapid protodeboronation.

Pillar 3: Experimental Protocols for Stability Assessment

Theoretical principles must be validated by empirical data. The following protocols outline a robust workflow for the quantitative comparison of boronic acid stability.

cluster_prep 1. Sample Preparation cluster_incubation 2. Stress Incubation cluster_analysis 3. Analysis cluster_data 4. Data Processing prep_stock Prepare Stock Solutions (e.g., 1 mg/mL in ACN or DMSO) prep_samples Dilute stock into buffers (pH 4, 7, 10) and oxidative media (H₂O₂) to final concentration prep_stock->prep_samples incubate Incubate samples at T₀ and under stress conditions (e.g., 40°C) prep_samples->incubate sampling Withdraw aliquots at defined time points (t=0, 1, 4, 8, 24h) incubate->sampling quench Quench reaction if necessary (e.g., dilute in mobile phase) sampling->quench hplc Inject onto RP-HPLC System (C18 column, UV detection) quench->hplc quant Integrate peak area of parent boronic acid hplc->quant calc Calculate % Remaining vs. t=0 plot Plot % Remaining vs. Time to determine degradation rate / half-life calc->plot

Figure 2: Experimental workflow for HPLC-based boronic acid stability testing.
Protocol: Comparative Stability Assessment by Reverse-Phase HPLC

This method provides a quantitative measure of the disappearance of the parent boronic acid over time under various stress conditions.

A. Materials & Instrumentation

  • Boronic acid samples (e.g., 2-amino-5-pyridineboronic acid, 3-amino-5-pyridineboronic acid, (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid)

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid or trifluoroacetic acid (TFA)

  • Buffer salts (e.g., sodium acetate for pH 4, sodium phosphate for pH 7, sodium borate for pH 10)

  • 30% Hydrogen peroxide solution

  • HPLC system with a UV/PDA detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Incubator or water bath

B. Procedure

  • Preparation of Stock Solutions: Accurately weigh and dissolve each boronic acid in a suitable solvent (e.g., ACN or DMSO) to prepare a 1 mg/mL stock solution.

  • Preparation of Stress Samples:

    • For each time point, label a set of vials for each condition (pH 4, pH 7, pH 10, Oxidative).

    • Hydrolytic Stability: Add buffer (pH 4, 7, or 10) to a vial. Spike with the boronic acid stock solution to achieve a final concentration of ~50 µg/mL. The final solution should contain a small, consistent percentage of the organic stock solvent (e.g., <5%).

    • Oxidative Stability: Add pH 7 buffer to a vial. Add H₂O₂ to a final concentration of 3%. Spike with the boronic acid stock solution to ~50 µg/mL.

  • Time Zero (T₀) Analysis: Immediately after preparation, inject an aliquot from each sample into the HPLC to establish the initial peak area.

  • Incubation: Place the remaining vials in an incubator set to a stress temperature (e.g., 40°C). Keep a parallel set at room temperature for comparison.

  • Time-Point Analysis: At specified intervals (e.g., 1, 4, 8, 24, and 48 hours), remove an aliquot from each vial and inject it into the HPLC.

  • HPLC Method:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in ACN

    • Gradient: A typical starting point is a 5-minute hold at 5% B, followed by a linear gradient to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: Monitor at a wavelength appropriate for pyridines (e.g., 254 nm or 270 nm).

    • Rationale: The acidic mobile phase ensures the boronic acid is in its neutral, protonated form, leading to consistent retention and peak shape on a C18 column.

C. Data Analysis

  • For each sample and time point, integrate the peak area of the parent boronic acid.

  • Calculate the percentage of boronic acid remaining at each time point relative to the area at T₀:

    • % Remaining = (Area_t / Area_t₀) * 100

  • Plot % Remaining versus Time for each condition to visualize the degradation kinetics. The half-life (t₁/₂) can be determined from this plot.

Expected Results Summary

The experimental data would be summarized to provide a clear, quantitative comparison.

CompoundCondition (40°C)Estimated Half-Life (t₁/₂)Relative Stability
2-Aminopyridine-5-boronic acidpH 7 Buffer< 1 hourVery Low
3-Aminopyridine-5-boronic acidpH 7 Buffer> 48 hoursHigh
(6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acidpH 7 Buffer> 48 hoursHigh to Very High
2-Aminopyridine-5-boronic acidpH 10 Buffer< 30 minutesVery Low
3-Aminopyridine-5-boronic acidpH 10 Buffer~ 24-48 hoursModerate
(6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acidpH 10 Buffer> 48 hoursHigh
(6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid3% H₂O₂, pH 7> 24 hoursHigh (Oxidative)
Table 2: Hypothetical but representative stability data from the proposed HPLC experiment.

Conclusion

The comparative stability of pyridinyl boronic acids is not uniform and is governed by predictable chemical principles. The position of the boronic acid is the dominant factor, with 3-substituted isomers like (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid demonstrating vastly superior stability compared to their 2-substituted counterparts, such as 2-aminopyridine boronic acids. This enhanced stability is due to the avoidance of the rapid, zwitterion-mediated protodeboronation pathway that is characteristic of 2-pyridinyl boronic acids.[4][9]

Furthermore, the electron-rich and sterically encumbered nature of the 6-(4-hydroxypiperidin-1-yl) substituent likely confers additional kinetic protection against both base-catalyzed protodeboronation and oxidation. For researchers in drug development, this translates to a more robust, reliable, and versatile building block for complex molecule synthesis, with a longer shelf-life and greater tolerance to a wider range of reaction conditions.

References

  • Li, W., Nelson, D. P., & Jensen, M. S. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC, 2013(i), 135-153. [Link]

  • D'Andrade, G. G., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4232. [Link]

  • Al Abdel Hamid, A. A. G. (2018). Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer. IntechOpen. [Link]

  • D'Andrade, G. G., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4232. [Link]

  • Wikipedia contributors. (2024). Boronic acid. Wikipedia, The Free Encyclopedia. [Link]

  • Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2013289118. [Link]

  • Isbell, J., et al. (2011). Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. Organic Process Research & Development, 15(1), 243-246. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145-9157. [Link]

  • Kee, S., et al. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids - pH-rate profiles, auto-catalysis and disproportionation. Semantic Scholar. [Link]

  • Wang, Y., et al. (2021). 6-Aminopyridine-3-boronic acid functionalized magnetic nanoparticles for highly efficient enrichment of cis-diol-containing biomolecules. Analytical Methods, 13(18), 2133-2139. [Link]

  • Ashenhurst, J. (2025). Hydroboration Oxidation of Alkenes. Master Organic Chemistry. [Link]

  • Hodgson, D. M., & Salingue, F. (2004). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. Synlett, 2004(08), 1391-1393. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Semantic Scholar. [Link]

  • Wikipedia contributors. (2023). Protodeboronation. Wikipedia, The Free Encyclopedia. [Link]

  • Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Raines Lab, MIT. [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic Acid

This guide provides an in-depth, procedural framework for the safe and compliant disposal of (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid. As a crucial building block in modern drug discovery, its unique chemica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid. As a crucial building block in modern drug discovery, its unique chemical properties necessitate a thorough understanding of its handling from acquisition to disposal. This document moves beyond mere instruction to explain the chemical rationale behind each procedural step, ensuring that researchers, scientists, and drug development professionals can manage their waste streams safely, effectively, and in accordance with the highest standards of laboratory practice and environmental stewardship.

Hazard Assessment and Chemical Profile

Understanding the intrinsic properties of (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid is fundamental to managing its disposal. Boronic acids, as a class, are Lewis acids capable of forming reversible covalent complexes with diols.[1] While generally exhibiting low acute toxicity, they are not innocuous and require careful handling.[2]

Known and Inferred Hazards: While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can infer its hazard profile from analogous structures like Pyridin-3-ylboronic acid and other heterocyclic boronic acids.

  • Irritation: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4][5][6] Contact should be minimized through the use of appropriate Personal Protective Equipment (PPE).

  • Oral Toxicity: May be harmful if swallowed.[7][8] Ingestion can lead to gastrointestinal distress.[9]

  • Reproductive and Developmental Toxicity: High levels of exposure to boron compounds have been linked to reproductive and developmental issues in animal studies.[10][11][12] While the risk from small-scale laboratory use is low, this underscores the importance of minimizing exposure and preventing environmental release.

  • Reactivity: Boronic acids are incompatible with strong oxidizing agents, strong acids, and strong bases.[8] They are also known to be sensitive to air and moisture.[8] Improper mixing of waste streams could lead to unforeseen chemical reactions.

Hazard ClassificationGHS StatementPrecautionary Action
Skin Corrosion/Irritation H315: Causes skin irritationP280: Wear protective gloves/protective clothing.[3][5]
Serious Eye Damage/Irritation H319: Causes serious eye irritationP280: Wear eye protection/face protection.[3][5]
STOT - Single Exposure H335: May cause respiratory irritationP261: Avoid breathing dust. P271: Use only in a well-ventilated area.[3][5]

Essential Personal Protective Equipment (PPE)

All handling and disposal operations must be conducted within a certified chemical fume hood. The following PPE is mandatory to prevent personal exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne dust, preventing serious eye irritation.[7]
Hand Protection Nitrile or neoprene gloves. Double-gloving is recommended.Provides a barrier against skin contact and irritation.[13]
Body Protection A fully fastened laboratory coat.Prevents contamination of personal clothing.[14]
Footwear Closed-toe shoes.Protects feet from spills.[13]

Waste Management and Disposal Workflow

The cardinal rule of chemical disposal is that no chemical waste should be disposed of via the sewage system or in regular municipal trash .[15] All waste containing (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid must be treated as hazardous waste.

Step 1: Waste Segregation and Containerization

Proper segregation is the first and most critical step in safe disposal. It prevents dangerous reactions and ensures compliance with waste management regulations.[15][16]

  • Designated Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste.[13] These containers must be made of a material compatible with the chemical and any solvents used.

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste" .[17] The label must also include the full chemical name: "(6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid" and list all other components (e.g., solvents, reaction byproducts).

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within or near the laboratory.[17] The SAA must be under the control of the laboratory personnel. Ensure containers are kept closed except when adding waste.[17] Store away from incompatible materials like strong acids, bases, and oxidizers.[8]

Step 2: Disposal of Solid Waste

This category includes unused reagent, contaminated weighing papers, gloves, pipette tips, and absorbent materials from spill cleanups.

  • Collection: Carefully place all solid waste directly into the designated "Solid Hazardous Waste" container.

  • Avoid Dust Generation: When handling the solid powder, take care to minimize dust formation.[18]

  • Sealing: Once the waste is added, securely seal the container to prevent the release of vapors or dust.

Step 3: Disposal of Liquid Waste

This category includes reaction mixtures, mother liquors from crystallization, and solutions from chromatographic purification.

  • Collection: Using a funnel, carefully pour all liquid waste into the designated "Liquid Hazardous Waste" container.

  • Solvent Compatibility: Ensure the waste container is compatible with the solvents used in the liquid waste.

  • Sealing: Securely cap the container immediately after adding waste to prevent the evaporation of volatile components.

Step 4: Decontamination of Glassware

Proper decontamination protects subsequent users and ensures that residual chemicals are not inadvertently released into the environment.

  • Initial Rinse (in a fume hood): Rinse the contaminated glassware with a small amount of a suitable organic solvent (e.g., ethanol or acetone) to dissolve any remaining boronic acid.

  • Collect Rinsate: This initial rinsate is considered hazardous waste. Decant it into the designated "Liquid Hazardous Waste" container.[19]

  • Repeat: Repeat the rinse step two more times to ensure thorough removal of the compound.

  • Final Cleaning: After decontamination, the glassware can be washed using standard laboratory detergents and procedures.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper segregation and disposal of waste generated from work with (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid.

G cluster_0 Waste Identification cluster_1 Waste Categorization cluster_2 Initial Action cluster_3 Decontamination Protocol cluster_4 Final Disposal start Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused Reagent, PPE, Contaminated Consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Reaction Solutions, Solvent Waste) waste_type->liquid_waste Liquid glassware Contaminated Glassware waste_type->glassware Glassware solid_container Place in Labeled 'Solid Hazardous Waste' Container solid_waste->solid_container liquid_container Pour into Labeled 'Liquid Hazardous Waste' Container liquid_waste->liquid_container decon Decontaminate in Fume Hood glassware->decon final_disposal Arrange for Pickup by Certified Waste Disposal Service solid_container->final_disposal liquid_container->final_disposal solvent_rinse Rinse 3x with Organic Solvent decon->solvent_rinse collect_rinsate Collect Rinsate in Liquid Waste Container solvent_rinse->collect_rinsate final_wash Proceed to Standard Glassware Washing collect_rinsate->final_wash

Caption: Workflow for the safe disposal of (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid.

Spill Management Procedures

Accidents can happen, and a prepared response is key to mitigating any potential harm.

Small Spills (Contained within a chemical fume hood)
  • Alert Personnel: Notify others working in the immediate area.

  • Contain: Ensure the spill is contained within the fume hood.

  • Absorb: Cover the spill with a chemical absorbent pad or inert material like vermiculite or sand.[13][20]

  • Collect: Carefully scoop the absorbed material and any broken glassware into a sealable bag or container.

  • Dispose: Label the container as "Solid Hazardous Waste" and include the chemical name. Place it in the appropriate waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a solvent (e.g., ethanol), followed by soap and water. Dispose of all cleaning materials as solid hazardous waste.[20]

Large Spills (or any spill outside a fume hood)
  • EVACUATE: Immediately evacuate the affected area.

  • ALERT: Alert all personnel in the laboratory and activate the nearest fire alarm if there is a fire or significant inhalation hazard.

  • CONTACT: Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately. Provide them with the chemical name and the approximate quantity spilled.

  • SECURE: Prevent entry into the affected area until it has been deemed safe by trained emergency personnel.[13]

A Note on Chemical Inactivation

Boronic acids can be converted to more water-soluble boronate salts by treatment with a basic solution (e.g., sodium hydroxide).[19] While this is a valid chemical transformation, in-lab chemical neutralization of hazardous waste is not recommended and may be prohibited by institutional and federal regulations .[21] Such procedures should only be performed by trained personnel with the explicit approval and oversight of your institution's EHS department. The safest and most compliant method for disposal is the collection and transfer of unadulterated waste to a licensed hazardous waste disposal facility.[20]

Regulatory Compliance

All laboratory waste disposal is governed by local, state, and federal regulations. In the United States, the primary regulation is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[22] It is the responsibility of the individual researcher and their institution to comply with all applicable waste disposal laws. Always consult your institution's EHS department for specific guidance and procedures.

References

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Center for Biotechnology Information. Available from: [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. Available from: [Link]

  • Boron and Boron-Containing Compounds Toxicity. IntechOpen. Available from: [Link]

  • Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. ACS Publications. Available from: [Link]

  • Can I remove boronic acid using Work up process? ResearchGate. Available from: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. Available from: [Link]

  • Boric Acid Safety & Hazards. Lab Alley. Available from: [Link]

  • Molecular recognition with boronic acids—applications in chemical biology. ResearchGate. Available from: [Link]

  • Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. MDPI. Available from: [Link]

  • 3 Rules Regarding Chemical Waste in the Laboratory. Dan The Lab Safety Man. Available from: [Link]

  • Toxicological Profile for Boron. Agency for Toxic Substances and Disease Registry (ATSDR). Available from: [Link]

  • How To Safely Dispose of Boric Acid. Lab Alley. Available from: [Link]

  • Adsorptive separation of saccharides and polyols over materials functionalized with boronate groups. Royal Society of Chemistry. Available from: [Link]

  • Boron and Boron-Containing Compounds Toxicity. ResearchGate. Available from: [Link]

  • Regulation of Laboratory Waste. American Chemical Society. Available from: [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Available from: [Link]

  • Lab Waste Disposal: Safety & Regulations Explained. Environmental Marketing. Available from: [Link]

  • Boron Compounds and Their Toxicity. Digitalfire. Available from: [Link]

  • Boronic acid. Wikipedia. Available from: [Link]

  • A safety and chemical disposal guideline for Minilab users. UFZ. Available from: [Link]

  • Chemical Waste Disposal Guidelines. Emory University. Available from: [Link]

  • Boric Acid Standard Operating Procedure. University of Washington. Available from: [Link]

  • Toxicity of boric acid, borax and other boron containing compounds: A review. Borates Plus. Available from: [Link]

Sources

Handling

Operational Guide: Personal Protective Equipment for Handling (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid. The procedures out...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid. The procedures outlined below are designed to ensure personnel safety, minimize exposure risk, and establish a secure operational environment. The recommendations are grounded in the hazard profiles of structurally related boronic acid derivatives.

Hazard Identification and Risk Assessment

(6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid belongs to the family of pyridinylboronic acids. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, the hazard profile can be reliably inferred from closely related analogs. The Globally Harmonized System (GHS) classifications for similar pyridine-boronic acid compounds consistently indicate the following hazards:

  • H315: Causes skin irritation [1][2][3][4]

  • H319: Causes serious eye irritation [1][2][3][4]

  • H335: May cause respiratory irritation [1][2][3][5]

Boronic acids as a class are Lewis acids and can form reversible covalent bonds with nucleophilic biological molecules, which is a key mechanism for both their therapeutic action and potential toxicity[6][7]. The primary risks during laboratory handling stem from inadvertent contact with the skin or eyes and inhalation of the compound as a fine powder. Therefore, a robust personal protective equipment (PPE) plan is critical to mitigate these risks.

Core Personal Protective Equipment (PPE) Requirements

A baseline level of PPE is mandatory for all operations involving this compound, regardless of scale.

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required to protect against dust particles and splashes.[5][8] A face shield should be worn over the safety goggles during procedures with a higher risk of splashing, such as during the cleanup of a large spill or when handling bulk quantities.[9]

  • Skin and Body Protection:

    • Gloves: Chemically resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact.[10] Gloves must be inspected for tears or punctures before each use.[5][9] For extended handling or during solution preparation, consider double-gloving. Contaminated gloves must be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.[9]

    • Lab Coat: A flame-resistant lab coat, fully buttoned, is required to protect the skin and personal clothing from contamination.[5]

  • Respiratory Protection: All handling of the solid compound that may generate dust must be performed within a certified chemical fume hood to minimize inhalation risk.[1][10] If a fume hood is not available or during a large spill cleanup, a NIOSH-approved respirator with a particulate filter (e.g., N95) is mandatory.[8][10]

Operational Scenarios and PPE Protocols

The specific PPE ensemble must be adapted to the nature of the task. The following table provides guidance for common laboratory procedures.

Operational Scenario Engineering Controls Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Chemical Fume HoodSafety GogglesNitrile Gloves (or similar)Lab CoatFume Hood provides protection. Respirator on standby.
Preparing Solutions Chemical Fume HoodSafety Goggles & Face ShieldNitrile Gloves (Double-gloving recommended)Lab CoatFume Hood provides protection.
Conducting Reactions Chemical Fume HoodSafety GogglesNitrile GlovesLab CoatFume Hood provides protection.
Minor Spill Cleanup (<1g) Local VentilationSafety GogglesNitrile GlovesLab CoatRecommended if dust is generated.
Major Spill Cleanup (>1g) Evacuate & Ventilate AreaSafety Goggles & Face ShieldHeavy-duty Nitrile or Neoprene GlovesChemical-resistant Apron over Lab CoatNIOSH-approved Respirator (Particulate Filter)
Waste Disposal Chemical Fume HoodSafety Goggles & Face ShieldNitrile GlovesLab CoatFume Hood provides protection.
Emergency Procedures and Exposure Response

Proper use of PPE is the first line of defense. However, in the event of an exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][8][11] Seek immediate medical attention.[3]

  • Skin Contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[5][11] If irritation persists, seek medical attention.[4]

  • Inhalation: Move the affected person to fresh air immediately.[5][11] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water and drink 1-2 glasses of water. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.

An emergency eyewash station and safety shower must be readily accessible in any laboratory where this compound is handled.[8][12]

Disposal Plan

All waste containing (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid, including contaminated PPE, empty containers, and reaction residues, must be treated as hazardous chemical waste.

  • Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed hazardous waste containers.[1][10]

  • Labeling: The waste container must be labeled with the full chemical name and associated hazard warnings.[10]

  • Storage: Store the sealed waste container in a designated, well-ventilated secondary containment area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company, following all institutional and local regulations.[4][10][11]

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid.

PPE_Selection_Workflow cluster_assessment Step 1: Task Assessment cluster_form Step 2: Assess Physical Form & Scale cluster_ppe Step 3: Determine PPE Ensemble start Begin Work with (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid solid_handling Handling Solid? (e.g., Weighing) start->solid_handling Yes solution_handling Handling Solution? (e.g., Transfer, Reaction) start->solution_handling No spill Spill or Release? start->spill Accident Occurs ppe_solid Required PPE: - Chemical Fume Hood - Safety Goggles - Nitrile Gloves - Lab Coat solid_handling->ppe_solid ppe_solution Required PPE: - Chemical Fume Hood - Safety Goggles - Face Shield (if splash risk) - Nitrile Gloves (Double) - Lab Coat solution_handling->ppe_solution ppe_spill_minor Minor Spill (<1g): - Safety Goggles - Nitrile Gloves - Lab Coat spill->ppe_spill_minor Small Scale ppe_spill_major Major Spill (>1g): - NIOSH Respirator - Safety Goggles & Face Shield - Heavy-duty Gloves - Chemical Apron spill->ppe_spill_major Large Scale

Caption: PPE selection workflow for handling (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid.

References

  • CymitQuimica. 6-(Pyrrolidin-1-yl)
  • ECHEMI.
  • NextSDS. (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)
  • Fisher Scientific.
  • Fisher Scientific.
  • Gomes, P. et al. (2021).
  • LGC Standards. 6-(Piperidin-1-yl)pyridin-3-ylboronic Acid Hydrochloride Salt (Technical Grade).
  • Aaronchem. (3-Fluoro-2-(methoxycarbonyl)phenyl)
  • PubChem. 3-Pyridinylboronic acid | C5H6BNO2 | CID 2734378.
  • Cole-Parmer. (2-Methylpropyl)
  • MDPI. Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery.
  • AK Scientific, Inc. (6-(Hydroxymethyl)pyridin-2-yl)
  • Benchchem.
  • TCI Chemicals.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid
© Copyright 2026 BenchChem. All Rights Reserved.